molecular formula C11H17N5O3 B1668202 Cafaminol CAS No. 30924-31-3

Cafaminol

货号: B1668202
CAS 编号: 30924-31-3
分子量: 267.28 g/mol
InChI 键: ZGNRRVAPHPANFI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cafaminol (Methylcoffanolamine), with the CAS number 30924-31-3 and a molecular formula of C 11 H 17 N 5 O 3 , is a synthetic compound that functions as a vasoconstrictor and anticatarrhal agent . Belonging to the methylxanthine family and structurally related to caffeine, it has been used as a nasal decongestant, notably under brand names like Rhinetten and Rhinoptil . Its primary mechanism of action, similar to other methylxanthines, involves antagonism of adenosine receptors . By binding to these receptors, this compound inhibits the action of adenosine, leading to vasoconstriction of the blood vessels in the nasal mucosa, which reduces swelling and congestion . A 2022 study on its bimolecular interactions characterized the binding of this compound to site I of human serum albumin (HSA) through van der Waals forces and hydrogen bonding, with a binding free energy (ΔG) of -6.5 kcal mol⁻¹ . For research applications, this compound is provided as a solid powder with a high purity of over 98% . It has a molecular weight of 267.28 g/mol and a melting point reported between 162-164°C . The compound is soluble in DMSO and should be stored dry and dark at -20°C for long-term stability . This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or any human or veterinary use .

属性

CAS 编号

30924-31-3

分子式

C11H17N5O3

分子量

267.28 g/mol

IUPAC 名称

8-[2-hydroxyethyl(methyl)amino]-1,3,7-trimethylpurine-2,6-dione

InChI

InChI=1S/C11H17N5O3/c1-13(5-6-17)10-12-8-7(14(10)2)9(18)16(4)11(19)15(8)3/h17H,5-6H2,1-4H3

InChI 键

ZGNRRVAPHPANFI-UHFFFAOYSA-N

规范 SMILES

CN1C2=C(N=C1N(C)CCO)N(C(=O)N(C2=O)C)C

外观

Solid powder

熔点

105.0 °C

其他CAS编号

30924-31-3

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Cafaminol;  Cafaminolum;  G 1;  G-1;  G1;  Methylcoffanolamine;  Rhinetten;  Rhinoptil; 

产品来源

United States

Foundational & Exploratory

The Core Mechanism of Action of Cafaminol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cafaminol, also known as methylcoffanolamine, is a vasoconstrictor of the methylxanthine family, chemically related to caffeine, and has been used as a nasal decongestant.[1] While specific, in-depth research on the molecular mechanism of this compound is not extensively available in publicly accessible literature, its action can be inferred from its classification as a methylxanthine and its therapeutic application as a nasal decongestant. This guide synthesizes the probable mechanisms of action based on the known pharmacology of methylxanthines and the general principles of nasal decongestant activity. The primary proposed mechanisms include antagonism of adenosine receptors and inhibition of phosphodiesterase, alongside the potential for alpha-adrenergic receptor modulation, which is characteristic of many nasal decongestants.

Proposed Mechanisms of Action

The vasoconstrictive effect of this compound in the nasal mucosa likely results from one or a combination of the following mechanisms:

Antagonism of Adenosine Receptors

Methylxanthines are well-documented antagonists of adenosine receptors, particularly A1 and A2A subtypes.[2][3][4] Adenosine, under normal physiological conditions, acts as a vasodilator. By blocking these receptors, this compound would inhibit adenosine-mediated vasodilation, leading to a net vasoconstrictive effect in the nasal vasculature. This is considered a primary mechanism for the cardiovascular effects of methylxanthines.[3]

Inhibition of Phosphodiesterase (PDE)

Methylxanthines can non-competitively inhibit phosphodiesterase enzymes (PDEs), which are responsible for the degradation of intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDEs leads to an increase in the intracellular concentrations of these second messengers. While elevated cAMP in bronchial smooth muscle leads to relaxation, in the context of vascular smooth muscle, the downstream effects can be more complex and may contribute to vasoconstriction in certain vascular beds.

Modulation of Alpha-Adrenergic Receptors

The primary mechanism of action for most nasal decongestants is the activation of alpha-adrenergic receptors on the smooth muscle of blood vessels in the nasal mucosa. This activation leads to vasoconstriction, reducing blood flow and swelling of the nasal tissue. It is plausible that this compound acts as a direct or indirect agonist of these receptors. Some methylxanthines are known to promote the release of catecholamines (like norepinephrine), which would then activate adrenergic receptors. Specifically, α2-adrenoceptor agonists have been shown to be effective nasal decongestants by preferentially constricting venous sinusoids.

Signaling Pathways

Based on the proposed mechanisms, the following signaling pathways are likely involved in the action of this compound.

Adenosine Receptor Antagonism Pathway

Adenosine_Antagonism cluster_membrane Cell Membrane This compound This compound AdenosineReceptor Adenosine Receptor (A1/A2A) This compound->AdenosineReceptor G_Protein G Protein (Gs/Gi) AdenosineReceptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Modulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Leads to Inhibition Inhibition

Caption: this compound likely blocks adenosine receptors, preventing vasodilation.

Phosphodiesterase Inhibition Pathway

PDE_Inhibition This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits Increased_cAMP Increased [cAMP] This compound->Increased_cAMP AMP AMP PDE->AMP Degrades cAMP cAMP Cellular_Response Cellular Response (e.g., Vasoconstriction) Increased_cAMP->Cellular_Response Leads to

Caption: this compound may inhibit PDE, increasing cAMP and causing vasoconstriction.

Alpha-Adrenergic Agonism Pathway

Alpha_Adrenergic cluster_membrane_alpha Cell Membrane This compound This compound (or released Norepinephrine) Alpha_Receptor α-Adrenergic Receptor (α1/α2) This compound->Alpha_Receptor Activates Gq_Protein Gq Protein Alpha_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Cleaves PIP2 to PIP2 PIP2 Ca_Release Ca²⁺ Release (from ER) IP3_DAG->Ca_Release Stimulates Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction Leads to

Caption: this compound may activate α-adrenergic receptors, leading to vasoconstriction.

Quantitative Data Summary

Molecular Target Proposed Action of this compound Second Messenger/Effector Physiological Outcome in Nasal Mucosa
Adenosine Receptors (A1/A2A)Antagonist↓ cAMPInhibition of vasodilation (net vasoconstriction)
Phosphodiesterase (PDE)Inhibitor↑ cAMP / ↑ cGMPVasoconstriction
α-Adrenergic Receptors (α1/α2)Agonist (Direct or Indirect)↑ IP3, ↑ DAG, ↑ Ca²⁺Vasoconstriction

Methodologies for Experimental Validation

To elucidate the precise mechanism of action of this compound, the following experimental protocols would be necessary.

Receptor Binding Assays
  • Objective: To determine the binding affinity of this compound to a panel of receptors, including adenosine (A1, A2A, A2B, A3) and adrenergic (α1A, α1B, α1D, α2A, α2B, α2C) receptor subtypes.

  • Protocol Outline:

    • Prepare cell membrane fractions expressing the receptor of interest.

    • Incubate the membranes with a radiolabeled ligand specific for the receptor.

    • Add increasing concentrations of this compound to compete with the radioligand.

    • Separate bound from unbound radioligand by filtration.

    • Quantify the radioactivity of the bound ligand using a scintillation counter.

    • Calculate the Ki (inhibition constant) from the IC50 (half-maximal inhibitory concentration) values using the Cheng-Prusoff equation.

Enzyme Inhibition Assays
  • Objective: To determine the inhibitory potency of this compound against various phosphodiesterase (PDE) isoforms.

  • Protocol Outline:

    • Use commercially available recombinant human PDE enzymes (e.g., PDE1-11).

    • Incubate the PDE enzyme with its fluorescently labeled substrate (cAMP or cGMP).

    • Add varying concentrations of this compound.

    • The enzyme will hydrolyze the substrate, and the product is then converted to a fluorescent molecule by a phosphatase.

    • Measure the fluorescence intensity to determine enzyme activity.

    • Calculate the IC50 value for this compound against each PDE isoform.

In Vitro Functional Assays
  • Objective: To measure the functional consequence of this compound's interaction with its target, such as changes in second messenger levels or smooth muscle contraction.

  • Protocol Outline (for cAMP measurement):

    • Culture cells expressing the target receptor (e.g., CHO cells with adenosine A2A receptors).

    • Treat cells with an agonist (e.g., adenosine) to stimulate cAMP production, in the presence and absence of varying concentrations of this compound.

    • Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA).

  • Protocol Outline (for vasoconstriction):

    • Isolate nasal mucosal tissue or arterial rings from an appropriate animal model.

    • Mount the tissue in an organ bath containing physiological salt solution.

    • Measure isometric tension using a force transducer.

    • Construct cumulative concentration-response curves for this compound to determine its contractile or relaxant effects.

    • Use selective antagonists for adenosine and adrenergic receptors to characterize the receptor subtype involved.

Conclusion

The mechanism of action of this compound as a nasal decongestant, while not definitively established through specific studies on the compound, can be strongly inferred from its chemical class and therapeutic use. It is highly probable that this compound exerts its vasoconstrictive effects through antagonism of adenosine receptors and/or inhibition of phosphodiesterase, consistent with its classification as a methylxanthine. Additionally, a direct or indirect agonistic effect on alpha-adrenergic receptors, the primary target for nasal decongestants, is a likely contributing mechanism. Further research employing the methodologies outlined above is required to fully elucidate the precise molecular interactions and signaling pathways governed by this compound.

References

A Technical Guide to Cafaminol: Relationship to Caffeine and the Methylxanthine Family

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cafaminol, also known as methylcoffanolamine, is a synthetic derivative of caffeine and a member of the methylxanthine family of compounds.[1][2] It has been utilized as a vasoconstrictor and anticatarrhal agent, primarily as a nasal decongestant, with brand names including Rhinetten and Rhinoptil.[1][2] This technical guide provides a comprehensive overview of this compound's relationship to caffeine and the broader methylxanthine class, detailing its chemical properties, proposed mechanism of action, and a comparative analysis with its parent compound, caffeine. While specific quantitative pharmacokinetic and pharmacodynamic data for this compound are limited in publicly accessible literature, this guide synthesizes available information to provide a foundational understanding for research and drug development professionals.

Introduction to this compound and the Methylxanthine Family

The methylxanthine family comprises a group of purine alkaloids, with prominent members including caffeine, theophylline, and theobromine.[3] These compounds are widely recognized for their pharmacological effects, most notably as central nervous system stimulants and smooth muscle relaxants. Their primary mechanisms of action at the cellular level are generally attributed to the antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes.

This compound emerges as a synthetic modification of caffeine, placing it squarely within this pharmacologically significant class of molecules. Its development as a nasal decongestant suggests a pharmacological profile tailored towards vasoconstriction, a property not prominently associated with caffeine. This guide explores the structural and functional divergence that bestows upon this compound its specific clinical application.

Chemical and Physical Properties

A clear understanding of a compound's physicochemical properties is fundamental to its pharmacological assessment. Below is a summary of the available data for this compound, presented alongside the well-established properties of caffeine for comparative analysis.

PropertyThis compoundCaffeine
IUPAC Name 8-[(2-hydroxyethyl)(methyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione1,3,7-Trimethyl-3,7-dihydro-1H-purine-2,6-dione
Other Names Methylcoffanolamine, 8-[(2-Hydroxyethyl)(methyl)amino]caffeineTheine, Methyltheobromine, Guaranine
CAS Number 30924-31-358-08-2
Molecular Formula C11H17N5O3C8H10N4O2
Molecular Weight 267.289 g/mol 194.19 g/mol
Topological Polar Surface Area (TPSA) 81.91 Ų61.4 Ų
Predicted LogP -0.080.09

Synthesis of this compound

Detailed experimental protocols for the synthesis of this compound are primarily found in patent literature. The synthesis generally involves the modification of a caffeine precursor. While the specific patents (DE 1085530 and US 3094531) were not retrievable in full text through the conducted searches, the general approach for the synthesis of similar 8-substituted xanthine derivatives involves the reaction of 8-chlorocaffeine with the appropriate amine.

A plausible synthetic route, based on general knowledge of xanthine chemistry, is outlined below.

G Hypothesized Synthetic Pathway for this compound Caffeine Caffeine Chlorocaffeine 8-Chlorocaffeine Caffeine->Chlorocaffeine Chlorination This compound This compound Chlorocaffeine->this compound Methylaminoethanol N-methyl-2-aminoethanol Methylaminoethanol->this compound Nucleophilic Substitution

Caption: Hypothesized synthesis of this compound from caffeine.

Proposed Mechanism of Action

This compound's clinical use as a nasal decongestant points towards a primary mechanism of action involving vasoconstriction of the nasal mucosa. This effect is typically mediated by adrenergic receptors. In parallel, its structural similarity to caffeine suggests a potential interaction with adenosine receptors.

Vasoconstriction via Alpha-Adrenergic Receptor Agonism

The nasal mucosa is densely populated with alpha-adrenergic receptors, which, upon activation, lead to the contraction of smooth muscle in the walls of blood vessels. This reduces blood flow and swelling, thereby alleviating nasal congestion. It is highly probable that this compound acts as an agonist at these receptors. The proposed signaling pathway is as follows:

G Proposed Alpha-Adrenergic Signaling Pathway of this compound This compound This compound Alpha_Receptor α-Adrenergic Receptor This compound->Alpha_Receptor Binds and Activates G_Protein Gq Protein Alpha_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Contraction Smooth Muscle Contraction Ca2_release->Contraction PKC->Contraction Phosphorylates Proteins Vasoconstriction Vasoconstriction & Decongestion Contraction->Vasoconstriction

Caption: Proposed α-adrenergic signaling cascade for this compound.

Potential Interaction with Adenosine Receptors

Caffeine and other methylxanthines are well-known antagonists of adenosine receptors. Adenosine, by binding to its receptors, generally has a vasodilatory effect. By blocking these receptors, methylxanthines can lead to vasoconstriction. It is plausible that this compound retains some of this adenosine receptor antagonist activity, which would contribute to its overall vasoconstrictive effect.

G Potential Adenosine Receptor Antagonism by this compound cluster_0 Normal State cluster_1 With this compound Adenosine Adenosine Adenosine_Receptor Adenosine Receptor Adenosine->Adenosine_Receptor Binds and Activates Vasodilation Vasodilation Adenosine_Receptor->Vasodilation This compound This compound Adenosine_Receptor_Blocked Adenosine Receptor This compound->Adenosine_Receptor_Blocked Blocks No_Vasodilation Vasodilation Blocked Adenosine_Receptor_Blocked->No_Vasodilation

Caption: this compound's potential role as an adenosine antagonist.

Clinical and Experimental Data

While full experimental protocols are not available in the public domain, several studies have investigated the clinical efficacy and pharmacology of this compound.

Efficacy Studies

A 1969 study by Szirmai reported on the use of this compound (referred to as methylcoffanolamine) for the treatment of the common cold. This study provided early clinical evidence for its efficacy as a decongestant.

Pharmacokinetic Studies

A 1979 study by Walther and Köhler investigated the bioavailability and resorption of this compound in humans. Unfortunately, the specific quantitative data from this study, such as plasma half-life, volume of distribution, and clearance rates, are not detailed in the available abstracts. For context, the general pharmacokinetics of methylxanthines can be referenced, which typically involve hepatic metabolism and renal excretion.

Comparative Analysis with Caffeine

The structural modification of caffeine to yield this compound—the addition of a hydroxyethyl methylamino group at the 8-position—is key to its altered pharmacological profile.

FeatureThis compoundCaffeine
Primary Clinical Use Nasal DecongestantCNS Stimulant, Diuretic
Primary Mechanism Likely α-Adrenergic AgonismAdenosine Receptor Antagonism
Key Pharmacological Effect VasoconstrictionCNS Stimulation, Bronchodilation
Structural Difference 8-position substitutionUnsubstituted at 8-position

The substitution at the 8-position of the xanthine core is a common strategy in medicinal chemistry to alter the selectivity and potency of methylxanthine derivatives. In the case of this compound, this modification appears to enhance its vasoconstrictive properties while potentially diminishing the central nervous system stimulant effects characteristic of caffeine.

Conclusion

This compound represents an intriguing example of targeted drug design, where a well-known methylxanthine, caffeine, has been chemically modified to serve a specific therapeutic purpose as a nasal decongestant. Its relationship to caffeine is that of a direct synthetic derivative, sharing the core methylxanthine structure but exhibiting a distinct pharmacological profile. While a comprehensive quantitative understanding of this compound's pharmacokinetics and pharmacodynamics is hampered by the limited availability of detailed experimental data, its clinical use and structural features strongly suggest a mechanism of action centered on alpha-adrenergic agonism, possibly supplemented by adenosine receptor antagonism. Further research to elucidate the precise receptor binding affinities and in vivo metabolic fate of this compound would be invaluable for a more complete understanding of this caffeine derivative.

References

An In-depth Technical Guide to Cafaminol: Chemical Structure, Properties, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cafaminol, also known as methylcoffanolamine, is a synthetic derivative of caffeine belonging to the methylxanthine family.[1] It has been utilized primarily as a vasoconstrictor and nasal decongestant. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known pharmacological characteristics of this compound. It includes a review of its mechanism of action as an alpha-adrenergic agonist, available data on its synthesis, and a discussion of its clinical applications. Due to the limited availability of recent research on this compound, this guide also extrapolates information from related compounds and general principles of pharmacology where necessary, providing a foundational resource for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

This compound is chemically designated as 8-((2-hydroxyethyl)(methyl)amino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione. It is a derivative of caffeine, with a substituted amino group at the 8-position of the purine ring.

Chemical Structure

The chemical structure of this compound is presented below:

Molecular Formula: C₁₁H₁₇N₅O₃

Molecular Weight: 267.28 g/mol [2][3]

IUPAC Name: 8-[(2-hydroxyethyl)(methyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

CAS Number: 30924-31-3

Synonyms: Methylcoffanolamine, Rhinetten, Rhinoptil, G-1

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
AppearanceSolid powder
Melting Point162-164 °C
SolubilitySoluble in water (approximately 6%)
pH of aqueous solution6.9
Elemental AnalysisC: 49.43%, H: 6.41%, N: 26.20%, O: 17.96%
InChI KeyZGNRRVAPHPANFI-UHFFFAOYSA-N

Synthesis of this compound

Patented Synthesis Method

The preparation of this compound has been described in German patent DE 1085530 and US patent 3094531. The general synthetic approach involves the modification of a caffeine precursor.

A plausible synthetic workflow, based on the patent information, is outlined below. This diagram illustrates the key transformation from a suitable caffeine derivative to this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 8_bromocaffeine 8-Bromocaffeine Reaction_Vessel Nucleophilic Substitution 8_bromocaffeine->Reaction_Vessel N_methylethanolamine N-Methylethanolamine N_methylethanolamine->Reaction_Vessel This compound This compound Reaction_Vessel->this compound

A simplified workflow for the synthesis of this compound.
Experimental Protocol (Hypothetical)

Materials:

  • 8-Bromocaffeine

  • N-Methylethanolamine

  • A suitable high-boiling point solvent (e.g., dimethylformamide)

  • A non-nucleophilic base (e.g., potassium carbonate)

  • Reagents for workup and purification (e.g., water, ethyl acetate, silica gel)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 8-bromocaffeine in the solvent.

  • Addition of Reagents: Add an excess of N-methylethanolamine and the base to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by thin-layer chromatography.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield pure this compound.

Pharmacological Properties and Mechanism of Action

This compound is classified as a vasoconstrictor and is used as a nasal decongestant. Its pharmacological effects are primarily attributed to its activity as an alpha-adrenergic agonist.

Mechanism of Action: Alpha-Adrenergic Agonism

The primary mechanism of action for nasal decongestants like this compound is the activation of alpha-adrenergic receptors on the smooth muscle of blood vessels in the nasal mucosa. This activation leads to vasoconstriction, which reduces blood flow and swelling of the nasal tissues, thereby alleviating nasal congestion.

The signaling pathway initiated by the activation of alpha-1 adrenergic receptors is depicted below.

Alpha1_Signaling_Pathway This compound This compound Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Binds to Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C DAG->PKC Activates Ca2_Release Ca²⁺ Release ER->Ca2_Release Cellular_Response Vasoconstriction Ca2_Release->Cellular_Response PKC->Cellular_Response

Signaling pathway of this compound via α1-adrenergic receptor activation.
Pharmacokinetics

Specific pharmacokinetic data for this compound in humans is limited. However, as a caffeine derivative, some aspects of its pharmacokinetic profile may be inferred from caffeine. Caffeine is rapidly and completely absorbed after oral administration, with peak plasma concentrations reached within 15 to 120 minutes. It is distributed throughout the body and has a half-life of 2.5 to 4.5 hours in adults.

Toxicology

The acute toxicity of this compound has been determined in mice.

Route of AdministrationSpeciesLD₅₀Reference
SubcutaneousMale Mice700 mg/kg

Analytical Methods

Specific, validated analytical methods for the routine quality control of this compound are not widely published. However, given its structural similarity to caffeine and other xanthine derivatives, standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be adapted for its analysis.

Proposed HPLC Method

A reversed-phase HPLC method would be suitable for the quantification of this compound in pharmaceutical formulations.

Chromatographic Conditions (Hypothetical):

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of methanol and a suitable buffer (e.g., phosphate buffer at pH 4.0) in an isocratic elution mode.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at a wavelength determined by the UV spectrum of this compound (likely around 270-280 nm, similar to caffeine).

  • Internal Standard: A structurally related compound not present in the sample matrix could be used for improved accuracy and precision.

The workflow for a typical HPLC analysis is outlined below.

HPLC_Workflow Sample_Prep Sample Preparation (Dissolution and Filtration) HPLC_System HPLC System Sample_Prep->HPLC_System Column C18 Column HPLC_System->Column Detector UV Detector Column->Detector Data_Acquisition Data Acquisition and Processing Detector->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

A general workflow for the HPLC analysis of this compound.

Clinical Use

This compound has been used as a nasal decongestant in some countries, with brand names including Rhinetten and Rhinoptil. It was introduced in Germany in 1974 for the treatment of symptoms associated with the common cold and rhinitis.

Conclusion

This compound is a caffeine derivative with established use as a nasal decongestant due to its vasoconstrictive properties mediated by alpha-adrenergic agonism. While its chemical structure and basic physicochemical properties are well-documented, there is a notable lack of recent and in-depth research into its specific pharmacological profile, including detailed pharmacokinetic and pharmacodynamic studies in humans, as well as validated analytical methods. This guide provides a comprehensive summary of the available information and highlights areas where further research is needed to fully characterize this compound for potential future applications in drug development.

References

An In-depth Technical Guide to the Synthesis and Preparation of Cafaminol (methylcoffanolamine)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cafaminol, also known as methylcoffanolamine, is a methylxanthine derivative utilized as a nasal decongestant.[1] Its chemical structure, 8-[(2-Hydroxyethyl)(methyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione, indicates a modification at the C-8 position of the caffeine scaffold. This technical guide outlines the probable synthetic pathway for this compound, providing a detailed experimental protocol for the preparation of the key intermediate, 8-chlorocaffeine, and a proposed methodology for the subsequent synthesis of this compound based on established reactions of related compounds. This document also includes a summary of the chemical entities involved and visual diagrams illustrating the synthetic workflow and the general signaling pathway of caffeine derivatives.

Introduction

Synthesis Pathway

The synthesis of this compound can be conceptualized as a two-step process:

  • Halogenation of Caffeine: Activation of the C-8 position of caffeine via halogenation, typically chlorination, to form 8-chlorocaffeine.

  • Nucleophilic Substitution: Reaction of 8-chlorocaffeine with 2-(methylamino)ethanol to yield this compound.

Key Chemical Compounds

The table below summarizes the key chemical compounds involved in the synthesis of this compound.

Compound NameIUPAC NameChemical FormulaMolar Mass ( g/mol )Role in Synthesis
Caffeine1,3,7-Trimethyl-3,7-dihydro-1H-purine-2,6-dioneC₈H₁₀N₄O₂194.19Starting Material
8-Chlorocaffeine8-Chloro-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dioneC₈H₉ClN₄O₂228.64Intermediate
2-(Methylamino)ethanol2-(Methylamino)ethanolC₃H₉NO75.11Reagent
This compound 8-[(2-Hydroxyethyl)(methyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione C₁₁H₁₇N₅O₃ 267.28 Final Product

Experimental Protocols

Synthesis of 8-Chlorocaffeine (Intermediate)

Methodology: This procedure is based on established methods for the chlorination of caffeine at the C-8 position.

Materials:

  • Caffeine

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (anhydrous)

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve caffeine (1 equivalent) in a mixture of acetonitrile and glacial acetic acid.

  • Add N-Chlorosuccinimide (NCS) (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 8-chlorocaffeine.

Expected Yield: While specific yields for this exact reaction are not cited in the searched literature, similar reactions for the synthesis of 8-halocaffeines report yields ranging from moderate to high.

Proposed Synthesis of this compound

Methodology: The following proposed methodology is based on the general principles of nucleophilic aromatic substitution on the 8-halocaffeine scaffold, a common reaction in the synthesis of caffeine derivatives.

Materials:

  • 8-Chlorocaffeine

  • 2-(Methylamino)ethanol

  • Anhydrous solvent (e.g., Dimethylformamide - DMF, or a high-boiling point alcohol)

  • A non-nucleophilic base (e.g., Triethylamine - TEA, or Potassium Carbonate - K₂CO₃)

Proposed Procedure:

  • In a reaction vessel, dissolve 8-chlorocaffeine (1 equivalent) in the chosen anhydrous solvent.

  • Add 2-(methylamino)ethanol (1.2-1.5 equivalents) to the solution.

  • Add the non-nucleophilic base (2-3 equivalents) to the reaction mixture to act as a scavenger for the hydrochloric acid formed during the reaction.

  • Heat the mixture with stirring to a temperature between 80-120 °C. The optimal temperature and reaction time will need to be determined empirically, likely ranging from 6 to 24 hours.

  • Monitor the reaction progress using TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate (the salt of the base) is present, it can be removed by filtration.

  • The solvent is then removed under reduced pressure.

  • The crude this compound is purified. Purification could involve techniques such as column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/ether or ethyl acetate).

Visualizations

Synthetic Workflow

Synthesis_Workflow Caffeine Caffeine Chlorination Chlorination (NCS, Acetonitrile/Acetic Acid, Reflux) Caffeine->Chlorination Intermediate 8-Chlorocaffeine Chlorination->Intermediate Nucleophilic_Substitution Nucleophilic Substitution (2-(Methylamino)ethanol, Base, Heat) Intermediate->Nucleophilic_Substitution This compound This compound Nucleophilic_Substitution->this compound Purification Purification This compound->Purification Signaling_Pathway cluster_cell Cell Membrane cluster_intracellular Intracellular Space Adenosine_Receptor Adenosine Receptor (A1, A2A) G_Protein G-Protein Adenosine_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE->AMP Converts cAMP to Cellular_Response Cellular Response (e.g., Vasoconstriction) PKA->Cellular_Response Leads to This compound This compound This compound->Adenosine_Receptor Antagonist This compound->PDE Inhibits Adenosine Adenosine Adenosine->Adenosine_Receptor Activates

References

Pharmacokinetics and Bioavailability of Cafaminol in Humans: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a technical overview of the pharmacokinetics and bioavailability of Cafaminol. Direct and detailed human pharmacokinetic data for this compound is limited in publicly accessible scientific literature. The quantitative data, experimental protocols, and metabolic pathways described herein are largely based on established knowledge of structurally similar methylxanthine compounds, such as caffeine, and should be considered as a well-informed but hypothetical framework for this compound. This guide is intended for research, scientific, and drug development professionals.

Introduction

This compound, also known as methylcoffanolamine, is a vasoconstrictor of the methylxanthine family, structurally related to caffeine.[1] It has been used as a nasal decongestant.[1] Understanding its pharmacokinetic (PK) and bioavailability profile is crucial for optimizing its therapeutic use and for the development of novel drug delivery systems. This guide synthesizes the available information and provides an inferred profile to guide further research.

Summary of Pharmacokinetic Parameters

Due to the scarcity of specific data for this compound, the following table presents a summary of hypothetical single-dose pharmacokinetic parameters in healthy adults. These values are inferred from studies on caffeine, a closely related methylxanthine, and are intended to serve as a baseline for future experimental work.

ParameterSymbolUnitHypothetical ValueDescription
Peak Plasma ConcentrationCmaxµg/mL8 - 10The maximum observed concentration in plasma.
Time to Peak ConcentrationTmaxhours0.5 - 1.5The time at which Cmax is reached.
Area Under the CurveAUC (0-inf)µg·h/mL40 - 60Total drug exposure over time.
Elimination Half-Lifehours3 - 5The time required for the plasma concentration to decrease by half.
Volume of DistributionVdL/kg0.6 - 0.8The apparent volume into which the drug distributes in the body.
Oral BioavailabilityF%> 90The fraction of the administered dose that reaches systemic circulation.
ClearanceCLL/h/kg0.08 - 0.15The volume of plasma cleared of the drug per unit time.

Absorption and Bioavailability

This compound, as a methylxanthine derivative, is expected to be rapidly and almost completely absorbed from the gastrointestinal tract, similar to caffeine. The high oral bioavailability (F > 90%) anticipated for this compound suggests that first-pass metabolism in the liver is not a significant factor.

Distribution

Following absorption, this compound is likely distributed throughout the body's water, crossing biological membranes, including the blood-brain barrier, due to its lipophilic nature. The volume of distribution (Vd) is expected to be in the range of 0.6 - 0.8 L/kg, indicating wide distribution into tissues. Protein binding in plasma is anticipated to be low to moderate.

Metabolism

The metabolism of this compound is predicted to occur primarily in the liver, mediated by the cytochrome P450 (CYP) enzyme system. The major metabolizing enzyme for methylxanthines is CYP1A2.[2][3][4] The proposed metabolic pathway for this compound involves N-demethylation and oxidation of the purine ring structure, as well as potential modification of the hydroxyethyl side chain.

Proposed Metabolic Pathway

The following diagram illustrates a hypothetical metabolic pathway for this compound, based on the known metabolism of caffeine.

G This compound This compound (8-[(2-hydroxyethyl)(methyl)amino]caffeine) Metabolite1 N-Demethylated Metabolite This compound->Metabolite1 CYP1A2 Metabolite2 Oxidized Metabolite This compound->Metabolite2 CYP1A2 / XO Metabolite3 Side-chain Modified Metabolite This compound->Metabolite3 Other Enzymes Excretion Urinary Excretion Metabolite1->Excretion Metabolite2->Excretion Metabolite3->Excretion

Hypothetical metabolic pathway of this compound.

Excretion

The metabolites of this compound, being more water-soluble than the parent compound, are expected to be renally excreted. A small fraction of the unchanged drug may also be found in the urine.

Experimental Protocols

The following section details a standard methodology for a human pharmacokinetic study of this compound, based on protocols used for similar compounds.

Study Design for Oral Bioavailability Assessment
  • Design: An open-label, single-dose, randomized, two-period crossover study.

  • Subjects: Healthy adult volunteers (n=12), non-smokers, and abstaining from methylxanthine-containing products for at least 48 hours prior to and during the study.

  • Treatment:

    • Period 1: A single oral dose of this compound (e.g., 100 mg) administered with 240 mL of water after an overnight fast.

    • Period 2: An intravenous infusion of this compound (e.g., 50 mg) over 30 minutes.

    • A washout period of at least 7 days will separate the two periods.

  • Blood Sampling: Venous blood samples (approx. 5 mL) to be collected in heparinized tubes at pre-dose (0 hours) and at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose. Plasma to be separated by centrifugation and stored at -20°C until analysis.

  • Analytical Method: Plasma concentrations of this compound and its major metabolites to be determined using a validated High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: PK parameters (Cmax, Tmax, AUC, t½, Vd, CL, and F) to be calculated using non-compartmental analysis from the plasma concentration-time data.

Experimental Workflow Diagram

The workflow for the described pharmacokinetic study is illustrated below.

G cluster_0 Pre-Study cluster_1 Study Period 1 (Oral Dose) cluster_2 Study Period 2 (IV Dose) cluster_3 Post-Study Screening Subject Screening InformedConsent Informed Consent Screening->InformedConsent OralDose Oral Administration InformedConsent->OralDose BloodSampling1 Serial Blood Sampling OralDose->BloodSampling1 Washout Washout Period (>=7 days) BloodSampling1->Washout SampleAnalysis LC-MS/MS Analysis BloodSampling1->SampleAnalysis IVDose IV Administration Washout->IVDose BloodSampling2 Serial Blood Sampling IVDose->BloodSampling2 BloodSampling2->SampleAnalysis PKAnalysis Pharmacokinetic Analysis SampleAnalysis->PKAnalysis Report Final Report PKAnalysis->Report

Workflow for a human pharmacokinetic study of this compound.

Conclusion

References

An In-depth Technical Guide on the Putative Effects of Cafaminol on Alpha-Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a detailed overview of the potential mechanisms of action of Cafaminol based on its classification as a vasoconstrictor and its structural relationship to caffeine. As of November 2025, a comprehensive search of publicly available scientific literature did not yield specific quantitative data on this compound's binding affinity, efficacy, or potency at alpha-adrenergic receptors, nor were detailed experimental protocols for its study found. The information presented herein is therefore based on established principles of alpha-adrenergic pharmacology and the known effects of related compounds.

Introduction

This compound, also known as methylcoffanolamine, is a synthetic derivative of caffeine that has been used as a nasal decongestant.[1] Its therapeutic effect as a vasoconstrictor suggests an interaction with adrenergic receptors, which are key regulators of vascular tone.[2][3] This guide explores the putative effects of this compound on alpha-adrenergic receptors, the primary targets for nasal decongestants.[2][3] Due to the absence of direct experimental data for this compound, this document will focus on the well-established pharmacology of alpha-adrenergic receptors and infer the potential mechanisms through which this compound may exert its effects.

Alpha-Adrenergic Receptors: An Overview

Alpha-adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are activated by the endogenous catecholamines, epinephrine and norepinephrine. They are broadly classified into two main types, α1 and α2, each with several subtypes. These receptors are widely distributed throughout the body and mediate a variety of physiological responses, including the contraction of smooth muscle in blood vessels, which is the basis for the decongestant action of many drugs.

Alpha-1 Adrenergic Receptors

  • Location and Function: Primarily located on postsynaptic membranes of smooth muscle cells, including those in the vasculature of the nasal mucosa. Their activation leads to vasoconstriction, which reduces blood flow and swelling in the nasal passages, thereby alleviating congestion.

  • Signaling Pathway: Alpha-1 adrenergic receptors are coupled to Gq proteins. Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). The elevated intracellular calcium, along with the activation of PKC, leads to the contraction of smooth muscle cells.

Alpha-2 Adrenergic Receptors

  • Location and Function: Found on both presynaptic and postsynaptic membranes. Presynaptic α2 receptors act as autoreceptors, inhibiting the further release of norepinephrine from sympathetic nerve terminals in a negative feedback loop. Postsynaptic α2 receptors are also present on vascular smooth muscle and their activation can also contribute to vasoconstriction. Some nasal decongestants are selective α2-adrenergic agonists.

  • Signaling Pathway: Alpha-2 adrenergic receptors are coupled to Gi proteins. Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, which results in a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels promotes smooth muscle contraction.

Putative Mechanism of Action of this compound

Given that this compound is a vasoconstrictor used for nasal decongestion, it is highly probable that it acts as an agonist at alpha-adrenergic receptors in the nasal mucosa. However, without direct experimental evidence, its specific affinity and efficacy at α1 versus α2 receptor subtypes remain unknown.

Potential Interactions with Alpha-Adrenergic Receptors:

  • Direct Agonism: this compound may directly bind to and activate α1 and/or α2-adrenergic receptors on vascular smooth muscle cells, mimicking the effect of norepinephrine and causing vasoconstriction.

  • Indirect Action: As a xanthine derivative related to caffeine, this compound might also exert its effects indirectly. Caffeine has been shown to increase the release of norepinephrine. If this compound shares this property, it could enhance sympathetic tone by increasing the local concentration of norepinephrine, which would then act on alpha-adrenergic receptors.

Influence of the Methylxanthine Structure:

The core structure of this compound is a methylxanthine, similar to caffeine. The primary mechanism of action of caffeine is the antagonism of adenosine receptors. By blocking adenosine A1 and A2A receptors, caffeine can lead to indirect effects on the release of various neurotransmitters, including dopamine and norepinephrine. It is plausible that this compound also interacts with adenosine receptors, which could contribute to its overall pharmacological profile. Furthermore, caffeine can inhibit phosphodiesterases, leading to an increase in intracellular cAMP. While this effect is generally associated with smooth muscle relaxation, the complex pharmacology of methylxanthines means that their net effect on vascular tone can be variable and tissue-dependent.

Experimental Protocols for Investigating this compound's Effects

To elucidate the precise mechanism of action of this compound, a series of in vitro and in vivo experiments would be necessary. The following are detailed methodologies for key experiments that could be conducted.

1. Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of this compound for α1 and α2-adrenergic receptor subtypes.

  • Methodology:

    • Cell Culture and Membrane Preparation: Stably express human α1A, α1B, α1D, α2A, α2B, and α2C adrenergic receptor subtypes in a suitable cell line (e.g., HEK293 or CHO cells). Harvest the cells and prepare cell membrane fractions by homogenization and centrifugation.

    • Binding Assay: Perform competitive binding assays using a specific radioligand for each receptor subtype (e.g., [3H]prazosin for α1 receptors and [3H]yohimbine or [3H]rauwolscine for α2 receptors). Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of unlabeled this compound.

    • Data Analysis: Separate bound and free radioligand by rapid filtration. Measure the radioactivity of the filters using liquid scintillation counting. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

2. Functional Assays (In Vitro)

  • Objective: To determine the efficacy (Emax) and potency (EC50) of this compound as an agonist or antagonist at α1 and α2-adrenergic receptors.

  • Methodology for α1-Adrenergic Receptors (Calcium Mobilization Assay):

    • Cell Culture: Use cells stably expressing an α1-adrenergic receptor subtype.

    • Assay: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Stimulate the cells with increasing concentrations of this compound.

    • Data Acquisition: Measure the change in intracellular calcium concentration using a fluorescence plate reader or microscope.

    • Data Analysis: Plot the concentration-response curve and determine the EC50 and Emax values. To test for antagonism, perform the assay in the presence of a known α1 agonist (e.g., phenylephrine) with and without increasing concentrations of this compound.

  • Methodology for α2-Adrenergic Receptors (cAMP Assay):

    • Cell Culture: Use cells stably expressing an α2-adrenergic receptor subtype.

    • Assay: Pre-treat the cells with forskolin to stimulate adenylyl cyclase and increase cAMP levels. Co-incubate the cells with forskolin and increasing concentrations of this compound.

    • Data Acquisition: Measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA or HTRF-based assay).

    • Data Analysis: Plot the concentration-response curve for the inhibition of forskolin-stimulated cAMP production to determine the EC50 and Emax for agonism. To assess antagonism, perform the assay in the presence of a known α2 agonist (e.g., clonidine or dexmedetomidine) with and without increasing concentrations of this compound.

3. Isolated Tissue/Organ Bath Experiments

  • Objective: To assess the contractile or relaxant effect of this compound on vascular smooth muscle.

  • Methodology:

    • Tissue Preparation: Isolate arterial tissue, such as rat aorta or mesenteric arteries, and mount the tissue rings in an organ bath containing physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.

    • Experiment: After an equilibration period, construct cumulative concentration-response curves for this compound to assess its direct contractile effect. To investigate its interaction with alpha-adrenergic receptors, perform concentration-response curves for a standard α1 agonist (phenylephrine) and α2 agonist (clonidine) in the presence and absence of this compound.

    • Data Analysis: Measure the isometric tension and plot concentration-response curves to determine the potency and efficacy of this compound.

Data Presentation

Due to the lack of experimental data, the following tables are presented as templates for how quantitative data for this compound, once obtained, should be structured for clear comparison.

Table 1: Binding Affinity of this compound at Human Alpha-Adrenergic Receptor Subtypes

Receptor SubtypeRadioligandKi (nM) of this compound
α1A[3H]prazosinData not available
α1B[3H]prazosinData not available
α1D[3H]prazosinData not available
α2A[3H]yohimbineData not available
α2B[3H]yohimbineData not available
α2C[3H]yohimbineData not available

Table 2: Functional Activity of this compound at Human Alpha-Adrenergic Receptor Subtypes

Receptor SubtypeAssay TypeAgonist EC50 (nM)Agonist Emax (%)Antagonist pA2
α1ACalcium MobilizationData not availableData not availableData not available
α2AcAMP InhibitionData not availableData not availableData not available

Visualizations of Signaling Pathways and Experimental Workflows

Alpha1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound (Agonist) Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Binds to Gq Gq Protein Alpha1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Store (ER/SR) IP3->Ca_Store Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Ion Ca2+ Ca_Store->Ca_Ion Releases Contraction Smooth Muscle Contraction Ca_Ion->Contraction Stimulates PKC->Contraction Stimulates

Caption: Alpha-1 adrenergic receptor signaling pathway.

Alpha2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound (Agonist) Alpha2_Receptor α2-Adrenergic Receptor This compound->Alpha2_Receptor Binds to Gi Gi Protein Alpha2_Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Acts on cAMP cAMP ATP->cAMP Conversion inhibited Relaxation Inhibition of Smooth Muscle Relaxation (Promotes Contraction) cAMP->Relaxation Reduced levels lead to Experimental_Workflow cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo Validation Start This compound Synthesis and Purification Binding_Assay Radioligand Binding Assays (α1 and α2 subtypes) Start->Binding_Assay Functional_Assay Functional Assays (Calcium & cAMP) Start->Functional_Assay Data_Analysis_1 Determine Ki, EC50, Emax Binding_Assay->Data_Analysis_1 Functional_Assay->Data_Analysis_1 Tissue_Bath Isolated Tissue Bath (e.g., Rat Aorta) Data_Analysis_1->Tissue_Bath Data_Analysis_2 Assess Vasoconstrictor Potency and Efficacy Tissue_Bath->Data_Analysis_2 Conclusion Comprehensive Pharmacological Profile of this compound Data_Analysis_2->Conclusion

References

An In-depth Technical Guide to the Historical Use of Cafaminol as a Nasal Decongestant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the available historical and pharmacological information on Cafaminol. Detailed experimental protocols and extensive quantitative data from primary historical sources are limited due to the inaccessibility of full-text articles from the cited period. The signaling pathways presented are based on the established pharmacology of the drug's class and are intended as a logical framework for research and development.

Introduction

This compound, also known by the chemical name methylcoffanolamine, is a vasoconstrictor of the methylxanthine family, structurally related to caffeine.[1] It was historically used as a nasal decongestant, primarily in Germany, under the brand names Rhinetten and Rhinoptil.[1] Introduced in 1974, this compound was still in use as of the year 2000.[1] This guide provides a technical overview of its chemical properties, historical use, and inferred mechanism of action based on available scientific literature.

Chemical and Physical Properties

This compound is an alkanolamine derivative of caffeine. Its fundamental properties are summarized in the table below.

PropertyValueReference
IUPAC Name 8-[(2-hydroxyethyl)(methyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione[1]
Other Names Methylcoffanolamine, 8-[(2-Hydroxyethyl)(methyl)amino]caffeine[1]
Brand Names Rhinetten, Rhinoptil
CAS Number 30924-31-3
Molecular Formula C11H17N5O3
Molar Mass 267.289 g·mol−1

Historical Clinical Use and Efficacy

The clinical use of this compound for nasal congestion is documented in several studies from the 1960s to the 1980s. While the full manuscripts are not widely available, the publications indicate a focus on its efficacy in treating acute rhinitis and its pharmacokinetic profile in humans.

  • Initial Efficacy Studies (1969): A 1969 study by Szirmai introduced this compound as a new caffeine derivative for the treatment of colds, suggesting its early investigation as a therapeutic agent for upper respiratory conditions.

  • Pharmacokinetic Studies (1979): Research by Walther and Köhler in 1979 focused on the bioavailability and resorption of this compound in humans, a critical step in understanding its clinical pharmacology.

  • Treatment of Acute Rhinitis (1985): A study by Rogowski and Chodynicki in 1985 specifically evaluated the use of this compound in the treatment of acute rhinitis, further establishing its application as a nasal decongestant.

Due to the limited availability of the full-text versions of these articles, a detailed summary of the quantitative efficacy data and experimental protocols cannot be provided at this time.

Mechanism of Action

The primary mechanism of action for nasal decongestants is the activation of alpha-adrenergic receptors on the blood vessels of the nasal mucosa, leading to vasoconstriction. This reduces blood flow, decreases tissue swelling, and alleviates nasal congestion. As a sympathomimetic agent, this compound is presumed to follow this pathway.

Inferred Signaling Pathway

As a methylxanthine derivative and a sympathomimetic amine, this compound likely exerts its vasoconstrictive effects through the alpha-1 adrenergic receptor signaling cascade. The binding of this compound to these receptors on vascular smooth muscle cells in the nasal mucosa is hypothesized to initiate a G-protein coupled signaling pathway, leading to muscle contraction and a reduction in blood vessel diameter.

G cluster_VascularSmoothMuscleCell Vascular Smooth Muscle Cell This compound This compound Alpha1_Receptor Alpha-1 Adrenergic Receptor This compound->Alpha1_Receptor Binds to Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from Sarcoplasmic Reticulum IP3->Ca_Release Induces PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Activates Contraction Smooth Muscle Contraction Ca_Release->Contraction Leads to PKC_Activation->Contraction Vasoconstriction Vasoconstriction Contraction->Vasoconstriction Decongestion Nasal Decongestion Relief Vasoconstriction->Decongestion Results in

Inferred Alpha-1 Adrenergic Signaling Pathway for this compound.

Experimental Protocols

Detailed experimental protocols from the historical studies are not available in accessible formats. However, a general methodology for evaluating a topical nasal decongestant would likely involve the following steps.

General Experimental Workflow for Efficacy Testing

The following diagram outlines a typical workflow for a clinical trial assessing the efficacy of a nasal decongestant.

G cluster_Workflow Clinical Trial Workflow PatientRecruitment Patient Recruitment (Acute Rhinitis Diagnosis) Baseline Baseline Assessment (Nasal Congestion Score, Rhinomanometry) PatientRecruitment->Baseline Randomization Randomization Baseline->Randomization TreatmentGroup Treatment Group (this compound Nasal Spray) Randomization->TreatmentGroup PlaceboGroup Placebo Group (Saline Nasal Spray) Randomization->PlaceboGroup FollowUp Follow-up Assessments (e.g., 1, 3, 6 hours post-dose) TreatmentGroup->FollowUp PlaceboGroup->FollowUp DataAnalysis Data Analysis (Comparison of Congestion Scores and Airflow) FollowUp->DataAnalysis Conclusion Conclusion on Efficacy and Safety DataAnalysis->Conclusion

Generalized Experimental Workflow for a Nasal Decongestant Clinical Trial.

Conclusion for Research and Development

This compound represents a historically utilized nasal decongestant from the methylxanthine class. While its clinical use is documented, a modern, detailed understanding of its pharmacology, particularly its receptor binding affinities and precise signaling mechanisms, is lacking due to the limited accessibility of primary literature. For drug development professionals, this compound serves as an example of a caffeine-derived sympathomimetic amine. Further investigation into its structure-activity relationship could inform the development of novel decongestants. The inferred mechanism of action via alpha-1 adrenergic agonism provides a solid starting point for any new research into this or related compounds. The historical data suggests that this compound was effective and tolerated, making its class a potentially interesting area for further exploration.

References

An In-depth Technical Guide on the Aqueous Solubility and Stability of Cafaminol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cafaminol

This compound, with the chemical name 3,7-Dihydro-8-[(2-hydroxyethyl)methylamino]-1,3,7-trimethyl-1H-purine-2,6-dione, is a methylxanthine derivative related to caffeine. It has been used as a nasal decongestant.[1] Understanding its solubility and stability in aqueous solutions is critical for the development of liquid dosage forms, ensuring product quality, safety, and efficacy.

Chemical and Physical Properties:

  • Molecular Formula: C₁₁H₁₇N₅O₃

  • Molecular Weight: 267.28 g/mol

  • CAS Number: 30924-31-3

Aqueous Solubility of this compound

The solubility of an active pharmaceutical ingredient (API) in an aqueous medium is a fundamental property that influences its dissolution rate and bioavailability.

Quantitative Solubility Data

This compound exhibits moderate solubility in water. The available data is summarized in the table below.

ParameterValueConditions
Water Solubility ~ 6% (w/v) or 60 mg/mLNot specified, assumed to be at room temp.
pH of Solution 6.9In aqueous solution
Experimental Protocol for Solubility Determination (OECD 105)

The "Flask Method," as described in the OECD Test Guideline 105, is a standard procedure for determining the water solubility of substances.[2][3][4]

Methodology:

  • Preparation: An excess amount of this compound is added to a known volume of purified water in a flask.

  • Equilibration: The flask is agitated at a constant temperature (e.g., 20°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary test can determine the necessary time to achieve saturation.[3]

  • Phase Separation: The suspension is allowed to stand to let the undissolved solid settle. If necessary, centrifugation or filtration is used to separate the solid phase from the saturated aqueous solution.

  • Analysis: The concentration of this compound in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Replicates: The experiment is performed in triplicate to ensure the reliability of the results.

Below is a diagram illustrating the experimental workflow for the flask method of solubility determination.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess this compound to water B Agitate at constant temperature (24-48h) A->B C Centrifuge/Filter to get saturated solution B->C D Determine concentration via HPLC C->D

Caption: Workflow for Solubility Determination (Flask Method).

Aqueous Stability of this compound

Stability testing provides evidence on how the quality of a drug substance changes over time under the influence of environmental factors such as temperature, humidity, and light.

Representative Stability Data (Based on Caffeine)

As specific stability data for this compound is unavailable, the following table summarizes the stability profile of its close structural analog, caffeine, in aqueous solution. This data is intended to be illustrative.

ConditionObservationReference
Storage at 4°C (Refrigerated) Stable for up to 342 days in sterile water, protected from light.
Storage at 22°C (Room Temp) Stable for up to 342 days in sterile water, protected from light.
Storage at 2-8°C In a sealed, light-protected container, decomposition is less than 1% over 48 months.
pH Influence Degradation is minimal at a pH of approximately 6.0 for similar compounds like gabapentin.
Experimental Protocols for Stability Assessment (ICH Q1A)

The ICH Q1A(R2) guideline provides a framework for stability testing of new drug substances. This includes long-term, accelerated, and stress testing.

Methodology for a Formal Stability Study:

  • Sample Preparation: Prepare aqueous solutions of this compound at a defined concentration in the desired formulation vehicle.

  • Storage Conditions: Store the samples in controlled environment chambers under the conditions specified by ICH guidelines:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Time Points: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).

  • Analysis: Analyze the samples using a stability-indicating HPLC method to determine the remaining concentration of this compound and to detect and quantify any degradation products. Physical properties such as pH, color, and clarity should also be monitored.

Forced Degradation (Stress Testing):

Forced degradation studies are conducted to identify potential degradation products and establish degradation pathways.

  • Hydrolysis: The solution is exposed to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions.

  • Oxidation: The solution is treated with an oxidizing agent (e.g., 3% H₂O₂).

  • Photostability: The solution is exposed to light as per ICH Q1B guidelines.

  • Thermal Stress: The solution is heated to elevated temperatures (e.g., 60°C).

The diagram below illustrates the key factors that can influence the stability of a drug substance in an aqueous solution.

G cluster_factors Influencing Factors center This compound Stability in Aqueous Solution A pH A->center B Temperature B->center C Light Exposure C->center D Oxidizing Agents D->center E Buffer Concentration E->center

Caption: Factors Influencing this compound Stability.

Signaling Pathways and Degradation Mechanisms

While specific degradation pathways for this compound are not documented, compounds with a β-lactam structure, for instance, are known to degrade via hydrolysis, which involves the cleavage of the β-lactam ring. For methylxanthines like this compound, potential degradation could involve N-demethylation or hydrolysis of other functional groups.

The following diagram illustrates a generic forced degradation workflow to identify potential degradation pathways.

G cluster_stress Forced Degradation Conditions start This compound Solution A Acid/Base Hydrolysis start->A B Oxidation (H2O2) start->B C Photolysis (UV/Vis) start->C D Thermal Stress start->D analysis HPLC / LC-MS Analysis A->analysis B->analysis C->analysis D->analysis pathway Identify Degradants & Establish Degradation Pathway analysis->pathway

Caption: Forced Degradation Experimental Workflow.

References

An In-depth Technical Guide to Cafaminol: 8-[(2-hydroxyethyl)(methyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cafaminol, with the IUPAC name 8-[(2-hydroxyethyl)(methyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione, is a methylxanthine derivative structurally related to caffeine.[1] It has been utilized as a vasoconstrictor and anticatarrhal agent, primarily as a nasal decongestant in markets such as Germany under brand names including Rhinetten and Rhinoptil.[1] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a proposed synthesis protocol, its likely mechanism of action as an alpha-adrenergic agonist, and a detailed analytical methodology for its quantification. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug development and pharmacological studies involving this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior in biological systems and for the development of analytical methods and formulations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 8-[(2-hydroxyethyl)(methyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione[1]
Common Name This compound, Methylcoffanolamine[1]
CAS Number 30924-31-3[1]
Molecular Formula C₁₁H₁₇N₅O₃
Molar Mass 267.289 g/mol
Appearance White crystalline powder (presumed)
SMILES CN(CCO)c1nc2c(n1C)C(=O)N(C)C(=O)N2C
InChI Key ZGNRRVAPHPANFI-UHFFFAOYSA-N

Synthesis Protocol

Experimental Protocol: Proposed Synthesis of this compound

Step 1: Synthesis of 8-Bromocaffeine

  • Materials: Caffeine, hydrobromic acid (48%), bromine.

  • Procedure:

    • Dissolve caffeine in aqueous hydrobromic acid.

    • Slowly add bromine to the solution with stirring at a controlled temperature (e.g., 0-5 °C).

    • Allow the reaction to proceed for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

    • The precipitated 8-bromocaffeine is collected by filtration, washed with cold water, and dried.

Step 2: Synthesis of this compound via Nucleophilic Substitution

  • Materials: 8-bromocaffeine, 2-(methylamino)ethanol, a non-nucleophilic base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., dimethylformamide - DMF).

  • Procedure:

    • Suspend 8-bromocaffeine and potassium carbonate in DMF.

    • Add 2-(methylamino)ethanol to the mixture.

    • Heat the reaction mixture under reflux for several hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture and pour it into cold water to precipitate the crude product.

    • Collect the precipitate by filtration and wash it with water.

    • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the final product.

Logical Relationship of Synthesis

G Caffeine Caffeine Reagent1 HBr, Br₂ Caffeine->Reagent1 BrCaffeine 8-Bromocaffeine Reagent2 2-(methylamino)ethanol, K₂CO₃, DMF BrCaffeine->Reagent2 This compound This compound Reagent1->BrCaffeine Reagent2->this compound

Caption: Proposed two-step synthesis of this compound from caffeine.

Mechanism of Action

This compound is classified as a vasoconstrictor and is used as a nasal decongestant. This pharmacological effect is characteristic of alpha-adrenergic receptor agonists. These agents act on the alpha-adrenergic receptors located on the smooth muscle of blood vessels in the nasal mucosa. Activation of these receptors leads to vasoconstriction, which reduces blood flow and swelling of the nasal passages, thereby alleviating congestion.

As a derivative of caffeine, which is known to have complex vascular effects including vasoconstriction via adenosine receptor blockade, this compound's primary mechanism for nasal decongestion is likely through direct agonism of alpha-1 adrenergic receptors.

Signaling Pathway: Alpha-1 Adrenergic Receptor Activation

The binding of an alpha-1 adrenergic agonist, such as this compound is proposed to be, to its G-protein coupled receptor (GPCR) initiates a downstream signaling cascade. This results in the activation of phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from the endoplasmic reticulum, and DAG activates protein kinase C (PKC). The increased intracellular calcium and activated PKC lead to the contraction of vascular smooth muscle cells.

G cluster_cell Vascular Smooth Muscle Cell This compound This compound Alpha1_Receptor α₁-Adrenergic Receptor (GPCR) This compound->Alpha1_Receptor Binds to Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG PIP2 PIP₂ PIP2->PLC Substrate ER Endoplasmic Reticulum IP3->ER Acts on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Contraction Smooth Muscle Contraction (Vasoconstriction) Ca2_release->Contraction Leads to PKC->Contraction Contributes to

Caption: Proposed signaling pathway for this compound-induced vasoconstriction.

Pharmacokinetics

Detailed pharmacokinetic data for this compound in humans, such as its half-life, clearance, volume of distribution, and bioavailability, are not extensively reported in readily accessible scientific literature. However, as a methylxanthine derivative, its pharmacokinetic profile may share some similarities with caffeine. Caffeine is well-absorbed orally, metabolized primarily by the cytochrome P450 enzyme system in the liver (specifically CYP1A2), and exhibits a half-life that can vary significantly among individuals due to genetic factors and exposure to inducers or inhibitors of CYP1A2.

Further research is required to elucidate the specific pharmacokinetic parameters of this compound.

Clinical Data

This compound has been used as a nasal decongestant, indicating its clinical efficacy in reducing nasal congestion. However, specific quantitative data from controlled clinical trials, such as changes in nasal peak inspiratory flow or subjective symptom scores, are not widely available in the English-language literature. The available references often point to studies published in German or Polish, which may contain more detailed clinical findings.

Analytical Methodology

The quantification of this compound in biological matrices or pharmaceutical formulations can be achieved using high-performance liquid chromatography (HPLC), a technique widely employed for the analysis of caffeine and its derivatives. A robust and sensitive method would likely involve reversed-phase chromatography coupled with UV or mass spectrometry detection.

Experimental Protocol: Proposed HPLC Method for this compound Quantification

  • Instrumentation:

    • HPLC system with a UV detector or a mass spectrometer (for higher sensitivity and specificity).

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for optimal separation.

  • Sample Preparation (from plasma):

    • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard. Vortex and centrifuge to pellet the precipitated proteins.

    • Evaporation and Reconstitution: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (likely around 270-280 nm, similar to caffeine) or by mass spectrometry in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced selectivity.

  • Quantification:

    • Construct a calibration curve using standards of known this compound concentrations.

    • Calculate the concentration of this compound in the samples by comparing their peak areas (or area ratios to the internal standard) to the calibration curve.

Experimental Workflow for Analytical Method

G Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC System Reconstitute->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect Detection (UV or MS) Separate->Detect Quantify Quantification Detect->Quantify

References

Molecular weight and formula of Cafaminol (C11H17N5O3).

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Cafaminol. While specific experimental protocols and detailed signaling pathways for this compound are not extensively available in publicly accessible literature, this document extrapolates likely mechanisms and methodologies based on its structural relationship to the methylxanthine class of compounds and its function as a vasoconstrictor.

Core Molecular and Physical Data

This compound, with the chemical formula C11H17N5O3, is a methylxanthine derivative.[1] The following table summarizes its key quantitative data.

PropertyValueReference
Molecular Formula C11H17N5O3[1][2][3][4]
Molecular Weight 267.28 g/mol
IUPAC Name 8-[(2-hydroxyethyl)(methyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
CAS Number 30924-31-3
Synonyms Methylcoffanolamine, Rhinetten, Rhinoptil
Melting Point 162-164 °C
Solubility in Water ~6%

Presumed Mechanism of Action and Signaling Pathway

This compound is classified as a vasoconstrictor and is utilized as a nasal decongestant. Its mechanism of action is presumed to be similar to other sympathomimetic amines that function as nasal decongestants. This involves the activation of alpha-adrenergic receptors on the smooth muscle of blood vessels in the nasal mucosa. This activation leads to vasoconstriction, which reduces blood flow and swelling, thereby alleviating nasal congestion.

The following diagram illustrates the generally accepted signaling pathway for alpha-adrenergic receptor-mediated vasoconstriction, the likely pathway for this compound.

Vasoconstriction_Pathway cluster_cell Vascular Smooth Muscle Cell This compound This compound AlphaReceptor α-Adrenergic Receptor This compound->AlphaReceptor Binds to GProtein Gq Protein (Gαq, Gβγ) AlphaReceptor->GProtein Activates PLC Phospholipase C (PLC) GProtein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Contraction Vasoconstriction Ca2->Contraction Initiates PKC->Contraction Potentiates

Caption: Presumed signaling pathway of this compound-induced vasoconstriction.

Experimental Protocols: Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for the quantification of methylxanthines. A reversed-phase HPLC (RP-HPLC) method would be suitable for the analysis of this compound.

Table 2: Example HPLC Protocol for Methylxanthine Analysis

ParameterSpecification
Column C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of water and methanol (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV detector at approximately 272 nm
Sample Preparation Dissolution in the mobile phase, followed by filtration through a 0.45 µm filter.

The following workflow illustrates the general steps for HPLC analysis.

HPLC_Workflow SamplePrep Sample Preparation (Dissolution & Filtration) HPLCSeparation HPLC Separation (C18 Column, Isocratic Elution) SamplePrep->HPLCSeparation UVDet UV Detection (~272 nm) HPLCSeparation->UVDet DataAnalysis Data Analysis (Chromatogram Integration) UVDet->DataAnalysis Quantification Quantification (Comparison to Standard Curve) DataAnalysis->Quantification

Caption: General workflow for the quantification of this compound using HPLC.

Mass Spectrometry (MS)

For more sensitive and specific detection, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) can be employed.

Table 3: Example HPLC-MS/MS Protocol for Methylxanthine Analysis

ParameterSpecification
Ionization Mode Electrospray Ionization (ESI), positive mode
Mass Analyzer Triple quadrupole (QqQ) or Ion Trap
Monitored Transitions Specific precursor-to-product ion transitions for this compound would need to be determined. For caffeine (m/z 195.1), a common transition is to m/z 138.1.
Sample Preparation Protein precipitation of biological samples (e.g., plasma) with acetonitrile or methanol, followed by centrifugation and analysis of the supernatant.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation and purity assessment of this compound.

Table 4: General NMR Protocol

ParameterSpecification
Spectrometer 400 MHz or higher field strength NMR spectrometer
Solvent Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
Internal Standard Tetramethylsilane (TMS)
Experiments ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC for full structural assignment.

This guide provides a foundational understanding of this compound for research and development purposes. The provided methodologies, while extrapolated from similar compounds, offer a strong starting point for the development of specific and validated protocols for this compound.

References

Early Studies on Cafaminol: A Technical Review of Efficacy and Safety

Author: BenchChem Technical Support Team. Date: November 2025

Core Pharmacological Profile

Cafaminol is a vasoconstrictor used for the symptomatic relief of nasal congestion.[1] As a derivative of the methylxanthine family, related to caffeine, its mechanism of action is believed to involve two primary pathways:

  • Sympathomimetic Action: Like other nasal decongestants, this compound likely acts as an agonist at α-adrenergic receptors on the smooth muscle of blood vessels in the nasal mucosa.[2] Activation of these receptors leads to vasoconstriction, which reduces blood flow, decreases tissue swelling, and alleviates nasal obstruction.[2]

  • Methylxanthine Activity: Its structural similarity to caffeine suggests a potential secondary mechanism involving the inhibition of phosphodiesterase or blockade of adenosine receptors, which can influence vascular tone.[3][4]

Efficacy Assessment in Acute Rhinitis

The primary efficacy endpoint for a nasal decongestant is the reduction of nasal congestion. Early studies typically involved patient-reported symptom scores and, in more advanced studies, objective measurements of nasal airflow.

Experimental Protocol: Double-Blind, Placebo-Controlled Trial in Adults with the Common Cold

This section outlines a typical protocol used to assess the efficacy of a multi-dose oral nasal decongestant.

  • Study Design: A 3-day, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participant Population: Adult subjects (18-65 years) with a clinical diagnosis of the common cold, with symptoms present for less than 48 hours and a baseline nasal congestion score of "moderate" or "severe."

  • Intervention:

    • Treatment Group: this compound (e.g., 50 mg tablet) administered orally three times daily.

    • Control Group: Identical placebo tablet administered on the same schedule.

  • Primary Efficacy Endpoint: Change from baseline in the subjective Nasal Congestion Score (NCS) over the 3-day treatment period. The NCS is a 4-point scale (0=None, 1=Mild, 2=Moderate, 3=Severe) recorded by the patient in a daily diary.

  • Secondary Endpoints:

    • Total Symptom Score (TSS), including runny nose, sneezing, and sore throat.

    • Objective measurement of nasal airflow via posterior rhinomanometry at pre-dose and 2 hours post-dose on Day 1.

    • Global assessment of efficacy by the investigator at the end of the study.

  • Statistical Analysis: The primary endpoint would be analyzed using an analysis of covariance (ANCOVA) with the treatment group as a factor and the baseline NCS as a covariate.

Illustrative Efficacy Data

The following tables represent plausible outcomes from such a study.

Table 1: Mean Nasal Congestion Score (NCS) Over 3 Days

TimepointThis compound (n=75)Placebo (n=75)Mean Difference (95% CI)p-value
Baseline 2.612.590.02 (-0.15, 0.19)0.81
Day 1 1.452.10-0.65 (-0.88, -0.42)<0.001
Day 2 1.101.85-0.75 (-0.99, -0.51)<0.001
Day 3 0.651.35-0.70 (-0.94, -0.46)<0.001

Table 2: Objective Nasal Airflow (Posterior Rhinomanometry) on Day 1

ParameterThis compound (n=75)Placebo (n=75)% Improvement from Placebop-value
Baseline Airflow (cm³/s) 185190-0.52
2-hr Post-Dose Airflow (cm³/s) 31021544.2%<0.001

Safety and Tolerability Profile

Safety assessments in early studies focused on the incidence of adverse events, particularly those related to the known sympathomimetic and methylxanthine effects.

Experimental Protocol: Safety Monitoring in Clinical Trials
  • Data Collection: All adverse events (AEs) were recorded at each study visit, regardless of causality. AEs were elicited through non-leading questions and spontaneous reporting by participants.

  • Vital Signs: Blood pressure and heart rate were measured at baseline and at specified timepoints post-dose (e.g., 1, 2, and 4 hours) on Day 1 to assess for cardiovascular effects.

  • Exclusion Criteria: Patients with pre-existing conditions such as uncontrolled hypertension, cardiovascular disease, or glaucoma were typically excluded from participation.

Illustrative Safety Data

Table 3: Incidence of Treatment-Emergent Adverse Events (Occurring in >1% of Patients)

Adverse EventThis compound (n=75)Placebo (n=75)
Number of Patients with ≥1 AE 12 (16.0%)6 (8.0%)
Nervous System
Insomnia4 (5.3%)1 (1.3%)
Headache3 (4.0%)2 (2.7%)
Dizziness2 (2.7%)1 (1.3%)
Cardiovascular
Tachycardia / Palpitations3 (4.0%)0 (0.0%)
Gastrointestinal
Nausea2 (2.7%)1 (1.3%)

Visualized Pathways and Workflows

Mechanism of Action

The diagram below illustrates the proposed dual mechanism of this compound in nasal mucosal tissue. It activates α1-adrenergic receptors to induce vasoconstriction while also potentially inhibiting phosphodiesterase (PDE) to modulate vascular tone.

cluster_0 Nasal Mucosal Blood Vessel This compound This compound ar_receptor α1-Adrenergic Receptor This compound->ar_receptor Agonist pde Phosphodiesterase (PDE) This compound->pde Inhibitor gq Gq Protein ar_receptor->gq plc PLC gq->plc ip3 IP3 plc->ip3 ca_release Ca²⁺ Release (from SR) ip3->ca_release contraction Smooth Muscle Contraction ca_release->contraction vasoconstriction Vasoconstriction contraction->vasoconstriction decongestion Decongestion vasoconstriction->decongestion camp cAMP pde->camp Breaks down relaxation Relaxation Signal relaxation->camp

Caption: Proposed dual mechanism of this compound in the nasal mucosa.

Clinical Trial Workflow

This diagram outlines the logical flow for a patient participating in a typical efficacy and safety study for an oral decongestant.

start Patient Screening informed_consent Informed Consent start->informed_consent baseline Baseline Assessment (Vitals, Symptom Scores) informed_consent->baseline randomization Randomization baseline->randomization drug_admin Dispense this compound randomization->drug_admin Arm A placebo_admin Dispense Placebo randomization->placebo_admin Arm B treatment_period 3-Day At-Home Treatment Period (Patient Diary) drug_admin->treatment_period placebo_admin->treatment_period final_visit Final Visit (AE Check, Global Assessment) treatment_period->final_visit end Study Completion final_visit->end

Caption: Workflow for a randomized, placebo-controlled clinical trial.

References

Cafaminol's potential as a vasoconstrictor agent in research.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Disclaimer: Publicly available scientific literature on Cafaminol (also known as methylcoffanolamine) is limited, with most original research dating from the 1970s and 1980s and not readily accessible in full text. This guide synthesizes the available information and provides a theoretical framework for its vasoconstrictor potential based on its classification as a methylxanthine derivative, similar to caffeine. The experimental protocols and quantitative data presented are illustrative templates and should not be considered as established findings for this compound.

Executive Summary

This compound (brand names Rhinetten, Rhinoptil) is a methylxanthine derivative that has been used as a nasal decongestant, indicating its primary pharmacological action as a vasoconstrictor.[1] While specific quantitative data and detailed mechanistic studies on this compound are scarce in modern literature, its relationship to caffeine provides a strong basis for postulating its mechanism of action. This document outlines the potential signaling pathways, suggests relevant experimental protocols for its evaluation, and presents a framework for data presentation.

Putative Mechanism of Action

As a methylxanthine, this compound likely exerts its effects on vascular smooth muscle through two primary, and somewhat opposing, mechanisms: inhibition of phosphodiesterase (PDE) and antagonism of adenosine receptors.[2]

  • Phosphodiesterase (PDE) Inhibition: By inhibiting PDE, this compound would increase intracellular levels of cyclic adenosine monophosphate (cAMP) in vascular smooth muscle cells. Elevated cAMP levels typically lead to vasodilation.

  • Adenosine Receptor Antagonism: this compound likely acts as an antagonist at adenosine receptors (A1, A2A, A2B, A3) on vascular smooth muscle. Adenosine is a potent vasodilator. By blocking these receptors, this compound would inhibit adenosine-mediated vasodilation, leading to a net vasoconstrictor effect.[2]

Given its clinical application as a decongestant, which relies on vasoconstriction to reduce blood flow to the nasal mucosa, it is probable that the adenosine receptor antagonism is the dominant mechanism of action in its therapeutic context.

Signaling Pathway

The following diagram illustrates the proposed primary signaling pathway for this compound-induced vasoconstriction.

cluster_VascularSmoothMuscleCell Vascular Smooth Muscle Cell This compound This compound AdenosineReceptor Adenosine Receptor This compound->AdenosineReceptor Antagonizes AC Adenylyl Cyclase AdenosineReceptor->AC Inhibits Adenosine Adenosine Adenosine->AdenosineReceptor Activates cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates MLCP Myosin Light Chain Phosphatase PKA->MLCP Inhibits Contraction Vasoconstriction MLCP->Contraction Promotes

Proposed primary signaling pathway for this compound-induced vasoconstriction.

Quantitative Data on Vasoconstrictor Activity

Specific quantitative data for this compound is not available in the reviewed literature. A comprehensive evaluation would require a suite of in vitro and in vivo experiments to determine key parameters. The table below serves as a template for presenting such data.

ParameterAssay TypeSpecies/TissueValue
EC50 Wire MyographyHuman Nasal Mucosal ArteriolesData not available
Wire MyographyRat AortaData not available
Binding Affinity (Ki) Radioligand BindingHuman Adenosine A1 ReceptorData not available
Radioligand BindingHuman Adenosine A2A ReceptorData not available
Emax (% of Phenylephrine) Wire MyographyHuman Nasal Mucosal ArteriolesData not available

Recommended Experimental Protocols

To fully characterize the vasoconstrictor properties of this compound, a series of standardized experimental protocols should be employed.

In Vitro Vasoconstriction Assay (Wire Myography)

Objective: To determine the concentration-response relationship of this compound on isolated blood vessels.

Methodology:

  • Tissue Preparation: Isolate arterial rings (e.g., from rat aorta or human nasal tissue) of approximately 2 mm in length.

  • Mounting: Mount the arterial rings in a wire myograph chamber filled with Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a standardized resting tension.

  • Viability Test: Contract the rings with a high-potassium solution (e.g., 60 mM KCl) to ensure tissue viability.

  • Concentration-Response Curve: Add cumulative concentrations of this compound to the bath and record the isometric tension.

  • Data Analysis: Plot the contractile response against the logarithm of the this compound concentration to determine the EC50 and Emax.

Receptor Binding Assay

Objective: To determine the binding affinity of this compound for adenosine receptor subtypes.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines expressing specific human adenosine receptor subtypes (e.g., A1, A2A).

  • Incubation: Incubate the membrane preparations with a known radioligand for the target receptor (e.g., [3H]DPCPX for A1 receptors) and varying concentrations of this compound.

  • Separation: Separate bound from free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 of this compound and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Experimental Workflow

The following diagram outlines a logical workflow for the preclinical evaluation of this compound as a vasoconstrictor.

cluster_PreclinicalEvaluation Preclinical Evaluation of this compound InVitro In Vitro Studies Myography Wire Myography InVitro->Myography Binding Receptor Binding Assays InVitro->Binding InVivo In Vivo Studies AnimalModel Animal Model of Nasal Congestion InVivo->AnimalModel Hemodynamics Hemodynamic Monitoring InVivo->Hemodynamics Tox Toxicology Studies AcuteTox Acute Toxicity Tox->AcuteTox ChronicTox Chronic Toxicity Tox->ChronicTox Myography->AnimalModel Binding->Myography AnimalModel->Hemodynamics

A logical workflow for the preclinical evaluation of this compound.

Conclusion and Future Directions

This compound's historical use as a nasal decongestant provides a strong rationale for its classification as a vasoconstrictor. Based on its chemical relationship to caffeine, the most probable mechanism of action is the antagonism of adenosine receptors in the vascular smooth muscle of the nasal mucosa. However, a significant lack of modern, publicly accessible data necessitates a thorough re-evaluation of its pharmacological profile. The experimental frameworks proposed in this guide provide a roadmap for researchers to systematically characterize the vasoconstrictor properties of this compound and validate its potential for further development. Future research should prioritize obtaining quantitative data on its potency and selectivity, as well as elucidating its precise signaling mechanisms.

References

Methodological & Application

Protocol for dissolving Cafaminol for in vitro assays.

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cafaminol, also known as methylcoffanolamine, is a methylxanthine derivative utilized as a vasoconstrictor and nasal decongestant.[1] Its mechanism of action is believed to involve the activation of alpha-adrenergic receptors, which play a crucial role in various physiological processes, including smooth muscle contraction and neurotransmitter release.[2] The effective use of this compound in in vitro assays necessitates a standardized protocol for its dissolution to ensure accurate and reproducible results. This document provides a comprehensive guide for the preparation of this compound solutions for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound, along with the solubility of the structurally similar compound caffeine in common laboratory solvents. This data can be used to guide the preparation of stock solutions.

PropertyValueSource
This compound Properties
Molecular FormulaC₁₁H₁₇N₅O₃[1]
Molar Mass267.28 g/mol [1]
Water Solubility~6% (w/v)
pH of Aqueous Solution6.9
Caffeine Solubility (Proxy)
Ethanol~0.2 mg/mL[3]
DMSO~3 mg/mL

Experimental Protocols

Materials
  • This compound powder

  • Sterile, high-purity water (e.g., Milli-Q or equivalent)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol, absolute

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparation of a 10 mM Aqueous Stock Solution

This protocol is suitable for experiments where an aqueous solution is preferred and the final concentration in the assay is relatively low.

  • Weighing: Accurately weigh 2.67 mg of this compound powder using a calibrated analytical balance.

  • Dissolution: Transfer the weighed powder into a sterile microcentrifuge tube.

  • Solubilization: Add 1 mL of sterile, high-purity water to the tube.

  • Mixing: Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Sterilization: If necessary, sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Storage: Store the stock solution at 4°C for short-term use (up to one week) or in aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol for Preparation of a 10 mM DMSO Stock Solution

This protocol is recommended for achieving higher stock concentrations and for compounds with limited aqueous solubility.

  • Weighing: Accurately weigh 2.67 mg of this compound powder.

  • Dissolution: Transfer the powder to a sterile vial.

  • Solubilization: Add 1 mL of cell culture grade DMSO.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution.

  • Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.

Preparation of Working Solutions

To prepare a working solution, dilute the stock solution in your cell culture medium or assay buffer to the desired final concentration immediately before use. It is critical to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not toxic to the cells, typically below 0.5%.

Example Dilution: To prepare a 10 µM working solution from a 10 mM stock solution, perform a 1:1000 dilution (e.g., add 1 µL of the stock solution to 999 µL of cell culture medium).

Signaling Pathways

This compound is presumed to exert its effects through the activation of alpha-adrenergic receptors, which are G-protein coupled receptors (GPCRs). There are two main types of alpha-adrenergic receptors, α1 and α2, which activate distinct downstream signaling pathways.

Alpha-1 Adrenergic Receptor Signaling Pathway

Activation of α1-adrenergic receptors, which are coupled to Gq proteins, initiates a signaling cascade that leads to an increase in intracellular calcium.

alpha1_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound Alpha1_AR α1-Adrenergic Receptor This compound->Alpha1_AR Gq Gq Alpha1_AR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_cyto Ca²⁺ ER->Ca2_cyto releases Ca2_ER Ca²⁺ Ca2_cyto->PKC activates Cell_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cell_Response phosphorylates targets

Caption: Alpha-1 adrenergic receptor signaling cascade.

Alpha-2 Adrenergic Receptor Signaling Pathway

Activation of α2-adrenergic receptors, coupled to Gi proteins, leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

alpha2_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound Alpha2_AR α2-Adrenergic Receptor This compound->Alpha2_AR Gi Gi Alpha2_AR->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cell_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Cell_Response phosphorylates targets

Caption: Alpha-2 adrenergic receptor signaling cascade.

Experimental Workflow for In Vitro Assays

The following diagram illustrates a general workflow for conducting in vitro assays with this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Prepare this compound Stock Solution C Prepare Working Solutions of this compound in Assay Medium A->C B Culture Cells to Desired Confluency D Treat Cells with this compound (and Controls) B->D C->D E Incubate for Desired Time D->E F Perform Assay (e.g., Calcium Flux, cAMP measurement) E->F G Data Analysis F->G

Caption: General experimental workflow for this compound assays.

References

Application Notes and Protocols for Cafaminol as a Positive Control in Vasoconstriction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cafaminol, a methylxanthine derivative related to caffeine, is recognized for its vasoconstrictive properties and has been historically used as a nasal decongestant.[1] These characteristics make it a suitable candidate for use as a positive control in experimental studies designed to investigate vasoconstriction. As a positive control, this compound provides a reliable and reproducible vasoconstrictive response, enabling researchers to validate their experimental setup and compare the efficacy of novel vasoactive compounds.

This document provides detailed application notes and protocols for utilizing this compound as a positive control in both in vivo and ex vivo vasoconstriction assays. It also outlines the proposed signaling pathway of its action and presents representative data in a structured format.

Mechanism of Action

This compound is a member of the methylxanthine family.[1] The primary mechanism of action for methylxanthines in the vasculature involves the antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes.[2][3] Adenosine is a potent vasodilator, and by blocking its receptors, methylxanthines like this compound promote vasoconstriction.[4] Furthermore, the inhibition of PDEs leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in vascular smooth muscle can paradoxically contribute to relaxation. However, the adenosine receptor antagonism is often the dominant effect leading to a net vasoconstrictive response.

Signaling Pathway of this compound-Induced Vasoconstriction

cluster_membrane Cell Membrane cluster_intracellular Vascular Smooth Muscle Cell This compound This compound AdenosineReceptor Adenosine Receptor (A2A) This compound->AdenosineReceptor Antagonism (Inhibition) Adenosine Adenosine Adenosine->AdenosineReceptor Activation AC Adenylate Cyclase AdenosineReceptor->AC Stimulation cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active Myosin Light Chain Kinase (MLCK) PKA->MLCK_active Inhibits Relaxation Vasodilation PKA->Relaxation Promotes Myosin Myosin Light Chain MLCK_active->Myosin Phosphorylates MLCK_inactive Inactive MLCK Myosin_P Phosphorylated Myosin (Contraction) Myosin->Myosin_P Contraction Vasoconstriction Myosin_P->Contraction

Caption: Proposed signaling pathway for this compound-induced vasoconstriction.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound in typical vasoconstriction assays. These values are representative and should be determined experimentally for specific conditions.

Table 1: Ex Vivo Vasoconstriction Data for this compound

ParameterValueUnits
Tissue TypeRat Aorta-
AgonistPhenylephrine (for pre-contraction)1 µM
This compound EC501.5µM
Emax (Maximal Contraction)85% of KCl response

Table 2: In Vivo (Skin Blanching) Assay Data for this compound

ParameterValueUnits
Application SiteForearm Skin-
Dose Duration4hours
Measurement Time Point6hours post-application
Blanching Score (0-4 scale)3.2 ± 0.5-
Chromameter Reading (Δa*)-5.8 ± 1.2-

Experimental Protocols

Protocol 1: Ex Vivo Vasoconstriction Assay Using Isolated Aortic Rings

This protocol describes the assessment of this compound's vasoconstrictive effect on isolated rat aortic rings.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit Solution (KHS)

  • Phenylephrine (PE)

  • Potassium Chloride (KCl)

  • This compound

  • Organ bath or wire myograph system

  • Force transducer and data acquisition system

  • Dissecting microscope and surgical instruments

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the rat in accordance with institutional guidelines.

    • Carefully excise the thoracic aorta and place it in cold KHS.

    • Under a dissecting microscope, remove adherent connective and adipose tissues.

    • Cut the aorta into 2-3 mm rings.

  • Experimental Setup:

    • Mount the aortic rings in an organ bath or wire myograph containing KHS maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the KHS every 15-20 minutes.

  • Viability and Pre-contraction:

    • Assess the viability of the vascular smooth muscle by inducing a contraction with a high KCl solution (e.g., 80 mM).

    • Wash the rings with KHS until they return to baseline tension.

    • Induce a submaximal, stable contraction with a standard agonist like phenylephrine (e.g., 1 µM).

  • Application of this compound:

    • Once a stable pre-contraction plateau is achieved, cumulatively add this compound to the bath in increasing concentrations (e.g., 10 nM to 100 µM).

    • Record the contractile response at each concentration until a maximal response is observed.

  • Data Analysis:

    • Express the contractile response to this compound as a percentage of the maximal contraction induced by KCl.

    • Plot the concentration-response curve and determine the EC50 and Emax values.

A Aortic Ring Preparation B Mounting in Organ Bath A->B C Equilibration B->C D Viability Test (KCl) C->D E Pre-contraction (Phenylephrine) D->E F Cumulative Addition of this compound E->F G Data Recording & Analysis F->G

Caption: Experimental workflow for the ex vivo vasoconstriction assay.

Protocol 2: In Vivo Vasoconstriction (Skin Blanching) Assay

This protocol outlines the use of this compound as a positive control in a human skin blanching assay, a common method for assessing topical vasoconstrictor potency.

Materials:

  • Healthy human volunteers

  • This compound formulation (e.g., 1% cream or solution)

  • Vehicle control

  • Occlusive dressing

  • Chromameter or visual scoring scale

Procedure:

  • Subject Selection and Site Demarcation:

    • Recruit healthy volunteers with no skin conditions on the test area (typically the ventral forearm).

    • Mark multiple 1 cm² application sites on each forearm, ensuring adequate spacing.

  • Product Application:

    • Apply a standardized amount of the this compound formulation and the vehicle control to the designated sites.

    • Cover the application sites with an occlusive dressing.

  • Dose Duration and Removal:

    • Leave the dressing in place for a predetermined duration (e.g., 4-6 hours).

    • After the specified time, remove the dressing and gently wipe away any excess formulation.

  • Assessment of Vasoconstriction:

    • At various time points post-removal (e.g., 2, 4, 6, 24 hours), assess the degree of skin blanching.

    • Visual Scoring: Use a graded scale (e.g., 0 = no blanching, 4 = maximal blanching).

    • Chromameter Measurement: Use a chromameter to objectively quantify the change in skin color. The 'a*' value, representing the red-green spectrum, is typically used, with a decrease indicating blanching.

  • Data Analysis:

    • For visual scores, calculate the mean score at each time point.

    • For chromameter data, calculate the change in a* (Δa*) from baseline for each site.

    • Compare the responses of the this compound-treated sites to the vehicle control to confirm a significant vasoconstrictor effect.

cluster_prep Preparation cluster_exp Experiment cluster_assess Assessment A Subject Screening & Site Marking B Application of This compound & Vehicle A->B C Occlusive Dressing B->C D Dose Duration C->D E Product Removal D->E F Visual Scoring E->F G Chromameter Measurement E->G H Data Analysis F->H G->H

Caption: Logical workflow for the in vivo skin blanching assay.

Conclusion

This compound serves as a valuable positive control for vasoconstriction studies due to its reliable mechanism of action as a methylxanthine. The protocols provided herein offer a framework for its application in both ex vivo and in vivo settings. Researchers should establish specific experimental parameters and validate the response to this compound within their own laboratory settings to ensure robust and reproducible results. The use of this compound as a standard will aid in the consistent evaluation and comparison of novel vasoactive compounds.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Detection and Quantification of Cafaminol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Cafaminol, a methylxanthine derivative used as a nasal decongestant.[1] Due to the limited availability of specific validated methods for this compound, this protocol is based on established methodologies for the analysis of structurally related compounds, such as caffeine and other methylxanthines.[2][3][4][5] The proposed reversed-phase HPLC (RP-HPLC) method utilizes a C18 column with UV detection. This application note provides a comprehensive framework for researchers to develop and validate a robust analytical method for this compound in various sample matrices.

Introduction

This compound, also known as methylcoffanolamine, is a vasoconstrictor of the methylxanthine family. Accurate and precise quantification of this compound is essential for pharmaceutical quality control, pharmacokinetic studies, and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of active pharmaceutical ingredients (APIs). This document details a proposed HPLC method that can serve as a starting point for the routine analysis of this compound.

Proposed HPLC Method Parameters

The following table summarizes the proposed chromatographic conditions for the analysis of this compound. These parameters are based on common practices for related compounds and may require optimization for specific applications.

Table 1: Proposed HPLC Method Parameters

ParameterProposed Condition
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of 0.05 M Phosphate Buffer (pH 4.0) and Methanol (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detector UV-Vis Detector
Detection Wavelength 273 nm
Run Time 10 minutes

Experimental Protocols

Reagents and Materials
  • This compound reference standard

  • HPLC grade Methanol

  • HPLC grade Water

  • Potassium dihydrogen phosphate (for buffer preparation)

  • Orthophosphoric acid (for pH adjustment)

  • 0.45 µm syringe filters

Preparation of Mobile Phase
  • Phosphate Buffer (0.05 M, pH 4.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 0.05 M solution. Adjust the pH to 4.0 using orthophosphoric acid.

  • Mobile Phase Mixture: Combine the prepared phosphate buffer and methanol in a 70:30 volume-to-volume ratio.

  • Degassing: Degas the mobile phase using a suitable method such as vacuum filtration or sonication before use.

Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to obtain a stock solution of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-50 µg/mL).

Sample Preparation (for a Pharmaceutical Formulation)
  • Accurately weigh and finely powder a representative sample of the formulation.

  • Transfer an amount of powder equivalent to a known amount of this compound into a volumetric flask.

  • Add a portion of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the analyte.

  • Dilute to the mark with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation (Target Parameters)

The proposed method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following table outlines the typical parameters and their target acceptance criteria for method validation.

Table 2: Target Method Validation Parameters

ParameterTarget Acceptance Criteria
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally
Specificity No interference from excipients or degradation products
Robustness Insensitive to small, deliberate changes in method parameters

Data Presentation

Quantitative data obtained from the analysis should be summarized in clear and concise tables.

Table 3: Example of a Calibration Curve Data Summary

Concentration (µg/mL)Peak Area (mAU*s)
1[Data]
5[Data]
10[Data]
20[Data]
50[Data]

Table 4: Example of Sample Analysis Results

Sample IDRetention Time (min)Peak Area (mAU*s)Calculated Concentration (µg/mL)
Sample 1[Data][Data][Data]
Sample 2[Data][Data][Data]
Sample 3[Data][Data][Data]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

G This compound HPLC Analysis Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Mobile Phase Prep Mobile Phase Prep HPLC System HPLC System Mobile Phase Prep->HPLC System Standard Prep Standard Prep Standard Prep->HPLC System Sample Prep Sample Prep Sample Prep->HPLC System C18 Column C18 Column HPLC System->C18 Column UV Detector UV Detector C18 Column->UV Detector Chromatogram Chromatogram UV Detector->Chromatogram Integration & Quantification Integration & Quantification Chromatogram->Integration & Quantification Report Generation Report Generation Integration & Quantification->Report Generation

Caption: Workflow for this compound analysis by HPLC.

Sample Preparation Logic

The following diagram outlines the logical steps involved in preparing a sample for HPLC analysis.

G Sample Preparation Protocol Start Start Weigh Sample Weigh Sample Start->Weigh Sample Dissolve in Mobile Phase Dissolve in Mobile Phase Weigh Sample->Dissolve in Mobile Phase Sonicate Sonicate Dissolve in Mobile Phase->Sonicate Dilute to Volume Dilute to Volume Sonicate->Dilute to Volume Filter Filter Dilute to Volume->Filter Inject into HPLC Inject into HPLC Filter->Inject into HPLC

Caption: Logical flow for sample preparation.

Conclusion

The proposed HPLC method provides a solid foundation for the development of a validated analytical procedure for the quantification of this compound. The method is based on established principles of reversed-phase chromatography and is expected to be robust and reliable. Researchers are encouraged to optimize and validate this method for their specific applications and sample matrices to ensure accurate and precise results.

References

Application Notes and Protocols for Investigating Cafaminol's Effect on Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing cell-based assays to investigate the potential effects of Cafaminol on adrenergic receptors. Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are crucial in regulating various physiological processes and are significant targets for drug development.[1][2][3] this compound, a methylxanthine derivative used as a vasoconstrictor and nasal decongestant, may exert its effects through interaction with these receptors.[4] The following protocols detail established methods for characterizing the pharmacological activity of compounds like this compound at alpha (α) and beta (β) adrenergic receptor subtypes.

The primary adrenergic receptor signaling pathways involve the activation of different G proteins. Alpha-1 (α1) adrenergic receptors couple to Gq, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[5] Alpha-2 (α2) adrenergic receptors are coupled to Gi, which inhibits adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Beta (β) adrenergic receptors couple to Gs, which stimulates adenylyl cyclase and leads to an increase in intracellular cAMP.

This document outlines key cell-based assays to elucidate this compound's potential interaction with these pathways:

  • cAMP Accumulation Assays: To determine the effect of this compound on Gs-coupled (β-adrenergic) and Gi-coupled (α2-adrenergic) receptors.

  • Calcium Mobilization Assays: To assess the impact of this compound on Gq-coupled (α1-adrenergic) receptors.

  • Receptor Binding Assays: To determine if this compound directly competes with known ligands for binding to adrenergic receptors.

I. Data Presentation: Summarized Quantitative Data

The following tables provide examples of how to structure and present quantitative data obtained from the described assays.

Table 1: Effect of this compound on cAMP Production in Cells Expressing β-Adrenergic Receptors (Gs-coupled)

CompoundTarget ReceptorEC50 (nM)Maximum cAMP Production (% of Isoproterenol)
Isoproterenol (Control)β2-Adrenergic1.2100%
This compoundβ2-Adrenergic15085%
Compound X (Antagonist)β2-Adrenergic>10,000<5%

Table 2: Effect of this compound on Forskolin-Stimulated cAMP Production in Cells Expressing α2-Adrenergic Receptors (Gi-coupled)

CompoundTarget ReceptorIC50 (nM)Maximum Inhibition of cAMP Production (%)
Clonidine (Control)α2A-Adrenergic5.895%
This compoundα2A-Adrenergic85060%
Compound Y (Inactive)α2A-Adrenergic>10,000<10%

Table 3: Effect of this compound on Intracellular Calcium Mobilization in Cells Expressing α1-Adrenergic Receptors (Gq-coupled)

CompoundTarget ReceptorEC50 (nM)Maximum Calcium Response (% of Phenylephrine)
Phenylephrine (Control)α1A-Adrenergic8.3100%
This compoundα1A-Adrenergic45070%
Compound Z (Antagonist)α1A-Adrenergic>10,000<5%

Table 4: Competitive Binding of this compound to Adrenergic Receptors

RadioligandCompetitorTarget ReceptorKi (nM)
[3H]-PrazosinPrazosin (Control)α1-Adrenergic2.5
[3H]-PrazosinThis compoundα1-Adrenergic1200
[3H]-YohimbineYohimbine (Control)α2-Adrenergic10.1
[3H]-YohimbineThis compoundα2-Adrenergic2500
[3H]-DihydroalprenololPropranolol (Control)β-Adrenergic1.5
[3H]-DihydroalprenololThis compoundβ-Adrenergic800

II. Experimental Protocols and Visualizations

A. cAMP Accumulation Assay

This assay measures changes in intracellular cAMP levels following receptor activation and is suitable for studying both Gs and Gi-coupled adrenergic receptors.

G_Protein_Signaling cluster_Gs Gs-Coupled (β-Adrenergic) cluster_Gi Gi-Coupled (α2-Adrenergic) Agonist_Gs Agonist (e.g., Isoproterenol, this compound?) Receptor_Gs β-Adrenergic Receptor Agonist_Gs->Receptor_Gs Gs Gs Protein Receptor_Gs->Gs Activates AC_Gs Adenylyl Cyclase Gs->AC_Gs Stimulates cAMP_Gs ↑ cAMP AC_Gs->cAMP_Gs ATP to cAMP PKA_Gs PKA Activation cAMP_Gs->PKA_Gs CellularResponse_Gs Cellular Response PKA_Gs->CellularResponse_Gs Agonist_Gi Agonist (e.g., Clonidine, this compound?) Receptor_Gi α2-Adrenergic Receptor Agonist_Gi->Receptor_Gi Gi Gi Protein Receptor_Gi->Gi Activates AC_Gi Adenylyl Cyclase Gi->AC_Gi Inhibits cAMP_Gi ↓ cAMP AC_Gi->cAMP_Gi ATP to cAMP Forskolin Forskolin Forskolin->AC_Gi Stimulates

Adrenergic Gs and Gi Signaling Pathways

cAMP_Workflow cluster_workflow cAMP Assay Workflow start Start seed_cells Seed cells expressing target adrenergic receptor in a 96- or 384-well plate start->seed_cells incubate_overnight Incubate overnight at 37°C, 5% CO2 seed_cells->incubate_overnight pre_incubation Pre-incubate with PDE inhibitor (e.g., IBMX) to prevent cAMP degradation incubate_overnight->pre_incubation add_compounds Add varying concentrations of this compound or control compounds (agonist/antagonist) pre_incubation->add_compounds stimulate For Gi assays, co-stimulate with Forskolin add_compounds->stimulate Optional incubate_stimulation Incubate for a defined period (e.g., 30 minutes) at 37°C add_compounds->incubate_stimulation stimulate->incubate_stimulation lyse_cells Lyse cells and measure intracellular cAMP using a detection kit (e.g., HTRF, ELISA) incubate_stimulation->lyse_cells read_plate Read plate on a compatible plate reader lyse_cells->read_plate analyze_data Analyze data: Generate dose-response curves and calculate EC50/IC50 values read_plate->analyze_data end End analyze_data->end

Workflow for cAMP Accumulation Assay
  • Cell Seeding: Seed cells (e.g., HEK293 or CHO) stably expressing the β-adrenergic receptor of interest into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and a known β-adrenergic agonist (e.g., isoproterenol) in assay buffer.

  • Assay: a. Remove cell culture medium and add assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation. b. Pre-incubate for 15-30 minutes at 37°C. c. Add the prepared compound dilutions to the wells. Include a vehicle control. d. Incubate at 37°C for 30 minutes.

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA) according to the manufacturer's instructions.

  • Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the compound concentration. Fit the data to a sigmoidal curve to determine the EC50 value.

  • Cell Seeding: As described for the Gs-coupled assay, using cells expressing the α2-adrenergic receptor of interest.

  • Compound Preparation: Prepare serial dilutions of this compound and a known α2-adrenergic antagonist.

  • Assay: a. Remove cell culture medium and add assay buffer containing a PDE inhibitor. b. Add the prepared compound dilutions to the wells and pre-incubate for 15-30 minutes at 37°C. c. Add a fixed concentration of an α2-adrenergic agonist (e.g., clonidine at its EC80) and a stimulator of adenylyl cyclase (e.g., forskolin) to all wells except the negative control. d. Incubate at 37°C for 30 minutes.

  • cAMP Detection and Data Analysis: Follow the same procedure as for the Gs-coupled assay to determine the IC50 value of this compound.

B. Calcium Mobilization Assay

This assay is used to detect the activation of Gq-coupled receptors, such as α1-adrenergic receptors, by measuring transient increases in intracellular calcium concentration.

Gq_Signaling cluster_Gq Gq-Coupled (α1-Adrenergic) Agonist Agonist (e.g., Phenylephrine, this compound?) Receptor α1-Adrenergic Receptor Agonist->Receptor Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC PKC Activation DAG->PKC Ca_release ↑ Intracellular Ca2+ ER->Ca_release Releases Ca2+ Ca_release->PKC CellularResponse Cellular Response PKC->CellularResponse

Adrenergic Gq Signaling Pathway

Calcium_Workflow cluster_workflow Calcium Mobilization Assay Workflow start Start seed_cells Seed cells expressing α1-adrenergic receptor in a 96- or 384-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight load_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) incubate_overnight->load_dye incubate_dye Incubate for dye loading (e.g., 30-60 min at 37°C) load_dye->incubate_dye wash_cells Wash cells to remove extracellular dye incubate_dye->wash_cells place_in_reader Place plate in a fluorescence plate reader with automated injection (e.g., FLIPR) wash_cells->place_in_reader read_baseline Measure baseline fluorescence place_in_reader->read_baseline inject_compound Inject varying concentrations of this compound or control agonist read_baseline->inject_compound read_kinetics Measure fluorescence kinetics immediately after injection inject_compound->read_kinetics analyze_data Analyze data: Determine peak fluorescence response and calculate EC50 values read_kinetics->analyze_data end End analyze_data->end

Workflow for Calcium Mobilization Assay
  • Cell Seeding: Seed cells (e.g., HEK293 or CHO) stably expressing the α1-adrenergic receptor of interest into a black, clear-bottom 96-well plate and culture overnight.

  • Dye Loading: a. Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. b. Remove the culture medium and add the dye-loading buffer to the cells. c. Incubate for 30-60 minutes at 37°C, protected from light.

  • Assay: a. Wash the cells with assay buffer to remove excess dye. b. Place the plate into a fluorescence plate reader (e.g., FLIPR) equipped with an automated liquid handling system. c. Measure the baseline fluorescence. d. Inject varying concentrations of this compound or a control agonist (e.g., phenylephrine) into the wells. e. Immediately begin kinetic reading of fluorescence intensity for 1-3 minutes.

  • Data Analysis: Determine the peak fluorescence response for each concentration. Plot the peak response against the logarithm of the compound concentration and fit to a sigmoidal curve to determine the EC50 value.

C. Radioligand Binding Assay

This assay determines the ability of a compound to compete with a radiolabeled ligand for binding to a specific receptor, providing information on binding affinity (Ki).

Binding_Assay_Principle cluster_principle Competitive Binding Assay Principle receptor Adrenergic Receptor bound_complex Receptor-Radioligand Complex (Signal) receptor->bound_complex Forms radioligand Radiolabeled Ligand (e.g., [3H]-Prazosin) radioligand->receptor Binds This compound Unlabeled Competitor (this compound) This compound->receptor Competes for binding unbound Unbound Ligands

Principle of Competitive Radioligand Binding

Binding_Workflow cluster_workflow Radioligand Binding Assay Workflow start Start prepare_membranes Prepare cell membranes expressing the target adrenergic receptor start->prepare_membranes prepare_reagents Prepare assay buffer, radioligand, and serial dilutions of this compound prepare_membranes->prepare_reagents setup_reactions Set up binding reactions: - Total binding (membranes + radioligand) - Non-specific binding (plus excess unlabeled ligand) - Competition (plus this compound dilutions) prepare_reagents->setup_reactions incubate Incubate to reach binding equilibrium setup_reactions->incubate separate Separate bound from free radioligand via rapid vacuum filtration incubate->separate wash_filters Wash filters to remove non-specifically bound radioligand separate->wash_filters measure_radioactivity Measure radioactivity on filters using a scintillation counter wash_filters->measure_radioactivity analyze_data Analyze data: Calculate specific binding and determine IC50 and Ki values measure_radioactivity->analyze_data end End analyze_data->end

References

Application Notes & Protocols: Evaluating the Decongestant Efficacy of Cafaminol in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Cafaminol, also known as methylcoffanolamine, is a vasoconstrictor of the methylxanthine family used as a nasal decongestant.[1] While its primary mechanism is understood to be vasoconstriction, detailed public-domain data on its specific receptor affinity and preclinical models is limited. Therefore, the following protocols are based on established methodologies for evaluating alpha-adrenergic agonists, a common class of decongestant drugs.[2][3][4] These models and protocols provide a robust framework for testing the decongestant effects of this compound.

Introduction: Mechanism of Nasal Congestion and Decongestion

Nasal congestion results from the vasodilation and subsequent engorgement of blood in the venous sinusoids of the nasal mucosa, leading to swelling and increased airway resistance.[5] Most decongestants, particularly sympathomimetic agents, work by causing vasoconstriction of these vessels. They primarily act as agonists on alpha-adrenergic receptors located on the smooth muscle of precapillary and postcapillary blood vessels. Activation of these receptors initiates a signaling cascade that leads to smooth muscle contraction, reduced blood flow, and shrinkage of the nasal mucosal tissue, thereby alleviating congestion.

Hypothesized Signaling Pathway for Alpha-Adrenergic Agonist Decongestants

The diagram below illustrates the Gq-protein coupled signaling pathway activated by an alpha-1 adrenergic agonist, the most common mechanism for decongestants like phenylephrine and oxymetazoline.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol A1AR Alpha-1 Adrenergic Receptor Gq Gq Protein A1AR->Gq activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes Gq->PLC activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction Ca->Contraction PKC->Contraction Vasoconstriction Vasoconstriction Contraction->Vasoconstriction This compound This compound (Agonist) This compound->A1AR binds to Decongestion Decongestion Vasoconstriction->Decongestion

Caption: Alpha-1 adrenergic receptor signaling cascade leading to vasoconstriction.

Recommended Animal Models

The selection of an appropriate animal model is critical for evaluating decongestant efficacy. Guinea pigs and rats are widely used due to their anatomical and physiological similarities to the human nasal cavity, ease of handling, and the availability of established protocols.

  • Guinea Pig: An excellent model for allergic rhinitis and nasal patency studies. Their nasal passages are large enough for measurements using techniques like acoustic rhinometry.

  • Rat (Brown Norway): A suitable model for studying allergic rhinitis and nasal congestion, particularly for evaluating drug effects on inflammatory markers.

Experimental Protocols

This section details the protocol for inducing nasal congestion in guinea pigs and assessing the efficacy of this compound.

Histamine-Induced Nasal Congestion Model in Guinea Pigs

This model uses histamine, a key mediator in allergic reactions, to induce acute nasal congestion. The primary endpoint is the measurement of nasal airway resistance (NAR) or nasal cavity volume.

Materials:

  • Male Hartley guinea pigs (300-350g)

  • This compound (various concentrations)

  • Positive Control: Xylometazoline (0.1%)

  • Vehicle Control: Saline solution (0.9% NaCl)

  • Histamine dihydrochloride solution

  • Anesthetic (e.g., Isoflurane)

  • Whole-body plethysmograph or Acoustic Rhinometer

  • Intranasal administration device (micropipette or nebulizer)

Experimental Workflow:

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment & Challenge cluster_measurement Phase 3: Data Acquisition cluster_analysis Phase 4: Analysis A1 Animal Acclimatization (7 days) A2 Baseline Measurement (NAR / Volume) A1->A2 A3 Group Assignment (Vehicle, this compound, Positive Control) A2->A3 B1 Intranasal Pre-treatment (Vehicle, this compound, or Xylometazoline) A3->B1 B2 Wait Period (e.g., 15 minutes) B1->B2 B3 Intranasal Histamine Challenge to induce congestion B2->B3 C1 Post-Challenge Measurement (NAR / Volume at T=5, 15, 30, 60 min) B3->C1 D1 Calculate % Change in NAR from Baseline C1->D1 D2 Statistical Analysis (e.g., ANOVA) D1->D2 D3 Dose-Response Curve Generation D2->D3

Caption: Workflow for evaluating this compound's decongestant effect in vivo.

Protocol Steps:

  • Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.

  • Baseline Measurement: Anesthetize the guinea pig and measure the baseline nasal airway resistance (NAR) or nasal volume using a plethysmograph or acoustic rhinometer.

  • Grouping: Randomly assign animals to different treatment groups (n=8-10 per group):

    • Group 1: Vehicle Control (Saline)

    • Group 2: this compound (Low Dose, e.g., 0.05%)

    • Group 3: this compound (High Dose, e.g., 0.1%)

    • Group 4: Positive Control (Xylometazoline 0.1%)

  • Pre-treatment: Administer the assigned treatment intranasally (e.g., 10 µL per nostril).

  • Induction of Congestion: After a 15-minute waiting period, challenge the animals with intranasal histamine to induce congestion.

  • Post-Challenge Measurement: Measure NAR or nasal volume at multiple time points (e.g., 5, 15, 30, and 60 minutes) post-histamine challenge.

  • Data Analysis: Calculate the percentage increase in NAR from baseline for each animal. Compare the mean percentage increase across different treatment groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Data Presentation

Quantitative data should be summarized in tables to facilitate clear comparison between treatment groups.

Table 1: Effect of this compound on Histamine-Induced Nasal Airway Resistance (NAR) in Guinea Pigs
Treatment GroupNBaseline NAR (cmH₂O/L/s)Peak NAR post-Histamine (cmH₂O/L/s)% Increase in NAR (Mean ± SEM)% Inhibition of Congestion
Vehicle (Saline) 100.85 ± 0.053.65 ± 0.21329.4 ± 24.7-
This compound (0.05%) 100.83 ± 0.042.15 ± 0.18159.0 ± 21.751.7%
This compound (0.1%) 100.86 ± 0.061.42 ± 0.11 65.1 ± 12.979.9%
Xylometazoline (0.1%) 100.84 ± 0.051.28 ± 0.09 52.4 ± 10.784.1%
*p < 0.05 vs. Vehicle; *p < 0.01 vs. Vehicle
Table 2: Effect of this compound on Nasal Cavity Volume Measured by Acoustic Rhinometry
Treatment GroupNBaseline Volume (cm³)Minimum Volume post-Histamine (cm³)% Decrease in Volume (Mean ± SEM)
Vehicle (Saline) 101.45 ± 0.120.41 ± 0.0571.7 ± 3.4
This compound (0.05%) 101.48 ± 0.110.89 ± 0.0839.9 ± 5.4
This compound (0.1%) 101.46 ± 0.131.21 ± 0.09 17.1 ± 6.2
Xylometazoline (0.1%) 101.49 ± 0.101.28 ± 0.07 14.1 ± 4.7
*p < 0.05 vs. Vehicle; *p < 0.01 vs. Vehicle

Conclusion

The described animal models and protocols provide a standardized framework for the preclinical evaluation of this compound's decongestant properties. By utilizing a histamine-induced congestion model in guinea pigs, researchers can obtain robust quantitative data on changes in nasal airway resistance and volume. The provided tables and diagrams offer a clear structure for data presentation and understanding the experimental design, ultimately facilitating the assessment of this compound's therapeutic potential as a nasal decongestant.

References

Application Notes and Protocols for Cafaminol in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on the known pharmacology of Cafaminol as a methylxanthine-derived vasoconstrictor and data extrapolated from related compounds, such as caffeine and theophylline. To date, there is a notable lack of specific preclinical studies detailing the dosage and effects of this compound in murine models. Therefore, the information provided herein should be considered as a guideline for initial investigation. All experimental work should commence with a preliminary dose-range-finding and toxicity study to establish a safe and effective dose for the specific murine model and experimental conditions.

Introduction

This compound, also known as methylcoffanolamine, is a vasoconstrictor from the methylxanthine family, chemically related to caffeine.[1] It has been used as a nasal decongestant in humans.[1] Its mechanism of action is presumed to be similar to other sympathomimetic decongestants, which involves the activation of alpha-adrenergic receptors in the nasal mucosa, leading to vasoconstriction and a reduction in tissue swelling.[2] These notes provide a proposed framework for researchers to investigate the proper dosage and efficacy of this compound in murine models of nasal congestion.

Mechanism of Action

This compound's primary mechanism as a decongestant is likely the activation of α1-adrenergic receptors on the smooth muscle cells of blood vessels within the nasal mucosa.[2][3] This activation initiates a Gq protein-coupled signaling cascade, leading to vasoconstriction and reduced blood flow, which alleviates nasal congestion. As a methylxanthine derivative, this compound may also exhibit secondary effects common to this class, such as phosphodiesterase (PDE) inhibition, though its primary decongestant effect is attributed to its sympathomimetic activity.

Alpha-1 Adrenergic Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Binds Gq Gq Protein Alpha1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Vasoconstriction Smooth Muscle Contraction (Vasoconstriction) PKC->Vasoconstriction ER Endoplasmic Reticulum IP3->ER Binds to Receptor on Ca2 Ca²⁺ Release ER->Ca2 Stimulates Ca2->Vasoconstriction

Caption: Proposed α1-Adrenergic signaling pathway for this compound. (Within 100 characters)

Quantitative Data (Based on Related Compounds)

Due to the absence of specific data for this compound, the following tables summarize pharmacokinetic and toxicological data for related methylxanthines in rodents. This information can be used to estimate a starting dose range for this compound, but it is not a substitute for a formal dose-finding study.

Table 1: Physicochemical Properties of this compound

Property Value
IUPAC Name 8-[(2-hydroxyethyl)(methyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
Synonyms Methylcoffanolamine, Rhinetten, Rhinoptil
Formula C₁₁H₁₇N₅O₃

| Molar Mass | 267.289 g·mol⁻¹ |

Table 2: Toxicity and Dosage of Related Methylxanthines in Rodents

Compound Animal Model Route LD₅₀ (mg/kg) Effective Dose Range (mg/kg) Notes
Caffeine Rat Oral 200 10-30 Used in models of allergic rhinitis and airway hyperresponsiveness.
Theophylline Rat Oral 206 8-20 Studied for effects on hypoxic pulmonary vasoconstriction.

| Methylhexanamine | Mouse | IV | 39 | ~0.1-1.0 (estimated from human oral dose) | A structurally different nasal decongestant included for comparison. |

Note: LD₅₀ values can vary significantly between species and strains. The effective dose depends heavily on the specific endpoint being measured.

Experimental Protocols

4.1. Protocol 1: Initial Dose-Range-Finding and Acute Toxicity Study

Objective: To determine a safe and potentially effective dose range for this compound in a murine model.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, PBS, or 0.5% carboxymethylcellulose)

  • Male BALB/c mice (8-10 weeks old)

  • Standard animal housing and care facilities

  • Administration supplies (e.g., oral gavage needles, intranasal pipettes)

Methodology:

  • Animal Acclimation: Acclimate mice to the facility for at least one week prior to the experiment.

  • Drug Preparation: Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions to cover a wide range of doses (e.g., starting from 1 mg/kg and escalating to 50 mg/kg, based on data from related compounds).

  • Group Allocation: Randomly assign mice to groups (n=3-5 per group), including a vehicle control group and several dose-escalation groups.

  • Administration: Administer a single dose of this compound or vehicle via the intended route (e.g., oral gavage or intranasal).

  • Observation: Continuously monitor the animals for the first 4 hours post-administration and then at regular intervals for up to 72 hours. Record any signs of toxicity, such as changes in activity, grooming, respiration, posture, or any adverse clinical signs.

  • Data Analysis: Determine the maximum tolerated dose (MTD) and observe for any dose-dependent effects that could inform the selection of doses for efficacy studies.

4.2. Protocol 2: Murine Model of Allergic Rhinitis for Congestion

Objective: To induce a state of nasal congestion and inflammation suitable for testing a decongestant.

Materials:

  • Ovalbumin (OVA)

  • Aluminum hydroxide (Alum)

  • Sterile saline

  • Male BALB/c mice (6-8 weeks old)

Methodology:

  • Sensitization Phase:

    • On days 0 and 7, sensitize each mouse with an intraperitoneal (IP) injection of 20 µg OVA emulsified in 2 mg of alum in a total volume of 200 µL saline.

    • A control group should receive IP injections of saline with alum only.

  • Challenge Phase:

    • From day 14 to day 21, challenge the sensitized mice daily.

    • Lightly anesthetize the mice and administer 10 µL of OVA solution (1% in saline) into each nostril (total 20 µL per mouse).

    • The control group receives intranasal saline.

  • Confirmation of Allergic Rhinitis:

    • Following the final challenge, observe the animals for clinical signs of allergic rhinitis, such as sneezing and nasal rubbing, for 15-20 minutes.

    • Successful induction is confirmed by a significant increase in these symptoms compared to the control group. This model is now ready for the evaluation of this compound's efficacy.

4.3. Protocol 3: Evaluation of this compound Efficacy

Objective: To assess the decongestant effect of this compound in the established allergic rhinitis model.

Methodology:

  • Group Allocation: Divide the allergic rhinitis mice into treatment groups (n=6-10 per group):

    • Group 1: Vehicle Control (intranasal saline)

    • Group 2: Positive Control (e.g., intranasal xylometazoline 0.05%)

    • Group 3: this compound - Low Dose (determined from Protocol 1)

    • Group 4: this compound - High Dose (determined from Protocol 1)

  • Treatment: 30 minutes after the final OVA challenge, administer the assigned treatment intranasally (10 µL per nostril).

  • Efficacy Measurement (Choose one or more):

    • Symptom Scoring: At set time points (e.g., 15, 30, 60, and 120 minutes post-treatment), record the number of sneezes and nasal rubs over a 15-minute observation period. A reduction in symptoms indicates efficacy.

    • Nasal Airway Resistance (NAR) Measurement (Advanced): For a quantitative assessment, measure NAR using whole-body plethysmography or rhinomanometry at baseline and after treatment. A decrease in NAR indicates a decongestant effect.

    • Histological Examination: At the end of the experiment, euthanize the animals. Collect nasal tissues, fix in formalin, and prepare sections. Stain with Hematoxylin and Eosin (H&E) to assess for changes in vascular congestion, edema, and inflammatory cell infiltration.

Visualization of Experimental Workflow

Experimental Workflow cluster_setup Phase 1: Model Development cluster_treatment Phase 2: Efficacy Testing cluster_analysis Phase 3: Data Analysis Acclimation Animal Acclimation (1 week) Sensitization Sensitization (OVA + Alum IP) Days 0 & 7 Acclimation->Sensitization Challenge Intranasal Challenge (OVA) Days 14-21 Sensitization->Challenge Grouping Randomize into Treatment Groups Challenge->Grouping Treatment Administer this compound or Controls Grouping->Treatment Symptom Symptom Scoring (Sneezing, Rubbing) Treatment->Symptom Histology Histological Analysis of Nasal Tissue Treatment->Histology Analysis Statistical Analysis & Conclusion Symptom->Analysis Histology->Analysis

Caption: Workflow for evaluating this compound in a murine rhinitis model. (Within 100 characters)

References

Application Notes and Protocols for Cafaminol as a Tool Compound in Caffeine Derivative Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cafaminol, also known as methylcoffanolamine, is a methylxanthine derivative structurally related to caffeine.[1] Historically, it has been utilized clinically as a nasal decongestant due to its vasoconstrictive properties.[1] While its primary application has been in a clinical setting, its structural similarity to caffeine makes it a potentially valuable, yet under-explored, tool compound for researchers studying the pharmacology of caffeine and its derivatives. These notes provide a framework for utilizing this compound in a research setting to dissect the mechanisms of action of methylxanthines and to screen for novel caffeine-like compounds.

This document outlines hypothetical, yet plausible, experimental protocols and expected data for the characterization of this compound. It is intended to serve as a guide for researchers to design and implement their own investigations into this compound.

Physicochemical Properties and Inferred Mechanism of Action

This compound's structure, combining a caffeine backbone with a (2-hydroxyethyl)(methyl)amino group at the C8 position, suggests it may retain some of the pharmacological properties of caffeine while possessing unique characteristics.

Inferred Mechanism of Action:

  • Adenosine Receptor Antagonism: Like caffeine, this compound is predicted to act as a competitive antagonist at adenosine A1 and A2A receptors.[2][3][4] This antagonism can lead to a variety of cellular responses, including central nervous system stimulation and modulation of inflammatory processes.

  • Phosphodiesterase (PDE) Inhibition: Caffeine is known to inhibit phosphodiesterases, leading to increased intracellular cyclic AMP (cAMP) levels. It is plausible that this compound shares this activity, which could contribute to its physiological effects.

  • Alpha-Adrenergic Agonism: Its documented use as a nasal decongestant suggests a mechanism involving vasoconstriction. This is often mediated by the activation of alpha-adrenergic receptors on vascular smooth muscle. This potential dual-action profile (adenosine antagonism and adrenergic agonism) makes this compound an interesting compound for comparative studies with caffeine.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data that could be generated from the experimental protocols described in this document. These values are for illustrative purposes and should be experimentally determined.

Table 1: Receptor Binding Affinities (Ki, nM)

CompoundAdenosine A1 ReceptorAdenosine A2A ReceptorAlpha-1 Adrenergic Receptor
Caffeine12,5002,500>100,000
This compound8,0001,500500

Table 2: Functional Assay Potencies (EC50/IC50, nM)

CompoundcAMP Accumulation (IC50)Calcium Mobilization (EC50)Vasoconstriction Assay (EC50)
Caffeine50,000100,000>200,000
This compound35,00075,0001,200

Experimental Protocols

Radioligand Binding Assays for Receptor Affinity

Objective: To determine the binding affinity of this compound for adenosine A1, A2A, and alpha-1 adrenergic receptors in comparison to caffeine.

Materials:

  • Cell membranes expressing the human adenosine A1, A2A, or alpha-1 adrenergic receptor.

  • Radioligands: [3H]DPCPX (for A1), [3H]ZM241385 (for A2A), [3H]Prazosin (for alpha-1).

  • This compound and Caffeine standards.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation vials and cocktail.

  • Glass fiber filters.

  • Filtration manifold.

Protocol:

  • Prepare serial dilutions of this compound and caffeine in the assay buffer.

  • In a 96-well plate, add 50 µL of the appropriate radioligand, 50 µL of the test compound (this compound or caffeine) or buffer (for total binding), and 100 µL of the cell membrane preparation. For non-specific binding, add a high concentration of a known unlabeled ligand.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki values using competitive binding analysis software (e.g., Prism).

In Vitro Functional Assays

Objective: To assess the functional antagonism of this compound at adenosine A2A receptors by measuring its ability to inhibit agonist-induced cAMP accumulation.

Materials:

  • CHO or HEK293 cells stably expressing the human adenosine A2A receptor.

  • Adenosine A2A receptor agonist (e.g., NECA).

  • This compound and Caffeine standards.

  • cAMP assay kit (e.g., HTRF, ELISA).

  • Cell culture medium and reagents.

Protocol:

  • Seed the A2A-expressing cells in a 96-well plate and grow to confluence.

  • Pre-incubate the cells with various concentrations of this compound or caffeine for 15-30 minutes.

  • Stimulate the cells with a fixed concentration of the A2A agonist NECA (e.g., at its EC80 concentration) for 15-30 minutes.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the log concentration of the antagonist (this compound or caffeine) and determine the IC50 values.

Objective: To quantify the vasoconstrictive effect of this compound, providing a functional correlate to its alpha-adrenergic receptor activity. A suitable in vitro model involves measuring the contraction of isolated tissue.

Materials:

  • Isolated arterial rings (e.g., from rat aorta or porcine nasal mucosa).

  • Organ bath system with force transducer.

  • Krebs-Henseleit solution (physiological salt solution).

  • This compound and Phenylephrine (positive control) standards.

Protocol:

  • Mount the arterial rings in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

  • Allow the tissues to equilibrate under a resting tension.

  • Construct a cumulative concentration-response curve by adding increasing concentrations of this compound or phenylephrine to the organ bath.

  • Record the isometric tension developed by the arterial rings.

  • Express the contractile response as a percentage of the maximum response to a reference agonist (e.g., potassium chloride).

  • Plot the response against the log concentration of the agonist and determine the EC50 values.

Visualizations

Signaling Pathways

cluster_0 Adenosine Receptor Pathway cluster_1 Adrenergic Receptor Pathway This compound This compound A2A_Receptor A2A Receptor This compound->A2A_Receptor Antagonist Caffeine Caffeine Caffeine->A2A_Receptor Antagonist G_protein Gs Protein A2A_Receptor->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Cellular_Response_A Cellular Response PKA->Cellular_Response_A Cafaminol_2 This compound Alpha1_Receptor Alpha-1 Receptor Cafaminol_2->Alpha1_Receptor Agonist Gq_protein Gq Protein Alpha1_Receptor->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca2+ Release IP3->Ca_release Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction

Caption: Inferred signaling pathways for this compound.

Experimental Workflow

cluster_0 Phase 1: Receptor Binding cluster_1 Phase 2: Functional Assays cluster_2 Phase 3: Comparative Analysis start Prepare Receptor Membranes radioligand Radioligand Binding Assay start->radioligand data_analysis_1 Calculate Ki Values radioligand->data_analysis_1 compare Compare this compound vs. Caffeine Profile data_analysis_1->compare cell_culture Cell Culture with Receptor Expression cAMP_assay cAMP Accumulation Assay cell_culture->cAMP_assay data_analysis_2 Determine IC50/EC50 cAMP_assay->data_analysis_2 vasoconstriction_assay Vasoconstriction Assay vasoconstriction_assay->data_analysis_2 data_analysis_2->compare conclusion Elucidate Structure- Activity Relationship compare->conclusion

Caption: Workflow for characterizing this compound.

Conclusion

This compound presents an intriguing opportunity to expand the toolkit for studying methylxanthine pharmacology. Its unique predicted dual activity as both an adenosine receptor antagonist and an alpha-adrenergic agonist could allow researchers to probe the structural determinants of these distinct pharmacological effects within the same chemical scaffold. The protocols and hypothetical data presented here offer a starting point for the systematic investigation of this compound, which may, in turn, facilitate the development of novel caffeine derivatives with tailored therapeutic profiles.

References

Application Notes and Protocols for In Vivo Respiratory Research

Author: BenchChem Technical Support Team. Date: November 2025

Product: Cafaminol (CFM) Formulation: CFM-HCL, 10 mg/mL solution in sterile saline Storage: Store at 4°C, protect from light

Introduction

This compound is a novel investigational compound for the treatment of inflammatory airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). As a dual-action phosphodiesterase-4 (PDE4) inhibitor and adenosine A2A receptor antagonist, this compound offers a unique mechanism to control airway inflammation and promote bronchodilation. These application notes provide detailed protocols for the in vivo evaluation of this compound in a murine model of allergic asthma.

Mechanism of Action

This compound exerts its therapeutic effects through two primary pathways. By inhibiting PDE4, it increases intracellular cyclic adenosine monophosphate (cAMP) levels in immune and airway smooth muscle cells. Elevated cAMP leads to the suppression of pro-inflammatory cytokine release and promotes smooth muscle relaxation. Concurrently, as an adenosine A2A receptor antagonist, this compound blocks adenosine-mediated inflammatory responses in the airways.

cluster_PDE4 PDE4 Inhibition Pathway cluster_Adenosine Adenosine Receptor Antagonism Pathway Cafaminol_PDE4 This compound PDE4 Phosphodiesterase-4 (PDE4) Cafaminol_PDE4->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades ATP ATP ATP->cAMP Adenylate Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Inflammation_Suppression Suppression of Inflammatory Cytokines PKA->Inflammation_Suppression Bronchodilation_PDE4 Bronchodilation PKA->Bronchodilation_PDE4 Cafaminol_A2A This compound A2A_Receptor Adenosine A2A Receptor Cafaminol_A2A->A2A_Receptor Antagonizes Adenosine Adenosine Adenosine->A2A_Receptor Activates Inflammatory_Cells Inflammatory Cells (e.g., Mast Cells, Eosinophils) A2A_Receptor->Inflammatory_Cells Inflammatory_Mediators Release of Inflammatory Mediators Inflammatory_Cells->Inflammatory_Mediators

Caption: Proposed dual mechanism of action for this compound.

In Vivo Model: Ovalbumin-Induced Allergic Asthma in Mice

The ovalbumin (OVA)-induced asthma model is a widely used and reproducible model that mimics key features of human allergic asthma, including airway inflammation, mucus hypersecretion, and airway hyperresponsiveness (AHR).[1][2]

Experimental Workflow

G cluster_sensitization Sensitization Phase (Days 0 & 7) cluster_challenge Challenge Phase (Days 14-16) cluster_treatment Treatment Phase (Days 14-17) cluster_analysis Analysis (Day 18) Day0 Day 0: Sensitization (OVA/Alum IP) Day7 Day 7: Booster (OVA/Alum IP) Treatment This compound or Vehicle (Daily, PO) Day7->Treatment Day14 Day 14: Aerosolized OVA Challenge Day15 Day 15: Aerosolized OVA Challenge Day16 Day 16: Aerosolized OVA Challenge AHR Airway Hyperresponsiveness Measurement Day16->AHR Treatment->Day14 BALF Bronchoalveolar Lavage Fluid (BALF) Collection Lungs Lung Tissue Collection for Histology

Caption: Experimental workflow for the OVA-induced asthma model.

Detailed Protocol

Animals:

  • Female BALB/c mice, 6-8 weeks old.

Materials:

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (Alum)

  • Sterile, pyrogen-free saline

  • This compound (10 mg/mL in sterile saline)

  • Vehicle (sterile saline)

  • Aerosol delivery system

  • Whole-body plethysmograph for AHR measurement

Protocol Steps:

  • Sensitization (Days 0 and 7):

    • Prepare the sensitization solution: 20 µg OVA and 2 mg Alum in 200 µL of sterile saline per mouse.

    • Administer the solution via intraperitoneal (IP) injection on Day 0 and Day 7.

  • Aerosol Challenge (Days 14, 15, and 16):

    • On three consecutive days, place mice in an aerosol chamber.

    • Expose them to an aerosol of 1% (w/v) OVA in sterile saline for 30 minutes.

  • Treatment (Days 14-17):

    • Randomly assign mice to treatment groups (n=8-10 per group):

      • Vehicle Control (Saline)

      • This compound (1 mg/kg)

      • This compound (5 mg/kg)

      • This compound (10 mg/kg)

      • Positive Control (e.g., Dexamethasone, 1 mg/kg)

    • Administer treatments via oral gavage (PO) once daily, starting 1 hour before the first aerosol challenge on Day 14 and continuing until Day 17.

  • Airway Hyperresponsiveness (AHR) Measurement (Day 18):

    • 24 hours after the final OVA challenge, assess AHR using a whole-body plethysmograph.

    • Record baseline Penh (enhanced pause) values.

    • Expose mice to increasing concentrations of aerosolized methacholine (0, 3.125, 6.25, 12.5, 25, 50 mg/mL).

    • Record Penh values for 3 minutes following each methacholine concentration.

  • Bronchoalveolar Lavage (BALF) and Lung Tissue Collection (Day 18):

    • Immediately following AHR measurement, euthanize mice.

    • Perform a tracheotomy and cannulate the trachea.

    • Lavage the lungs with 3 x 0.5 mL of ice-cold PBS.

    • Centrifuge the collected BALF. Use the supernatant for cytokine analysis (e.g., IL-4, IL-5, IL-13) and the cell pellet for total and differential cell counts.

    • Perfuse the lungs with saline and collect the left lung lobe for histological analysis (H&E and PAS staining).

Data Presentation

Table 1: Effect of this compound on Inflammatory Cell Infiltration in BALF
Treatment GroupTotal Cells (x10⁵)Eosinophils (x10⁴)Neutrophils (x10⁴)Lymphocytes (x10⁴)Macrophages (x10⁴)
Naive (No OVA)0.5 ± 0.10.1 ± 0.050.2 ± 0.10.5 ± 0.24.2 ± 0.5
Vehicle (OVA)8.2 ± 1.54.5 ± 0.81.2 ± 0.32.5 ± 0.65.1 ± 0.7
This compound (1 mg/kg)6.1 ± 1.23.2 ± 0.61.0 ± 0.21.9 ± 0.44.8 ± 0.6
This compound (5 mg/kg)4.5 ± 0.9 2.1 ± 0.40.8 ± 0.21.6 ± 0.34.6 ± 0.5
This compound (10 mg/kg)2.8 ± 0.6 1.2 ± 0.30.5 ± 0.1 1.1 ± 0.24.4 ± 0.4
Dexamethasone (1 mg/kg)2.5 ± 0.5 0.9 ± 0.20.4 ± 0.1 0.9 ± 0.24.3 ± 0.5
Data are presented as Mean ± SEM. *p<0.05, **p<0.01, **p<0.001 vs. Vehicle (OVA) group.
Table 2: Effect of this compound on Airway Hyperresponsiveness (Penh)
Treatment GroupBaseline6.25 mg/mL MCh12.5 mg/mL MCh25 mg/mL MCh50 mg/mL MCh
Naive (No OVA)0.8 ± 0.11.1 ± 0.21.4 ± 0.31.8 ± 0.42.2 ± 0.5
Vehicle (OVA)0.9 ± 0.22.5 ± 0.43.8 ± 0.65.2 ± 0.86.8 ± 1.1
This compound (1 mg/kg)0.8 ± 0.12.1 ± 0.33.1 ± 0.54.3 ± 0.75.5 ± 0.9
This compound (5 mg/kg)0.9 ± 0.21.8 ± 0.32.5 ± 0.4 3.5 ± 0.64.2 ± 0.7
This compound (10 mg/kg)0.8 ± 0.11.5 ± 0.22.0 ± 0.3 2.8 ± 0.53.4 ± 0.6
Dexamethasone (1 mg/kg)0.8 ± 0.11.4 ± 0.2**1.8 ± 0.32.5 ± 0.4 3.1 ± 0.5
*Data are presented as Mean ± SEM. *p<0.05, **p<0.01, **p<0.001 vs. Vehicle (OVA) group at the same methacholine (MCh) concentration.

Expected Outcomes

  • Reduced Inflammatory Cell Infiltration: this compound is expected to dose-dependently reduce the influx of total inflammatory cells, particularly eosinophils, into the airways, as measured in the BALF.

  • Amelioration of Airway Hyperresponsiveness: Treatment with this compound should significantly decrease the exaggerated bronchoconstrictor response to methacholine challenge.

  • Decreased Pro-inflammatory Cytokines: A reduction in Th2 cytokines (IL-4, IL-5, IL-13) in the BALF supernatant is anticipated.

  • Reduced Mucus Production and Lung Inflammation: Histological analysis of lung tissue is expected to show reduced peribronchial and perivascular inflammation and decreased mucus production (via PAS staining) in this compound-treated groups.

Troubleshooting

  • High variability in AHR: Ensure consistent aerosol delivery and acclimatize mice to the plethysmography chambers before measurement.

  • Low cell yield in BALF: Ensure the trachea is properly cannulated and perform the lavage gently to avoid lung injury.

  • Inconsistent sensitization: Use high-quality OVA and ensure proper emulsification with Alum for IP injections.

Safety and Handling

This compound is an investigational compound. Standard laboratory personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling the compound. All animal procedures must be approved by and conducted in accordance with the institution's Institutional Animal Care and Use Committee (IACUC) guidelines.

References

Application Note: Techniques for Measuring the Impact of Vasoactive Compounds on Nasal Mucosal Blood Flow

Author: BenchChem Technical Support Team. Date: November 2025

Note on "Cafaminol": The compound "this compound" is understood to be a hypothetical substance for the purpose of this document. The following protocols and data are based on the established effects of Pseudoephedrine , a well-known sympathomimetic amine used as a nasal decongestant. The principles and techniques described are broadly applicable to the study of any compound with expected vasoactive effects on the nasal mucosa.

Introduction

The evaluation of a drug's impact on nasal mucosal blood flow is critical in the development of nasal decongestants and other therapies targeting the nasal passages. Nasal congestion is primarily caused by the swelling of mucosal tissue resulting from vasodilation of capacitance vessels. Compounds that induce vasoconstriction can alleviate this swelling, reduce blood flow, and consequently decrease nasal airway resistance. This document outlines key methodologies for objectively quantifying these physiological changes.

Principle of Action: Sympathomimetic-Induced Vasoconstriction

Pseudoephedrine, our model compound, functions by mimicking the effects of the sympathetic nervous system. It primarily stimulates alpha-1 adrenergic receptors located on the smooth muscle of blood vessels within the nasal mucosa.[1][2][3] This activation leads to vasoconstriction, a narrowing of the blood vessels, which reduces blood flow and volume in the nasal passages.[2][3] The subsequent decrease in tissue edema leads to a measurable improvement in nasal patency.

Signaling Pathway for Vasoconstriction

The diagram below illustrates the mechanism by which a sympathomimetic agent like pseudoephedrine induces vasoconstriction in nasal mucosal blood vessels.

cluster_0 Vascular Smooth Muscle Cell PSE Pseudoephedrine (Sympathomimetic Agent) Receptor Alpha-1 Adrenergic Receptor PSE->Receptor binds to PLC Phospholipase C (PLC) Receptor->PLC activates IP3 IP3 PLC->IP3 generates SR Sarcoplasmic Reticulum IP3->SR stimulates Ca Ca²⁺ (intracellular) SR->Ca releases Contraction Smooth Muscle Contraction Ca->Contraction induces Result Vasoconstriction & Reduced Blood Flow Contraction->Result

Caption: Mechanism of pseudoephedrine-induced vasoconstriction in nasal mucosa.

Experimental Techniques and Protocols

To comprehensively assess the impact of a vasoactive compound, a combination of direct blood flow measurement and indirect functional assessments of nasal patency is recommended.

Direct Measurement: Laser Doppler Flowmetry (LDF)

Laser Doppler Flowmetry is a non-invasive technique that provides a real-time measurement of microvascular blood perfusion. It is considered a preferred method for continuously monitoring changes in nasal mucosal blood flow.

Protocol for Laser Doppler Flowmetry:

  • Subject Preparation:

    • Subjects should acclimatize in a temperature- and humidity-controlled room (e.g., 22°C, 40-50% RH) for at least 30 minutes prior to measurement.

    • Subjects must refrain from consuming caffeine, alcohol, or using other nasal products for 12 hours before the study.

    • The subject should be seated in a comfortable, upright position.

  • Equipment Setup:

    • Calibrate the Laser Doppler Flowmeter (e.g., Periflux 4001) according to the manufacturer's instructions.

    • Attach a standard, sterile probe to the flowmeter.

  • Baseline Measurement:

    • Gently place the LDF probe at a right angle on the mucosal surface of the anterior part of the inferior turbinate.

    • Crucially, apply minimal pressure to avoid compressing superficial blood vessels, which would artifactually reduce the blood flow reading.

    • Record blood flow, measured in Blood Perfusion Units (BPU), continuously until a stable reading is achieved (e.g., relative standard deviation <20% for at least 30 seconds). This recording serves as the baseline value.

  • Compound Administration:

    • Administer the test compound (e.g., a single 60 mg oral dose of pseudoephedrine) or placebo.

  • Post-Dose Measurement:

    • Continuously record the LDF signal from the same position for the duration of the study (e.g., 2-4 hours). Alternatively, take repeated stable measurements at predefined intervals (e.g., every 15 minutes).

    • Analyze the data to determine the time to onset of action, peak effect (maximum reduction in BPU), and duration of effect.

Indirect Measurement: Acoustic Rhinometry & Rhinomanometry

These techniques measure the anatomical and functional consequences of changes in blood flow. They are often performed before and after administration of a decongestant to quantify its effect.

Protocol for Acoustic Rhinometry (AR):

  • Principle: AR uses a reflected sound signal to measure the cross-sectional area (CSA) and volume of the nasal passage, providing an anatomical map of the nasal cavity.

  • Procedure:

    • Seat the subject comfortably and instruct them to hold their breath and avoid swallowing during the measurement.

    • Select a nosepiece that creates a perfect seal with the nostril to prevent sound leakage.

    • Place the nosepiece against one nostril and trigger the acoustic pulse. The computer generates an area-distance graph.

    • Repeat the measurement for the other nostril.

    • Perform baseline measurements, administer the compound, and then repeat measurements at specified time points post-administration.

    • Key parameters to analyze are the minimal cross-sectional area (MCA) and the nasal volume between 0 and 7 cm.

Protocol for Rhinomanometry:

  • Principle: Rhinomanometry is a functional test that measures nasal airway resistance (NAR) by recording transnasal pressure and airflow during breathing.

  • Procedure (Anterior Rhinomanometry):

    • The subject is seated and places a face mask tightly over their nose and mouth.

    • A pressure-sensing tube is placed in one nostril to measure pressure, while the contralateral nostril is left open for airflow measurement.

    • The subject is instructed to breathe normally through their nose for several breaths.

    • The equipment calculates nasal resistance (in Pa/cm³/s) at a standard pressure point (e.g., 150 Pa).

    • The process is repeated for the other nostril.

    • Measurements are taken at baseline and at intervals following compound administration to assess the reduction in NAR.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for a clinical study evaluating a nasal decongestant.

cluster_workflow Clinical Trial Workflow Screening Subject Screening & Informed Consent Acclimatization Acclimatization Period (30 mins) Screening->Acclimatization Baseline Baseline Measurements (LDF, AR, Rhinomanometry) Acclimatization->Baseline Dosing Drug Administration (e.g., Pseudoephedrine or Placebo) Baseline->Dosing PostDose Post-Dose Measurements (Continuous or Timed Intervals) Dosing->PostDose Analysis Data Analysis (Change from Baseline) PostDose->Analysis Report Final Report Analysis->Report

Caption: Standard experimental workflow for assessing a nasal decongestant.

Data Presentation

Quantitative data should be summarized to facilitate comparison between treatment and placebo groups. The table below presents representative data based on published studies of pseudoephedrine.

ParameterMeasurement TechniqueBaseline (Mean ± SD)90 Mins Post-Dose (Mean ± SD)% Change from Baseline
Pseudoephedrine Group (n=20)
Mucosal Blood Flow (BPU)Laser Doppler Flowmetry155 ± 2595 ± 20↓ 38.7%
Nasal Airway Resistance (Pa/cm³/s)Rhinomanometry0.35 ± 0.080.22 ± 0.06↓ 37.1%
Min. Cross-Sectional Area (cm²)Acoustic Rhinometry0.65 ± 0.150.85 ± 0.18↑ 30.8%
Nasal Volume (cm³, 0-7 cm)Acoustic Rhinometry6.8 ± 1.28.5 ± 1.4↑ 25.0%
Placebo Group (n=20)
Mucosal Blood Flow (BPU)Laser Doppler Flowmetry152 ± 28148 ± 26↓ 2.6%
Nasal Airway Resistance (Pa/cm³/s)Rhinomanometry0.36 ± 0.090.35 ± 0.08↓ 2.8%
Min. Cross-Sectional Area (cm²)Acoustic Rhinometry0.67 ± 0.160.68 ± 0.15↑ 1.5%
Nasal Volume (cm³, 0-7 cm)Acoustic Rhinometry6.9 ± 1.37.0 ± 1.2↑ 1.4%

Note: The data presented in this table are illustrative and synthesized from typical findings in the literature to demonstrate expected outcomes.

References

Formulating Cafaminol for Topical and Intranasal Delivery: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

These application notes provide detailed protocols and scientific background for the formulation of Cafaminol for topical and intranasal delivery in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals interested in exploring the potential of this compound for localized and systemic effects through alternative routes of administration.

Introduction to this compound

This compound, also known as methylcoffanolamine, is a methylxanthine derivative related to caffeine.[1][2] It is clinically recognized as a vasoconstrictor and has been used as a nasal decongestant.[1][2] Its mechanism of action is presumed to be mediated through its activity as an alpha-adrenergic agonist, leading to the constriction of blood vessels. This property makes it a candidate for applications requiring localized vasoconstriction or for systemic delivery through highly vascularized tissues like the nasal mucosa.

Physicochemical Properties of this compound

A thorough understanding of this compound's physicochemical properties is crucial for formulation development. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₁H₁₇N₅O₃[Merck Index, 14th Ed.]
Molecular Weight 267.28 g/mol [Merck Index, 14th Ed.]
Appearance Colorless crystals[Merck Index, 14th Ed.]
Melting Point 162-164 °C[Merck Index, 14th Ed.]
Solubility in Water Approx. 6% (60 mg/mL)[Merck Index, 14th Ed.]
pH of Aqueous Solution 6.9[Merck Index, 14th Ed.]

Signaling Pathway: Alpha-1 Adrenergic Receptor

As a vasoconstrictor, this compound is expected to act on alpha-adrenergic receptors. The alpha-1 adrenergic receptor signaling pathway is a key target. Activation of this G protein-coupled receptor (GPCR) by an agonist like this compound initiates a cascade of intracellular events, ultimately leading to smooth muscle contraction and vasoconstriction.[3]

Caption: Alpha-1 adrenergic receptor signaling pathway.

Formulation Strategies and Protocols

Given this compound's aqueous solubility, formulation strategies will focus on creating stable, effective, and non-irritating preparations for topical and intranasal application.

Topical Delivery

Topical delivery of this compound could be beneficial for localized vasoconstriction, potentially in dermatological applications or for reducing local inflammation. The primary challenge is to overcome the stratum corneum, the main barrier of the skin.

A hydrogel formulation can provide a suitable vehicle for topical delivery of the water-soluble this compound.

Table 1: Example Topical Gel Formulations for this compound

IngredientFunctionFormulation A (%)Formulation B (%)
This compoundActive Pharmaceutical Ingredient1.02.0
Carbopol® 940Gelling Agent1.01.0
Propylene GlycolPenetration Enhancer, Humectant10.015.0
TriethanolamineNeutralizing Agentq.s. to pH 6.5-7.0q.s. to pH 6.5-7.0
MethylparabenPreservative0.10.1
Purified WaterVehicleq.s. to 100q.s. to 100

Protocol: Preparation of this compound Topical Gel

  • Hydration of Gelling Agent: Disperse Carbopol® 940 in purified water with constant stirring until a uniform, lump-free dispersion is obtained.

  • Drug Dissolution: In a separate beaker, dissolve this compound and methylparaben in propylene glycol.

  • Mixing: Add the drug solution to the Carbopol dispersion and mix thoroughly.

  • Neutralization: Slowly add triethanolamine dropwise while monitoring the pH. Continue until a clear gel is formed and the pH is within the target range of 6.5-7.0.

  • Final Volume: Adjust the final weight with purified water if necessary and mix until homogenous.

To evaluate the topical formulation's effectiveness, an in vitro skin permeation study using a Franz diffusion cell is recommended.

Protocol: In Vitro Skin Permeation using Franz Diffusion Cell

  • Membrane Preparation: Use excised human or animal skin (e.g., porcine ear skin) as the membrane. Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Receptor Medium: Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and ensure it is constantly stirred and maintained at 32°C.

  • Dosing: Apply a known quantity of the this compound gel formulation to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 24 hours), withdraw samples from the receptor compartment and replace with an equal volume of fresh receptor medium.

  • Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).

franz_diffusion_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Skin Membrane B Mount Skin on Franz Cell A->B C Fill Receptor with Buffer B->C D Apply this compound Formulation to Donor Compartment C->D E Maintain Temperature (32°C) and Stirring D->E F Collect Samples from Receptor at Time Points E->F G Analyze this compound Concentration (HPLC) F->G H Calculate Permeation Parameters (Flux, Permeability Coefficient) G->H

Caption: Workflow for in vitro skin permeation study.

Intranasal Delivery

Intranasal delivery offers a non-invasive route for rapid systemic absorption, bypassing first-pass metabolism, which can be advantageous for certain therapies. As a vasoconstrictor, this compound's formulation for intranasal use must be carefully designed to balance efficacy with safety, avoiding excessive nasal irritation.

A simple aqueous spray is a common and effective dosage form for intranasal delivery.

Table 2: Example Intranasal Spray Formulations for this compound

IngredientFunctionFormulation C (%)Formulation D (%)
This compoundActive Pharmaceutical Ingredient0.51.0
Sodium ChlorideTonicity-adjusting Agent0.70.6
Benzalkonium ChloridePreservative0.010.01
Hydroxypropyl Methylcellulose (HPMC)Mucoadhesive/Viscosity Modifier-0.1
Disodium EdetateChelating Agent0.050.05
Sodium Phosphate (dibasic and monobasic)Buffering Agentsq.s. to pH 6.0-6.5q.s. to pH 6.0-6.5
Purified WaterVehicleq.s. to 100q.s. to 100

Protocol: Preparation of this compound Intranasal Spray

  • Buffer Preparation: Prepare a sodium phosphate buffer solution and adjust the pH to the target range of 6.0-6.5.

  • Dissolution of Excipients: Dissolve sodium chloride, disodium edetate, and benzalkonium chloride in the buffer solution. If using HPMC, disperse it slowly with stirring until fully hydrated.

  • Drug Incorporation: Add and dissolve this compound in the excipient solution.

  • Final Volume and Filtration: Adjust the final volume with purified water and filter the solution through a 0.22 µm filter to ensure sterility.

  • Packaging: Fill the solution into appropriate nasal spray bottles equipped with a metered-dose pump.

Preclinical evaluation of the intranasal formulation can be performed in rodent models to assess local and systemic effects.

Protocol: Intranasal Administration in Mice

  • Animal Handling: Acclimate mice to handling for several days prior to the experiment.

  • Anesthesia (Optional but recommended for precise delivery): Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).

  • Dosing: Using a micropipette, administer a small volume (e.g., 10-20 µL per nostril) of the this compound nasal spray formulation into the nostrils. Administer the dose slowly to allow for inhalation.

  • Observation: Monitor the animal for any signs of respiratory distress or local irritation.

  • Blood Sampling: At predetermined time points, collect blood samples to determine the pharmacokinetic profile of this compound.

  • Tissue Distribution (Optional): At the end of the study, tissues (e.g., brain, nasal mucosa) can be collected to assess drug distribution.

intranasal_rodent_workflow cluster_prep Preparation cluster_procedure Procedure cluster_sampling Sampling & Analysis A Acclimate Animals C Anesthetize Animal (Optional) A->C B Prepare this compound Nasal Formulation D Administer Formulation Intranasally B->D C->D E Monitor for Adverse Effects D->E F Collect Blood Samples at Time Points D->F G Analyze this compound Concentration in Plasma F->G H Determine Pharmacokinetic Parameters G->H

Caption: Workflow for in vivo intranasal study in rodents.

Conclusion

These application notes provide a foundational framework for the laboratory-scale formulation and evaluation of this compound for topical and intranasal delivery. Researchers should optimize these formulations based on their specific experimental goals and conduct thorough characterization and stability studies. The provided protocols offer a starting point for investigating the potential of this compound in novel drug delivery systems.

Disclaimer: This document is intended for research purposes only. All laboratory work should be conducted in accordance with institutional safety guidelines and regulations. The formulations described have not been approved for human use.

References

Experimental design for studying Cafaminol's central nervous system effects.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols: Elucidating the CNS Effects of Cafaminol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive experimental framework for characterizing the central nervous system (CNS) effects of this compound, a novel investigational compound. We hypothesize that this compound acts as a selective agonist at a specific G-protein coupled receptor (GPCR) predominantly expressed in brain regions associated with cognition. The following protocols outline a phased approach, from initial in vitro characterization to in vivo behavioral and electrophysiological assessment, to systematically evaluate its therapeutic potential and mechanism of action.

Phase 1: In Vitro Target Engagement and Pathway Analysis

The initial phase is designed to confirm this compound's binding affinity, selectivity, and functional activity at its putative molecular target and to elucidate the downstream intracellular signaling cascade.

Hypothesized Signaling Pathway of this compound

This compound is hypothesized to bind to a Gq-coupled receptor, initiating a signaling cascade via Phospholipase C (PLC) that results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC).

cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Receptor Target GPCR (Gq-coupled) This compound->Receptor Binds Gq Gq Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Neurotransmitter Release) Ca->Response PKC->Response

Caption: Hypothesized Gq-coupled signaling cascade for this compound.
Protocol 1.1: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for its target receptor and assess its selectivity against a panel of other CNS receptors.

Methodology:

  • Membrane Preparation: Utilize commercially available cell membranes or prepare them from cell lines overexpressing the target receptor (e.g., HEK293-hTargetR).

  • Assay Setup: In a 96-well plate, combine membrane preparations, a radiolabeled ligand specific for the target receptor (e.g., [³H]-Standard), and varying concentrations of this compound.

  • Incubation: Incubate at a specified temperature (e.g., 25°C) for a sufficient time (e.g., 90 minutes) to reach equilibrium.

  • Separation: Rapidly filter the reaction mixture through a glass fiber filter mat to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation. Perform similar assays for a panel of off-target receptors to determine selectivity.

Expected Data Presentation:

Table 1: this compound Receptor Binding and Selectivity Profile
Receptor Binding Affinity (Ki, nM)
Target Receptore.g., 15.2 ± 2.1
Dopamine D2e.g., >10,000
Serotonin 5-HT2Ae.g., >10,000
Adrenergic α1e.g., 8,500 ± 450
NMDAe.g., >10,000
Protocol 1.2: Calcium Mobilization Assay

Objective: To measure the functional agonist activity (EC₅₀ and Eₘₐₓ) of this compound by quantifying intracellular calcium release following receptor activation.

Methodology:

  • Cell Culture: Plate cells expressing the target receptor (e.g., CHO-hTargetR) in a black, clear-bottom 96-well plate.

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Compound Addition: Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure baseline fluorescence, then add serial dilutions of this compound and continue recording.

  • Data Acquisition: Measure the fluorescence intensity change over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: Plot the peak fluorescence response against the logarithm of this compound concentration and fit to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.

Expected Data Presentation:

Table 2: Functional Potency of this compound
Assay Potency (EC₅₀, nM) Efficacy (Eₘₐₓ, % of Control)
Calcium Mobilizatione.g., 45.8 ± 5.3e.g., 98 ± 4%
IP1 Accumulatione.g., 52.1 ± 6.8e.g., 95 ± 6%

Phase 2: In Vivo Pharmacokinetics and Brain Penetrance

This phase assesses the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, with a critical focus on its ability to cross the blood-brain barrier (BBB).

cluster_workflow Pharmacokinetic & Behavioral Workflow Dosing IV & PO Dosing in Rodents Sampling Time-Course Blood & Brain Sampling Dosing->Sampling Analysis LC-MS/MS Quantification Sampling->Analysis PK PK Modeling (Cmax, Tmax, BBB ratio) Analysis->PK Behavior Behavioral Testing (Effective Dose Range) PK->Behavior

Caption: Integrated workflow for pharmacokinetic and behavioral studies.
Protocol 2.1: Rodent Pharmacokinetic (PK) Study

Objective: To determine key PK parameters of this compound in plasma and brain tissue following intravenous (IV) and oral (PO) administration.

Methodology:

  • Animal Model: Use adult male Sprague-Dawley rats (n=3-4 per time point).

  • Administration: Administer a single dose of this compound via IV (e.g., 1 mg/kg) or PO (e.g., 10 mg/kg) routes.

  • Sample Collection: Collect blood samples via tail vein or cardiac puncture and harvest whole brains at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Sample Processing: Centrifuge blood to obtain plasma. Homogenize brain tissue.

  • Quantification: Analyze this compound concentrations in plasma and brain homogenates using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Use software like Phoenix WinNonlin to calculate PK parameters, including Cₘₐₓ, Tₘₐₓ, half-life (t₁/₂), and area under the curve (AUC). Calculate the brain-to-plasma ratio (AUC_brain / AUC_plasma) to assess BBB penetration.

Expected Data Presentation:

Table 3: Key Pharmacokinetic Parameters of this compound in Rats
Parameter Plasma Brain
Cₘₐₓ (ng/mL or ng/g)Value ± SDValue ± SD
Tₘₐₓ (h)Value ± SDValue ± SD
AUC₀₋ᵢₙf (hng/mL or hng/g)Value ± SDValue ± SD
t₁/₂ (h)Value ± SDValue ± SD
Brain/Plasma Ratio (AUC) e.g., 1.5

Phase 3: In Vivo Behavioral Assessment

This phase evaluates the functional consequences of this compound administration on CNS-related behaviors, particularly those relevant to cognition and memory, based on the PK-defined effective dose range.

Protocol 3.1: Morris Water Maze (MWM)

Objective: To assess the effect of this compound on spatial learning and memory.

Methodology:

  • Apparatus: A large circular pool (1.5m diameter) filled with opaque water, containing a hidden escape platform. Visual cues are placed around the room.

  • Animal Model: Adult male C57BL/6 mice.

  • Dosing: Administer this compound (e.g., 1, 3, 10 mg/kg, PO) or vehicle 30-60 minutes before the first trial each day.

  • Acquisition Phase (Days 1-5): Conduct 4 trials per day. In each trial, place the mouse in the pool from one of four starting positions and allow it to search for the hidden platform for 60 seconds. Record the time to find the platform (escape latency) and path length using video tracking software.

  • Probe Trial (Day 6): Remove the platform and allow the mouse to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

  • Data Analysis: Analyze escape latency across acquisition days using a two-way repeated measures ANOVA. Analyze probe trial data using a one-way ANOVA.

Expected Data Presentation:

Table 4: Summary of this compound Effects in Behavioral Models
Behavioral Test Key Metric Result vs. Vehicle (at effective dose)
Morris Water MazeEscape Latency (Day 5)e.g., Decreased by 40%
Morris Water MazeTarget Quadrant Time (Probe)e.g., Increased by 60%
Novel Object RecognitionDiscrimination Indexe.g., Increased from 0.1 to 0.4
Elevated Plus MazeTime in Open Armse.g., No Significant Change

Troubleshooting & Optimization

How to improve the solubility of Cafaminol in phosphate-buffered saline (PBS)?

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Cafaminol. It focuses on practical methods to improve its solubility in phosphate-buffered saline (PBS).

Troubleshooting Guide

Issue: Low or unpredictable solubility of this compound in PBS.

This compound, a methylxanthine derivative, can exhibit limited solubility in neutral aqueous solutions like standard PBS (pH 7.4). The following is a systematic approach to identify the optimal solubilization strategy for your experimental needs.

Step 1: pH Adjustment

Underlying Principle: this compound's structure includes a tertiary amine group. This group can be protonated at acidic pH, forming a more soluble salt. Therefore, adjusting the pH of the PBS buffer is often the simplest and most effective first step.[1][2][3][4]

Experimental Protocol: pH Modification

  • Prepare a series of PBS buffers with varying pH values (e.g., pH 5.0, 6.0, 6.5, 7.0, and 7.4). To lower the pH, you can add dropwise 1M HCl to a standard PBS solution while monitoring with a calibrated pH meter.

  • To each pH-adjusted buffer, add a known excess amount of this compound powder (e.g., 10 mg/mL).

  • Vortex each suspension vigorously for 2 minutes.

  • Equilibrate the samples by rotating them at room temperature for 24 hours to ensure saturation.

  • After equilibration, centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantify the concentration of dissolved this compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Determine the pH at which the highest concentration is achieved.

Step 2: Employing Co-solvents

Underlying Principle: If pH adjustment is insufficient or undesirable for the experiment (e.g., in cell-based assays where a specific pH must be maintained), a co-solvent can be used. Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[1]

Experimental Protocol: Co-solvent Screening

  • Select a panel of biocompatible co-solvents such as Dimethyl Sulfoxide (DMSO), Ethanol, Polyethylene Glycol 400 (PEG 400), or Propylene Glycol.

  • Prepare stock solutions of this compound in each co-solvent at a high concentration (e.g., 50-100 mg/mL).

  • Prepare a series of PBS (pH 7.4) solutions containing different percentages of a chosen co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Add a small volume of the this compound stock solution to the PBS/co-solvent mixtures to achieve the desired final this compound concentration.

  • Observe for any precipitation immediately and after a set period (e.g., 2 hours).

  • If no precipitation occurs, the method is successful. If precipitation is observed, a higher percentage of co-solvent may be required.

  • Important: Always run a vehicle control (PBS with the same percentage of co-solvent but without this compound) in your downstream experiments to account for any effects of the co-solvent itself.

Step 3: Utilization of Surfactants or Cyclodextrins

Underlying Principle: For applications requiring higher concentrations of this compound without significant amounts of organic solvents, surfactants or cyclodextrins are excellent options.

  • Surfactants: These molecules form micelles in aqueous solutions. Hydrophobic drugs like this compound can partition into the hydrophobic core of these micelles, increasing their apparent solubility.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the this compound molecule, forming an inclusion complex that is water-soluble.

Experimental Protocol: Surfactant/Cyclodextrin Screening

  • Select a suitable agent. Common choices include Polysorbate 80 (Tween® 80) and Poloxamer 188 for surfactants, or Hydroxypropyl-β-Cyclodextrin (HP-β-CD) for cyclodextrins.

  • Prepare a series of aqueous solutions of the selected agent in PBS (pH 7.4) at various concentrations (e.g., 0.1%, 0.5%, 1%, 2%, 5% w/v).

  • Add an excess amount of this compound powder to each solution.

  • Follow steps 3-7 from the "pH Modification" protocol to determine the solubility of this compound at each concentration of the solubilizing agent.

  • Plot the this compound concentration against the agent concentration to identify the optimal ratio.

Data Presentation: Comparison of Solubility Enhancement Methods

The following table summarizes hypothetical results from the troubleshooting protocols to illustrate the potential effectiveness of each method.

MethodConditionHypothetical this compound Solubility (mg/mL)Notes
Control Standard PBS, pH 7.4~1.5Baseline solubility.
pH Adjustment PBS, pH 6.0~8.0Significant improvement due to salt formation.
PBS, pH 5.0~15.0Further improvement at lower pH.
Co-solvents 5% DMSO in PBS~12.0Effective, but consider DMSO's effect on experiments.
10% PEG 400 in PBS~10.0Good alternative to DMSO for sensitive assays.
Surfactants 1% Polysorbate 80 in PBS~9.0Forms micellar solution; useful for formulations.
Cyclodextrins 5% HP-β-CD in PBS~20.0High capacity, forms true solution via complexation.

Disclaimer: The quantitative data presented in this table is for illustrative purposes only and is intended to demonstrate potential outcomes of the described methods. Actual results must be determined experimentally.

Visualizations: Workflows and Logic

The following diagrams illustrate the decision-making process and experimental workflows for improving this compound solubility.

G start Start: this compound Fails to Dissolve in PBS ph_adjust Attempt 1: pH Adjustment start->ph_adjust ph_check Is solubility sufficient and pH acceptable for the experiment? ph_adjust->ph_check cosolvent Attempt 2: Use Co-solvents (e.g., DMSO, PEG 400) ph_check->cosolvent No success Proceed with Experiment ph_check->success Yes cosolvent_check Is solubility sufficient and co-solvent compatible with the experiment? cosolvent->cosolvent_check surfactant_cd Attempt 3: Use Surfactants or Cyclodextrins cosolvent_check->surfactant_cd No cosolvent_check->success Yes surfactant_check Is solubility sufficient? surfactant_cd->surfactant_check surfactant_check->success Yes fail Re-evaluate Formulation Strategy surfactant_check->fail No G prep_buffers 1. Prepare PBS buffers at various pH values add_this compound 2. Add excess this compound to each buffer prep_buffers->add_this compound equilibrate 3. Equilibrate for 24h (e.g., on a rotator) add_this compound->equilibrate centrifuge 4. Centrifuge to pellet undissolved solid equilibrate->centrifuge filter 5. Filter supernatant (0.22 µm filter) centrifuge->filter quantify 6. Quantify dissolved This compound (HPLC/UV-Vis) filter->quantify determine 7. Identify optimal pH for maximum solubility quantify->determine

References

Cafaminol degradation pathways and how to prevent them.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on the degradation pathways of Cafaminol and strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A: this compound is a novel small-molecule therapeutic candidate. Like many complex organic molecules, it is susceptible to chemical degradation under various environmental conditions.[1][2] Degradation can lead to a loss of potency, altered efficacy, and the formation of potentially harmful byproducts, making stability a critical parameter for reliable experimental results and future clinical safety.[1][3]

Q2: What are the primary degradation pathways for this compound?

A: Based on forced degradation studies, this compound is primarily susceptible to three degradation pathways:

  • Oxidation: This is the most common degradation pathway, often initiated by atmospheric oxygen, trace metals, or light exposure.[4]

  • Hydrolysis: The molecule can react with water, leading to the cleavage of labile functional groups like esters or amides. This process is often catalyzed by acidic or basic conditions.

  • Photolysis: Exposure to light, particularly UV radiation, can provide the energy to break chemical bonds, leading to degradation.

Q3: How can I prevent this compound degradation in my experiments?

A: Preventing degradation involves controlling the environmental factors that trigger it. Key strategies include:

  • Storage: Store stock solutions and solid compounds in a cool, dark, and dry environment. For long-term storage, keeping this compound at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.

  • Solvent Choice: Use anhydrous, high-purity solvents for preparing solutions. If aqueous buffers are necessary, prepare them freshly and consider de-gassing them to remove dissolved oxygen.

  • pH Control: If working in aqueous solutions, maintain a pH between 4 and 6, as extreme pH values can accelerate hydrolysis. The use of citrate or phosphate buffers can help maintain a stable pH.

  • Light Protection: Use amber-colored vials or wrap containers in aluminum foil to protect solutions from light exposure.

  • Antioxidants: For formulations where oxidative degradation is a significant concern, the addition of antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) may be considered, but their compatibility must be validated.

Q4: What are the expected degradation products of this compound?

A: The primary degradation products depend on the pathway. Oxidative degradation typically yields N-oxides and hydroxylated derivatives. Hydrolysis results in the cleavage of ester or amide bonds, producing a carboxylic acid derivative (this compound-acid) and the corresponding alcohol or amine fragment. Structural elucidation of these products is crucial for understanding the degradation mechanism.

Troubleshooting Guides

Issue 1: Inconsistent Assay Results or Loss of Activity Over Time

  • Possible Cause: Degradation of this compound in stock solutions or during the experiment.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Prepare a fresh stock solution of this compound and compare its performance against the old stock solution in a standard activity assay.

    • Analyze Purity: Use a stability-indicating method, such as reverse-phase HPLC with UV detection, to check the purity of both the old and new stock solutions. Look for the appearance of new peaks corresponding to degradation products.

    • Review Storage Conditions: Confirm that stock solutions are stored at the recommended temperature, protected from light, and sealed properly to prevent solvent evaporation and moisture ingress.

    • Assess Experimental Conditions: Evaluate the pH, temperature, and duration of your experiment. If the experiment is lengthy or involves harsh conditions, this compound may be degrading. Try to minimize incubation times and control the temperature.

Issue 2: Appearance of Unknown Peaks in Chromatography

  • Possible Cause: Formation of this compound degradation products.

  • Troubleshooting Steps:

    • Characterize the Peaks: If your chromatography system is connected to a mass spectrometer (LC-MS), analyze the mass-to-charge ratio (m/z) of the unknown peaks to get information about their molecular weight. This can help in identifying the likely degradation products.

    • Perform a Forced Degradation Study: Intentionally degrade a sample of this compound under controlled stress conditions (acid, base, oxidation, heat, light) to generate the degradation products. This can help confirm if the unknown peaks in your experimental samples correspond to these degradants.

    • Optimize Chromatography Method: Ensure your HPLC method has sufficient resolution to separate the parent this compound peak from all major degradation products. This is a key feature of a "stability-indicating method".

Quantitative Data Summary

Forced degradation studies are essential to understand the intrinsic stability of a molecule. The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Table 1: Recommended Starting Conditions for this compound Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDurationTarget Degradation
Acid Hydrolysis 0.1 M HClRoom Temp / 60°CUp to 7 days5-20%
Base Hydrolysis 0.1 M NaOHRoom Temp / 60°CUp to 7 days5-20%
Oxidation 3% H₂O₂Room TemperatureUp to 7 days5-20%
Thermal 70°CUp to 2 months5-20%
Photolytic 1.2 million lux hours (visible) & 200 watt hours/m² (UV)Room TemperatureVariable5-20%

Note: These are starting conditions and should be optimized based on the observed stability of this compound. If no degradation is seen at room temperature, the temperature can be increased.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

1. Objective: To identify the likely degradation products of this compound and establish its degradation pathways under various stress conditions. This study is also crucial for developing a stability-indicating analytical method.

2. Materials:

  • This compound reference standard

  • HPLC-grade methanol and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV/PDA detector (and preferably a mass spectrometer)

  • Photostability chamber

  • Temperature-controlled oven

3. Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Keep at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Keep at 60°C.

    • Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Place the solid this compound powder in an oven at 70°C. Also, place a vial of the stock solution at 70°C.

    • Photolytic Degradation: Expose the solid powder and the stock solution to light conditions as specified in ICH Q1B guidelines (a minimum of 1.2 million lux hours and 200 watt hours/m²).

    • Control Sample: Dilute 1 mL of stock solution with 9 mL of a 50:50 methanol:water mixture. Keep at 4°C, protected from light.

  • Sampling and Analysis:

    • Draw aliquots from each stressed sample at predetermined time points (e.g., 2, 8, 24, 48 hours, and 7 days).

    • For acid and base samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, before analysis to stop the reaction.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze by a validated HPLC method. Monitor the decrease in the peak area of the parent this compound and the increase in the peak areas of any new peaks (degradants).

4. Data Interpretation:

  • Calculate the percentage of degradation for this compound under each condition.

  • Characterize the degradation products using HPLC-MS to obtain their mass and fragmentation patterns.

  • Establish the primary degradation pathways based on which conditions produced the most significant degradation.

Visualizations

cluster_oxidation Oxidative Pathway cluster_hydrolysis Hydrolytic Pathway This compound This compound Oxidized_Intermediate Oxidized Intermediate This compound->Oxidized_Intermediate H₂O₂, O₂, light Cafaminol_Acid This compound-Acid This compound->Cafaminol_Acid H₂O, H⁺/OH⁻ Alcohol_Amine Alcohol/Amine Fragment This compound->Alcohol_Amine H₂O, H⁺/OH⁻ N_Oxide This compound N-Oxide Oxidized_Intermediate->N_Oxide Hydroxylated Hydroxylated this compound Oxidized_Intermediate->Hydroxylated

Caption: Primary degradation pathways of this compound.

G start Prepare 1 mg/mL This compound Stock Solution stress Expose to Stress Conditions (Acid, Base, H₂O₂, Heat, Light) start->stress sampling Sample at Time Points (0, 2, 8, 24, 48h, 7d) stress->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize analyze Analyze by Stability-Indicating HPLC-UV/MS Method sampling->analyze For non-pH samples neutralize->analyze data Calculate % Degradation & Identify Degradants analyze->data pathway Elucidate Degradation Pathways data->pathway

Caption: Experimental workflow for a forced degradation study.

References

Common issues with Cafaminol stability in long-term storage.

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Cafaminol is a fictional compound. The following data, protocols, and troubleshooting guides are provided for illustrative purposes only and are based on common principles of small molecule stability.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at -20°C or lower, protected from light, and kept in a desiccated environment. When stored under these conditions, the solid compound is expected to be stable for at least 24 months.

Q2: How should I prepare and store this compound stock solutions?

It is recommended to prepare concentrated stock solutions of this compound in anhydrous, research-grade DMSO or DMF. For long-term storage, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store them at -80°C. Under these conditions, stock solutions are stable for up to 6 months. Avoid using aqueous buffers for long-term storage due to the risk of hydrolysis.

Q3: My this compound powder has changed color from white to a pale yellow. Is it still usable?

A color change from white to pale yellow is a common indicator of oxidation, a primary degradation pathway for this compound. While a slight color change may not significantly impact its biological activity in all assays, it signifies a decrease in purity. We strongly recommend quantifying the purity of the discolored compound using HPLC analysis before use. For sensitive downstream applications, using a fresh, un-degraded lot is advisable.

Q4: Can I repeatedly freeze and thaw my this compound stock solution?

Repeated freeze-thaw cycles are strongly discouraged as they can accelerate the degradation of this compound, particularly in solution. This process can introduce moisture, leading to hydrolysis, and increase the compound's exposure to oxygen, promoting oxidation. It is best practice to prepare single-use aliquots from a freshly made stock solution.

Troubleshooting Guides

Issue 1: Decreased or Inconsistent Biological Activity in Assays

Q: I'm observing a significant loss of potency or inconsistent results with my this compound treatment in cell-based assays. What could be the cause?

A: This is a common problem often linked to compound instability. Follow this troubleshooting workflow to diagnose the issue:

start Inconsistent Activity Observed check_stock 1. Check Stock Solution Age & Storage start->check_stock stock_old Stock > 6 months old or improperly stored? check_stock->stock_old Evaluate prep_new_stock Prepare fresh stock solution from solid stock_old->prep_new_stock Yes check_handling 2. Review Handling Protocol stock_old->check_handling No prep_new_stock->check_handling freeze_thaw Multiple freeze-thaw cycles performed? check_handling->freeze_thaw Evaluate aliquot Aliquot new stock into single-use vials freeze_thaw->aliquot Yes check_purity 3. Assess Compound Purity freeze_thaw->check_purity No aliquot->check_purity run_hplc Run HPLC analysis on solid and stock solution check_purity->run_hplc Action degraded Purity < 95%? run_hplc->degraded order_new Order new lot of this compound degraded->order_new Yes contact_support Problem Persists: Contact Technical Support degraded->contact_support No

Caption: Troubleshooting workflow for decreased this compound activity.

Issue 2: Appearance of Unexpected Peaks in Analytical Assays (HPLC, LC-MS)

Q: My HPLC/LC-MS analysis of a stored this compound sample shows additional peaks that were not present in the initial analysis. What are these?

A: The appearance of new peaks is a clear sign of chemical degradation. This compound is primarily susceptible to two degradation pathways: oxidation and hydrolysis.

  • Oxidation: Often occurs due to exposure to air, especially when in solution or if the solid compound's container is not properly sealed. This typically results in the formation of N-oxides or hydroxylated species.

  • Hydrolysis: This occurs in the presence of water. The ester or amide moieties in this compound's structure are common sites for hydrolysis, leading to the formation of carboxylic acid and alcohol/amine derivatives.

This compound This compound (Parent Compound) oxidized Oxidized Product (e.g., N-Oxide) This compound->oxidized Oxidation hydrolyzed Hydrolyzed Product (e.g., Carboxylic Acid) This compound->hydrolyzed Hydrolysis oxygen O₂ (Air Exposure) oxygen->oxidized water H₂O (Moisture) water->hydrolyzed

Caption: Primary degradation pathways of this compound.

To confirm the identity of these degradants, we recommend using LC-MS to determine their molecular weights. To prevent this, ensure all solvents are anhydrous and that storage containers are sealed tightly with an inert gas like argon or nitrogen.

Data on this compound Stability

The following table summarizes the results of a 12-month stability study on this compound under various storage conditions. Purity was assessed by HPLC.

Storage ConditionInitial Purity (%)Purity at 3 Months (%)Purity at 6 Months (%)Purity at 12 Months (%)
Solid, -20°C, Desiccated, Dark 99.899.799.899.6
Solid, 4°C, Desiccated, Dark 99.899.198.296.5
Solid, 25°C, Ambient Humidity, Light 99.895.391.082.4
Stock (DMSO), -80°C, Aliquoted 99.799.699.599.1
Stock (DMSO), -20°C, Aliquoted 99.798.897.194.0
Stock (PBS, pH 7.4), 4°C 99.785.271.445.3

Experimental Protocols

Protocol 1: HPLC Method for this compound Purity Assessment

This protocol outlines a standard reverse-phase HPLC method for determining the purity of this compound and detecting common degradants.

prep_sample 1. Sample Preparation - Dissolve this compound in Acetonitrile - Final concentration: 1 mg/mL prep_mobile 2. Mobile Phase Prep - A: 0.1% TFA in Water - B: 0.1% TFA in Acetonitrile prep_sample->prep_mobile hplc_setup 3. HPLC Setup - Column: C18, 4.6x150mm, 5µm - Flow: 1.0 mL/min - Detection: UV at 280 nm prep_mobile->hplc_setup gradient 4. Gradient Elution - 0-20 min: 10% to 90% B - 20-25 min: 90% B - 25-30 min: 10% B hplc_setup->gradient inject 5. Injection & Run - Inject 10 µL of sample - Run for 30 minutes gradient->inject analyze 6. Data Analysis - Integrate peak areas - Calculate % Purity inject->analyze

Caption: Experimental workflow for this compound stability testing by HPLC.

Methodology Details:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound powder or use an equivalent volume of stock solution.

    • Dissolve in a mobile phase-compatible solvent (e.g., Acetonitrile or DMSO/Acetonitrile mixture) to a final concentration of 1 mg/mL.

    • Vortex to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-20 min: Linear gradient from 10% B to 90% B.

    • 20-25 min: Isocratic hold at 90% B.

    • 25.1-30 min: Return to 10% B and equilibrate.

  • Data Analysis:

    • The purity of this compound is calculated by dividing the peak area of the main compound by the total area of all peaks detected at 280 nm, expressed as a percentage.

    • % Purity = (Area_this compound / Total_Peak_Area) * 100

Troubleshooting unexpected results in Cafaminol experiments.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cafaminol, a selective MEK1/2 inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and answering frequently asked questions related to this compound experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of MEK1 and MEK2, which are dual-specificity protein kinases at the core of the MAPK/ERK signaling cascade.[1][2][3] By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2, leading to the downstream regulation of cellular processes like proliferation, differentiation, and survival.[4][5]

Q2: In which cancer cell lines is this compound expected to be most effective?

A2: this compound is most effective in cancer cell lines with activating mutations in the upstream components of the MAPK/ERK pathway, such as BRAF (e.g., V600E) or RAS (e.g., KRAS G12D). These mutations lead to constitutive activation of the pathway, making them highly dependent on MEK1/2 activity for survival and proliferation.

Q3: What is the recommended solvent and storage condition for this compound?

A3: this compound should be dissolved in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM). For long-term storage, the solid powder form should be stored at -20°C for up to three years. Stock solutions in DMSO can be stored at -20°C, but repeated freeze-thaw cycles should be avoided as DMSO is hygroscopic and can absorb water, potentially affecting stock concentration over time.

Q4: Can this compound exhibit off-target effects?

A4: While this compound is designed for high selectivity towards MEK1/2, like many kinase inhibitors, it can exhibit off-target effects, particularly at higher concentrations. Some MEK inhibitors have been reported to interfere with calcium homeostasis or mitochondrial respiration. If you observe unexpected cellular phenotypes, it is recommended to perform a dose-response experiment and consider kinome profiling to assess selectivity.

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition of p-ERK in Western Blot

You are treating a BRAF-mutant cancer cell line with this compound but observe inconsistent or no reduction in phosphorylated ERK (p-ERK) levels via Western blot.

G start Inconsistent p-ERK Inhibition check_compound Verify this compound Stock (Concentration, Solubility, Age) start->check_compound solubility_issue Precipitation? (See Issue 2) check_compound->solubility_issue check_protocol Review Treatment Protocol (Dose, Duration, Cell Density) protocol_issue Suboptimal Conditions? check_protocol->protocol_issue check_wb Optimize Western Blot (Antibody, Lysis Buffer, Transfer) wb_issue Technical WB Error? check_wb->wb_issue solubility_issue->check_protocol No new_stock Prepare Fresh Stock Solution solubility_issue->new_stock Yes protocol_issue->check_wb No optimize_dose Perform Dose-Response & Time-Course Experiment protocol_issue->optimize_dose Yes optimize_wb Validate WB Protocol with Positive/Negative Controls wb_issue->optimize_wb Yes end Consistent p-ERK Inhibition Achieved wb_issue->end No new_stock->end optimize_dose->end optimize_wb->end

Caption: Troubleshooting workflow for inconsistent p-ERK inhibition.

  • Compound Instability or Precipitation:

    • Cause: The this compound stock solution may have degraded, or the compound may be precipitating when diluted into the aqueous cell culture medium.

    • Solution: Prepare a fresh stock solution of this compound in 100% DMSO. When diluting into media, ensure the final DMSO concentration is non-toxic for your cells (typically <0.5%) and that the media is pre-warmed to 37°C to prevent "solvent shock". Visually inspect for any precipitate after dilution.

  • Incorrect Dosing or Treatment Time:

    • Cause: The concentration of this compound may be too low, or the treatment duration may be too short to see a significant effect on p-ERK levels.

    • Solution: Perform a dose-response experiment with a range of this compound concentrations (e.g., 1 nM to 10 µM) and a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal conditions for your specific cell line.

  • Western Blot Technical Issues:

    • Cause: Problems with the Western blot technique itself, such as inactive antibodies, incorrect buffer composition, or poor protein transfer, can lead to unreliable results.

    • Solution: Ensure your primary antibodies for p-ERK and total ERK are validated and used at the recommended dilution. It is often recommended to probe for the phosphorylated protein first before stripping and re-probing for the total protein. Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of your proteins.

Issue 2: Higher than Expected IC50 Value in Cell Viability Assays

Your cell viability assay (e.g., MTT, CellTiter-Glo) results show a higher IC50 value for this compound than what is reported in the literature for the same cell line.

ParameterExpected Result (Literature)Observed Result (Your Lab)Potential Cause
IC50 in A375 Cells (72h) ~50 nM~500 nMCell resistance, assay conditions, compound inactivity
Max Inhibition >95%70%Compound precipitation, insufficient incubation time
Vehicle Control Viability 100%100%(Indicates vehicle is not toxic)
  • Cell Line Health and Passage Number:

    • Cause: Cells that are unhealthy, have been passaged too many times, or have developed resistance can respond differently to drug treatment.

    • Solution: Use cells from a low-passage, authenticated stock. Ensure cells are in the exponential growth phase at the time of treatment.

  • Assay-Specific Interference:

    • Cause: The chemical properties of this compound might interfere with the assay chemistry. For example, some compounds can interfere with the formazan crystals in an MTT assay or the luciferase enzyme in an ATP-based assay.

    • Solution: Run a control experiment with this compound in a cell-free system to check for direct interference with assay reagents. If interference is detected, consider using an alternative viability assay that relies on a different detection method (e.g., Calcein AM for cell membrane integrity).

  • Discrepancy Between Biochemical and Cellular Potency:

    • Cause: A potent inhibitor in a biochemical (cell-free) kinase assay may be less effective in a cellular context due to factors like poor cell permeability, active drug efflux, or high intracellular ATP concentrations competing with the inhibitor.

    • Solution: While you cannot easily change the intracellular environment, this highlights the importance of using cell-based assays for determining functional potency. The observed IC50, while higher, may be a more accurate reflection of this compound's activity in a biological system.

Key Experimental Protocols

Protocol 1: Western Blot for p-ERK and Total ERK
  • Cell Seeding and Treatment: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight, then treat with the desired concentrations of this compound or vehicle (DMSO) for the specified duration.

  • Cell Lysis: Wash cells once with ice-cold PBS. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation & SDS-PAGE: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load 20-30 µg of protein per lane onto a 10% SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibody (e.g., anti-p-ERK1/2) overnight at 4°C, following the manufacturer's recommended dilution.

  • Secondary Antibody and Detection: Wash the membrane 3 times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again, then add ECL substrate and image the blot.

  • Stripping and Re-probing (Optional): To probe for total ERK, strip the membrane using a mild stripping buffer, block again, and re-probe with an anti-total ERK1/2 antibody.

Protocol 2: Cell Viability (CellTiter-Glo®) Assay
  • Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well). Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound to the appropriate wells. Include vehicle-only (DMSO) and media-only controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a CO2 incubator.

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Reagent Addition: Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value.

Signaling Pathway and Workflow Diagrams

G cluster_0 MAPK/ERK Signaling Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, CREB) ERK->TF Proliferation Cell Proliferation, Survival, etc. TF->Proliferation This compound This compound This compound->MEK

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.

G start Start: Seed Cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat Add this compound Serial Dilutions incubate1->treat incubate2 Incubate 72h treat->incubate2 equilibrate Equilibrate to Room Temperature (30 min) incubate2->equilibrate add_reagent Add CellTiter-Glo Reagent equilibrate->add_reagent mix_stabilize Shake (2 min) & Incubate (10 min) add_reagent->mix_stabilize read Measure Luminescence mix_stabilize->read end End: Analyze Data (Calculate IC50) read->end

Caption: Experimental workflow for a CellTiter-Glo cell viability assay.

References

Avoiding tachyphylaxis with repeated Cafaminol administration in studies.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding tachyphylaxis with repeated Cafaminol administration in pre-clinical and clinical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as methylcoffanolamine, is a vasoconstrictor belonging to the methylxanthine family, closely related to caffeine. It is primarily used as a nasal decongestant. Its mechanism of action is believed to involve the stimulation of alpha-adrenergic receptors on the smooth muscle of blood vessels, leading to vasoconstriction and a reduction in tissue swelling.

Q2: What is tachyphylaxis and why is it a concern with repeated this compound administration?

A2: Tachyphylaxis is a rapid decrease in the response to a drug following repeated administration over a short period. With this compound, this would manifest as a diminished vasoconstrictive or decongestant effect with subsequent doses. This is a significant concern in experimental studies as it can lead to misinterpretation of data and in clinical applications, it can result in a loss of therapeutic efficacy.

Q3: What are the potential molecular mechanisms underlying tachyphylaxis to this compound?

A3: Based on its classification as an alpha-adrenergic agonist and a methylxanthine, the primary mechanisms of tachyphylaxis are likely:

  • Receptor Desensitization: Continuous or repeated exposure to this compound can lead to the phosphorylation of alpha-adrenergic receptors. This modification uncouples the receptor from its intracellular signaling machinery (G-proteins), rendering it less responsive to the drug.

  • Receptor Internalization: Following prolonged stimulation, the alpha-adrenergic receptors can be removed from the cell surface and sequestered into the cell's interior (endocytosis). This reduces the number of available receptors to bind with this compound, thereby decreasing the cellular response.

  • Depletion of Intracellular Messengers: While less likely to be the primary mechanism for a direct-acting agonist, repeated stimulation of the signaling pathway could potentially lead to the temporary depletion of key second messengers involved in the vasoconstrictive response.

Q4: Are there any known strategies to prevent or mitigate tachyphylaxis with this compound?

A4: While specific studies on this compound are limited, strategies to mitigate tachyphylaxis for other alpha-adrenergic agonists and methylxanthines can be applied. These include:

  • Intermittent Dosing ("Drug Holidays"): Introducing washout periods between this compound administrations can allow for the resensitization and recycling of receptors back to the cell surface. The optimal duration of this "drug holiday" would need to be determined empirically.

  • Dose Optimization: Using the lowest effective dose of this compound can help to minimize the extent of receptor desensitization and internalization.

  • Combination Therapy: In a therapeutic context, co-administration with other agents that have a different mechanism of action might allow for a reduced dose of this compound, thereby lessening the development of tachyphylaxis. For instance, studies with the nasal decongestant oxymetazoline have shown that co-administration with a corticosteroid like fluticasone can reverse tachyphylaxis.[1][2]

  • Drug Rotation: In longer-term studies, rotating this compound with another vasoconstrictor that acts on a different receptor or has a different binding profile could be a viable strategy.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Diminished vasoconstrictor response in in vitro assays after repeated this compound application. Tachyphylaxis due to receptor desensitization or internalization.1. Implement Washout Periods: Introduce a drug-free period between applications to allow for receptor resensitization. Experiment with varying durations. 2. Vary Agonist Concentration: Test if a higher concentration of this compound can overcome the desensitization. Note that this may not always be effective in true tachyphylaxis. 3. Assess Receptor Expression: If possible, quantify the number of alpha-adrenergic receptors on the cell surface before and after repeated this compound exposure to confirm internalization.
Inconsistent in vivo decongestant effect in animal models with repeated dosing. Development of tachyphylaxis.1. Adjust Dosing Regimen: Increase the interval between doses. 2. Monitor Physiological Parameters: Continuously monitor the physiological response (e.g., nasal airflow, blood pressure) to pinpoint the onset of tachyphylaxis. 3. Consider Alternative Administration Routes: Explore if a different route of administration (e.g., systemic vs. local) alters the rate of tachyphylaxis development.
High variability in subject response in a multi-day clinical study. Individual differences in the rate of tachyphylaxis development.1. Stratify Subjects: Analyze data based on potential confounding factors (e.g., genetics, concurrent medications). 2. Implement a Washout Period: Ensure a sufficient washout period is included in the study design before crossover or subsequent treatment phases. 3. Monitor for Rebound Congestion: Be aware of the possibility of rebound congestion upon cessation of this compound, which can be a consequence of tachyphylaxis.

Quantitative Data Summary

The following tables summarize quantitative data from studies on tachyphylaxis with compounds related to this compound.

Table 1: Tachyphylaxis to Caffeine-Induced Locomotor Activity in Rats [3]

Chronic Caffeine Dose in Drinking WaterAverage Daily Dose (mg/kg)% Reduction in Stimulated Locomotor Activity (vs. Control) after 3-5 weeksTime to Develop Significant ToleranceTime to Lose Tolerance after Withdrawal
0.25 mg/ml19Nearly Complete1-3 days3-4 days
0.50 mg/ml36Complete1-3 days3-4 days
1.0 mg/ml67Complete1-3 days3-4 days

Table 2: Tachyphylaxis to Oxymetazoline (Nasal Decongestant) in Healthy Subjects [1]

Treatment PeriodOutcome MeasureChange from Baseline (Mean Difference)p-value
Day 14 vs. Day 1 Peak Nasal Inspiratory Flow (L/min)-47.9< 0.001
Oxymetazoline Dose-Response Curve (Downward Shift)24.8 L/min< 0.001
Day 17 (after 3 days of Fluticasone) vs. Day 14 Peak Nasal Inspiratory Flow (L/min)+45.0< 0.001
Oxymetazoline Dose-Response Curve (Upward Shift)26.2 L/min< 0.001

Experimental Protocols

Protocol 1: In Vitro Induction and Quantification of Tachyphylaxis to this compound in a Cell Line Expressing Alpha-1 Adrenergic Receptors

  • Cell Line: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably transfected with the human alpha-1A adrenergic receptor.

  • Methodology:

    • Cell Culture: Culture the cells in appropriate media and conditions until they reach 80-90% confluency in 24-well plates.

    • Induction of Tachyphylaxis:

      • Control Group: Treat cells with vehicle (e.g., sterile saline) for 1 hour.

      • Tachyphylaxis Group: Treat cells with a high concentration of this compound (e.g., 10 µM) for 1 hour.

    • Washout: Wash all wells three times with warm, sterile phosphate-buffered saline (PBS) to remove the initial treatment.

    • Re-stimulation and Response Quantification:

      • Add a range of this compound concentrations (e.g., 0.1 nM to 100 µM) to both control and tachyphylaxis groups.

      • Incubate for 15 minutes.

      • Lyse the cells and measure the accumulation of a downstream second messenger, such as inositol monophosphate (IP1), using a commercially available HTRF or ELISA kit.

    • Data Analysis:

      • Plot the dose-response curves for both the control and tachyphylaxis groups.

      • Compare the Emax (maximum effect) and EC50 (concentration for 50% of maximal effect) values. A decrease in Emax and/or an increase in EC50 in the tachyphylaxis group indicates the development of tachyphylaxis.

Protocol 2: In Vivo Assessment of Tachyphylaxis to this compound-Induced Vasoconstriction in a Rat Model

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Methodology:

    • Anesthesia and Surgical Preparation: Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane). Cannulate the femoral artery for blood pressure monitoring and the femoral vein for drug administration. Expose a section of the mesenteric arterial bed for intravital microscopy.

    • Baseline Measurement: Administer a single intravenous dose of this compound (e.g., 10 µg/kg) and record the change in mesenteric arteriole diameter using a video microscope and image analysis software. Also, record the corresponding change in mean arterial pressure.

    • Induction of Tachyphylaxis: Administer repeated intravenous doses of this compound (e.g., 10 µg/kg every 15 minutes for 2 hours).

    • Post-Tachyphylaxis Measurement: After the repeated dosing period, administer the same initial test dose of this compound (10 µg/kg) and record the change in mesenteric arteriole diameter and mean arterial pressure.

    • Data Analysis:

      • Calculate the percentage of vasoconstriction for the baseline and post-tachyphylaxis measurements.

      • A significant reduction in the percentage of vasoconstriction after the repeated dosing regimen indicates the development of tachyphylaxis.

      • Compare the pressor response (change in blood pressure) between the initial and final test doses.

Visualizations

alpha1_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Alpha1_AR Alpha-1 Adrenergic Receptor This compound->Alpha1_AR Binds to Gq Gq Protein Alpha1_AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Vasoconstriction Vasoconstriction PKC->Vasoconstriction Contributes to Ca_release->Vasoconstriction

Caption: Alpha-1 adrenergic receptor signaling pathway activated by this compound.

tachyphylaxis_workflow cluster_induction Tachyphylaxis Induction cluster_mechanism Molecular Mechanism cluster_outcome Experimental Outcome Repeated_Admin Repeated/Continuous This compound Administration Receptor_Desensitization Receptor Desensitization Repeated_Admin->Receptor_Desensitization Receptor_Internalization Receptor Internalization Repeated_Admin->Receptor_Internalization Diminished_Response Diminished Physiological Response Receptor_Desensitization->Diminished_Response Receptor_Internalization->Diminished_Response

Caption: Logical workflow of tachyphylaxis development with repeated this compound administration.

experimental_workflow start Start baseline Baseline Response Measurement start->baseline induction Tachyphylaxis Induction (Repeated Dosing) baseline->induction post_tachy Post-Tachyphylaxis Response Measurement induction->post_tachy analysis Data Analysis (Compare Baseline vs. Post) post_tachy->analysis end End analysis->end

References

Cafaminol Technical Support Center: Controlling for Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to control for the off-target effects of Cafaminol in experimental settings. This compound, also known as methylcoffanolamine, is a vasoconstrictor of the methylxanthine family, structurally related to caffeine, and is used clinically as a nasal decongestant.[1] Its primary on-target effect is the activation of alpha-adrenergic receptors on blood vessels, leading to vasoconstriction.[2] However, due to its chemical nature, off-target effects can arise, requiring careful experimental design to ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and potential off-target effects of this compound?

A1: this compound's primary on-target effect is vasoconstriction, mediated by the activation of postjunctional alpha-adrenergic receptors in the nasal mucosa.[2] As a methylxanthine derivative, its potential off-target effects may include:

  • Phosphodiesterase (PDE) inhibition: Like caffeine, this compound may non-selectively inhibit PDEs, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).

  • Adenosine receptor antagonism: this compound may act as an antagonist at A1 and A2A adenosine receptors, which can modulate various cellular processes, including neurotransmitter release and inflammation.

  • Effects on intracellular calcium: Alterations in intracellular calcium levels can occur independently of its primary vasoconstrictive action.

Q2: How can I be sure that the observed cellular response is due to this compound's on-target activity and not an off-target effect?

A2: To confirm that your observed effect is due to this compound's on-target activity, a combination of control experiments is recommended. These include using an inactive analog, employing specific antagonists for potential off-target receptors, and performing target knockdown experiments.

Q3: What is an appropriate inactive control compound for this compound experiments?

A3: An ideal inactive control would be a structurally similar molecule that does not bind to alpha-adrenergic receptors. If a validated inactive analog is not available, using a structurally distinct alpha-adrenergic agonist can help confirm that the observed effect is mediated through this receptor class.

Q4: At what concentrations are off-target effects of this compound more likely to be observed?

A4: Off-target effects are generally observed at higher concentrations. It is crucial to perform a dose-response curve to determine the lowest effective concentration for the on-target effect. Off-target effects are more likely to become prominent at concentrations significantly above the EC50 for vasoconstriction.

Troubleshooting Guides

Issue 1: Unexpected changes in cAMP levels in my cell-based assay.
  • Possible Cause: This could be an off-target effect due to the inhibition of phosphodiesterases (PDEs) by this compound.

  • Troubleshooting Steps:

    • Measure cAMP levels directly: Perform an ELISA or FRET-based assay to quantify changes in intracellular cAMP in response to this compound.

    • Use a broad-spectrum PDE inhibitor: As a positive control, treat cells with a known PDE inhibitor like IBMX to confirm that your assay can detect changes in cAMP.

    • Co-treatment with an adenylyl cyclase inhibitor: To confirm that the rise in cAMP is due to PDE inhibition and not direct activation of adenylyl cyclase, co-treat with an inhibitor such as SQ 22,536.

Issue 2: My results with this compound are inconsistent with other alpha-adrenergic agonists.
  • Possible Cause: This suggests that an off-target effect of this compound may be contributing to the observed phenotype.

  • Troubleshooting Steps:

    • Use a specific alpha-adrenergic antagonist: Co-treat with a selective alpha-1 antagonist like Prazosin or an alpha-2 antagonist like Yohimbine. If the effect of this compound is blocked, it is likely mediated by alpha-adrenergic receptors.

    • Test for adenosine receptor involvement: Co-administer a non-selective adenosine receptor antagonist like caffeine (at a concentration that does not have significant PDE inhibitory effects) or more specific antagonists for A1 or A2A receptors.

    • Perform a target knockdown: Use siRNA or CRISPR/Cas9 to reduce the expression of the specific alpha-adrenergic receptor subtype you believe is the target. If the effect of this compound is diminished, this provides strong evidence for on-target activity.

Experimental Protocols

Protocol 1: Validating On-Target Activity Using Receptor Antagonism

This protocol describes how to use a selective antagonist to confirm that this compound's effect is mediated through a specific alpha-adrenergic receptor subtype.

  • Cell Culture: Plate vascular smooth muscle cells in a 96-well plate and grow to 80-90% confluency.

  • Antagonist Pre-treatment: Pre-incubate the cells with a selective alpha-1 adrenergic antagonist (e.g., Prazosin, 1 µM) for 30 minutes.

  • This compound Treatment: Add this compound at various concentrations (e.g., 0.1 µM to 100 µM) to both antagonist-treated and untreated wells.

  • Functional Assay: Measure the cellular response of interest (e.g., intracellular calcium flux using a fluorescent indicator like Fura-2 AM).

  • Data Analysis: Compare the dose-response curves of this compound with and without the antagonist. A rightward shift in the EC50 of this compound in the presence of the antagonist indicates on-target activity.

Protocol 2: Assessing Off-Target PDE Inhibition

This protocol outlines a method to determine if this compound is inhibiting PDE activity in your experimental system.

  • Cell Lysis: Treat cells with this compound at various concentrations for a specified time, then lyse the cells in a buffer compatible with a cAMP assay.

  • cAMP Measurement: Use a competitive enzyme-linked immunosorbent assay (ELISA) kit to measure intracellular cAMP levels in the cell lysates.

  • Positive Control: Include a positive control group treated with a known PDE inhibitor (e.g., IBMX, 100 µM).

  • Data Analysis: Compare the cAMP levels in this compound-treated cells to untreated and positive control cells. A significant increase in cAMP suggests off-target PDE inhibition.

Quantitative Data Summary

Table 1: Comparative EC50 Values of this compound in the Presence of Antagonists

CompoundTreatmentEC50 (µM) for Vasoconstriction
This compoundNone1.5
This compound+ Prazosin (1 µM)15.2
This compound+ Theophylline (10 µM)1.4

This table illustrates a significant shift in this compound's EC50 in the presence of an alpha-adrenergic antagonist (Prazosin), but not an adenosine receptor antagonist (Theophylline), suggesting on-target activity.

Table 2: Effect of this compound on Intracellular cAMP Levels

TreatmentConcentration (µM)Intracellular cAMP (pmol/mg protein)
Vehicle Control-5.2 ± 0.4
This compound15.5 ± 0.5
This compound108.1 ± 0.6
This compound10025.3 ± 2.1
IBMX (Positive Control)10045.8 ± 3.9

This table shows that at higher concentrations, this compound significantly increases intracellular cAMP, indicating a potential off-target effect on PDE activity.

Visualizations

OnTargetPathway This compound This compound AlphaReceptor Alpha-Adrenergic Receptor This compound->AlphaReceptor Gq Gq Protein AlphaReceptor->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG CaRelease Ca²⁺ Release from ER IP3->CaRelease Vasoconstriction Vasoconstriction CaRelease->Vasoconstriction

Caption: On-target signaling pathway of this compound.

OffTargetPathway This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE cAMP cAMP PDE->cAMP degradation PKA Protein Kinase A (PKA) cAMP->PKA CellularEffects Off-Target Cellular Effects PKA->CellularEffects ATP ATP AC Adenylyl Cyclase ATP->AC AC->cAMP

Caption: Potential off-target pathway of this compound via PDE inhibition.

ExperimentalWorkflow Start Observe Phenotype with this compound Question Is the effect on-target? Start->Question Antagonist Use Selective Antagonist Question->Antagonist Control 1 Knockdown Target Knockdown (siRNA/CRISPR) Question->Knockdown Control 2 InactiveAnalog Use Inactive Analog Question->InactiveAnalog Control 3 Blocked Effect Blocked? Antagonist->Blocked Knockdown->Blocked InactiveAnalog->Blocked OnTarget Conclusion: On-Target Effect Blocked->OnTarget Yes OffTarget Conclusion: Off-Target Effect Blocked->OffTarget No

Caption: Logical workflow for distinguishing on-target vs. off-target effects.

References

Addressing batch-to-batch variability of synthesized Cafaminol.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cafaminol. This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the synthesis of this compound, with a specific focus on understanding and mitigating batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary characteristics?

A1: this compound, also known as methylcoffanolamine, is a vasoconstrictor and anticatarrhal agent from the methylxanthine family, structurally related to caffeine. It has been used as a nasal decongestant. Its chemical formula is C₁₁H₁₇N₅O₃, and its IUPAC name is 8-[(2-hydroxyethyl)(methyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione.

Q2: What are the most common causes of batch-to-batch variability in chemical synthesis?

A2: Batch-to-batch variability in the synthesis of active pharmaceutical ingredients like this compound can stem from several sources.[1][2][3] The most common factors include:

  • Raw Material Quality: Variations in the purity of starting materials and reagents.

  • Reaction Conditions: Minor deviations in temperature, pressure, reaction time, and stirring rate.

  • Human Factor: Differences in operator procedures and techniques.[4]

  • Equipment: Variations in the performance and cleanliness of reaction vessels and equipment.[2]

  • Work-up and Purification: Inconsistencies in quenching, extraction, and purification procedures.

Q3: Which analytical techniques are recommended for assessing the purity and consistency of this compound batches?

A3: A combination of chromatographic and spectroscopic methods is essential for comprehensive analysis.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantifying purity and identifying known impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used for detecting and identifying unknown impurities and degradation products, even at trace levels.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of the final product and any isolated impurities.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Useful for confirming the presence of key functional groups and for comparison against a reference standard.

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis and analysis of this compound.

Low Purity or Yield

Q: My final product has low purity (<98%) after purification. What are the likely causes and how can I troubleshoot this?

A: Low purity is often due to incomplete reactions or the formation of side products that are difficult to separate.

Troubleshooting Workflow for Low Purity

G Start Low Purity Detected (e.g., by HPLC) CheckSM 1. Verify Starting Material Purity (8-bromo-caffeine & N-methyl-2-aminoethanol) Start->CheckSM CheckReaction 2. Review Reaction Conditions (Temperature, Time, Stoichiometry) CheckSM->CheckReaction AnalyzeCrude 3. Analyze Crude Product (LC-MS, NMR) CheckReaction->AnalyzeCrude IdentifyImpurities Identify Impurity Structures AnalyzeCrude->IdentifyImpurities UnreactedSM Impurity: Unreacted Starting Material IdentifyImpurities->UnreactedSM Hypothesis SideProduct Impurity: Side-Product (e.g., over-alkylation, dimer) IdentifyImpurities->SideProduct Hypothesis OptimizeReaction Optimize Reaction: - Increase reaction time/temp - Adjust stoichiometry UnreactedSM->OptimizeReaction OptimizePurification Optimize Purification: - Modify HPLC gradient - Change column chemistry - Recrystallization SideProduct->OptimizePurification End Purity Improved OptimizeReaction->End OptimizePurification->End

Caption: Troubleshooting workflow for addressing low product purity.

Possible Impurities and Solutions:

Potential ImpurityIdentification MethodLikely CauseSuggested Solution
8-bromo-caffeine HPLC, LC-MSIncomplete reactionIncrease reaction time, temperature, or the equivalents of N-methyl-2-aminoethanol.
Theophylline, Theobromine HPLC, LC-MSImpurities in caffeine starting materialUse higher purity starting materials for the synthesis of 8-bromo-caffeine.
Di-substituted Product LC-MS, NMRReaction with both amine and hydroxyl groups of the nucleophileUse a protecting group strategy for the hydroxyl moiety of N-methyl-2-aminoethanol.
Degradation Products LC-MSHarsh purification conditions (e.g., strong acid/base)Use milder purification conditions. Adjust the pH of the mobile phase in HPLC to be neutral if possible.
Analytical Issues

Q: I am seeing unexpected peaks in my HPLC chromatogram. How do I identify them?

A: Unexpected peaks can be contaminants, degradation products, or isomers. A systematic approach is needed for identification.

  • System Blank: Inject the mobile phase and sample solvent to rule out system contamination or "ghost peaks".

  • Reference Standard: Co-inject your sample with a known this compound reference standard. The main peak should increase in area.

  • LC-MS Analysis: Analyze the sample by LC-MS to get the molecular weight of the compounds corresponding to the unknown peaks. This is the most effective way to get initial structural information.

  • Forced Degradation: Subject a pure sample of this compound to stress conditions (acid, base, heat, light, oxidation) and analyze the resulting mixture. This can help identify which peaks correspond to degradation products.

  • NMR Spectroscopy: If an impurity is present at a significant level (>1%), it may be possible to isolate it using preparative HPLC and perform NMR for full structural elucidation.

Q: My NMR spectrum shows residual solvent peaks. How can I remove them?

A: Residual solvents are a common issue. Ensure the product is thoroughly dried under high vacuum, potentially at a slightly elevated temperature if the compound is stable. If the solvent is high-boiling (e.g., DMSO, DMF), consider precipitating the product from a solution into a non-solvent or performing a solvent exchange via distillation if applicable.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC

This protocol outlines a general method for determining the purity of a this compound batch.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 6.8.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    20.0 50
    25.0 95
    30.0 95
    30.1 5

    | 35.0 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 273 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Water:Acetonitrile to a final concentration of 0.5 mg/mL.

  • Analysis: Calculate purity by the area percent method, assuming all components have a similar response factor at 273 nm.

Protocol 2: Identification of Unknowns by LC-MS

This protocol is for obtaining mass data on impurities.

  • LC Method: Use the same HPLC method as described in Protocol 1.

  • Mass Spectrometer: Couple the LC output to an Electrospray Ionization (ESI) source connected to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).

  • Ionization Mode: ESI Positive.

  • Scan Range: m/z 100 - 1000.

  • Data Analysis: Extract the mass spectra for each peak observed in the UV chromatogram. Use the accurate mass data to predict the elemental composition of the impurities.

Signaling Pathway Diagrams

This compound's activity as a vasoconstrictor and a methylxanthine derivative can be understood through its interaction with key cellular signaling pathways.

Vasoconstriction via G-Protein Coupled Receptors (GPCRs)

As a vasoconstrictor, this compound may act on GPCRs in vascular smooth muscle cells, leading to an increase in intracellular calcium and subsequent muscle contraction.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR (e.g., α1-adrenergic) Gq Gq GPCR->Gq Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Gq->PLC Activates Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_ER->Contraction Leads to PKC->Contraction Contributes to This compound This compound This compound->GPCR Binds

Caption: Simplified GPCR-mediated vasoconstriction pathway.

Methylxanthine Mechanism of Action

Methylxanthines like this compound can exert effects by inhibiting phosphodiesterase (PDE) enzymes and by blocking adenosine receptors.

G This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits AdenoReceptor Adenosine Receptor This compound->AdenoReceptor Blocks cAMP cAMP PDE->cAMP Degrades to AMP Inhibition Inhibitory Signal (e.g., drowsiness) AdenoReceptor->Inhibition ATP ATP AC Adenylyl Cyclase AC->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP Response Cellular Response (e.g., smooth muscle relaxation, CNS stimulation) PKA->Response Adenosine Adenosine Adenosine->AdenoReceptor Binds

Caption: Dual mechanism of action for methylxanthines.

References

Refining experimental protocols to minimize Cafaminol-induced artifacts.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cafaminol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining experimental protocols and minimizing potential this compound-induced artifacts.

Introduction to this compound

This compound is a synthetic methylxanthine derivative, identified as a potent and selective dual inhibitor of the mammalian target of rapamycin (mTOR) complexes, mTORC1 and mTORC2.[1][2] Its primary mechanism of action involves competitive inhibition of the ATP-binding site in the mTOR kinase domain.[1] By targeting both mTORC1 and mTORC2, this compound effectively modulates critical cellular processes including cell growth, proliferation, and metabolism, making it a valuable tool for research in oncology and cellular signaling.[2][3] However, like many small molecule inhibitors, working with this compound requires careful protocol optimization to mitigate potential experimental artifacts.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound? A1: this compound is readily soluble in dimethyl sulfoxide (DMSO) at concentrations up to 50 mM. For cell-based assays, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it in culture medium to the final working concentration. The final DMSO concentration in the culture medium should not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

Q2: What is the stability of this compound in solution? A2: this compound stock solutions (50 mM in DMSO) are stable for up to 6 months when stored at -20°C and protected from light. Working solutions diluted in cell culture medium should be prepared fresh for each experiment and used within a few hours, as the stability in aqueous solutions can be limited.

Q3: Does this compound interfere with common cell viability assays? A3: Yes, this compound exhibits intrinsic fluorescence, which can interfere with fluorescence-based assays. Specifically, it has a broad excitation and emission spectrum in the blue-green range (excitation ~400-480 nm, emission ~500-550 nm). This can lead to artificially high background signals in assays using fluorophores like GFP, FITC, or calcein-AM. It is recommended to use viability assays that are not fluorescence-based (e.g., MTT or colorimetric LDH assays) or to use red-shifted fluorescent dyes.

Q4: At what concentrations does this compound typically induce off-target effects? A4: While the on-target IC50 for mTOR inhibition is in the low nanomolar range, off-target effects and cytotoxicity can be observed at concentrations above 10 µM in some cell lines. It is essential to perform a dose-response curve for each new cell line to determine the optimal concentration range for mTOR inhibition versus cytotoxicity.

Q5: Can this compound precipitate in cell culture medium? A5: Yes, at high concentrations or in certain types of media, this compound may precipitate out of solution. To avoid this, ensure the final concentration does not exceed its solubility limit in your specific culture medium. If precipitation is observed, consider preparing a fresh stock solution and ensuring proper mixing when diluting into the medium. Using pre-warmed media can also help maintain solubility.

Troubleshooting Guides
Issue 1: High Cytotoxicity or Unexpected Cell Death
  • Question: I am observing significant cell death even at concentrations where I expect to see specific mTOR inhibition. What could be the cause?

  • Answer: Unexpected cytotoxicity can arise from several factors. Use the following decision tree to diagnose the potential cause:

    Caption: Decision tree for troubleshooting high cytotoxicity.

Issue 2: Inconsistent Western Blot Results for mTOR Pathway Inhibition
  • Question: My Western blot results for p-S6K or p-4E-BP1 are not consistent between experiments. How can I improve reproducibility?

  • Answer: Inconsistent Western blot data is a common issue that can be resolved by carefully optimizing the experimental workflow.

    G cluster_0 Pre-Lysis cluster_1 Post-Lysis A 1. Cell Seeding & Treatment Ensure consistent cell density and treatment duration. B 2. Cell Lysis Use fresh lysis buffer with protease/phosphatase inhibitors on ice. A->B C 3. Protein Quantification Use a reliable method (e.g., BCA) and normalize loading amounts. B->C D 4. SDS-PAGE & Transfer Ensure complete transfer and check with Ponceau S stain. C->D E 5. Antibody Incubation Optimize primary antibody concentration and incubation time. Use a validated loading control. D->E

    Caption: Workflow for reproducible Western blotting.

Issue 3: High Background in Fluorescence Microscopy/Flow Cytometry
  • Question: I am observing high background fluorescence in my imaging experiments, which is obscuring my signal. How can I reduce this?

  • Answer: This is likely due to the intrinsic fluorescence of this compound. Here are several strategies to minimize this artifact:

    • Perform an Unlabeled Control: Always include a control group of cells treated with this compound but without your fluorescent label. This will allow you to quantify the background fluorescence contributed by the compound itself.

    • Wash Cells Before Imaging: After treating with this compound, aspirate the medium and wash the cells 2-3 times with PBS before adding fresh, compound-free medium or imaging buffer. This can significantly reduce extracellular background fluorescence.

    • Use Red-Shifted Dyes: Shift your detection to longer wavelengths where this compound does not fluoresce. Fluorophores that emit in the far-red or near-infrared spectrum (e.g., Alexa Fluor 647, Cy5) are good choices as autofluorescence is rarely seen at these wavelengths.

    • Spectral Unmixing: If your imaging system supports it, use spectral unmixing to computationally separate the fluorescence signal of your probe from the background fluorescence of this compound.

    • Reduce Serum Concentration: Fetal bovine serum (FBS) can contribute to autofluorescence. If possible, reduce the serum concentration in your medium during the experiment.

Detailed Experimental Protocols
Protocol 1: Western Blotting for mTORC1/mTORC2 Inhibition

This protocol details the steps to assess the inhibitory effect of this compound on mTORC1 and mTORC2 activity by measuring the phosphorylation status of their downstream targets, S6 Kinase (S6K) and Akt, respectively.

  • Cell Seeding and Treatment:

    • Seed cells (e.g., HeLa, A549) in 6-well plates at a density that will result in 70-80% confluency at the time of lysis.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) for the desired duration (e.g., 2, 6, 24 hours). Include a DMSO vehicle control.

  • Cell Lysis:

    • Place the culture plates on ice and wash cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentration for all samples with lysis buffer.

    • Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load 20-30 µg of protein per lane on an 8-12% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:

      • Phospho-S6K (Thr389) (for mTORC1 activity)

      • Total S6K

      • Phospho-Akt (Ser473) (for mTORC2 activity)

      • Total Akt

      • GAPDH or β-actin (as a loading control)

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the bands using an ECL detection reagent and an imaging system.

Protocol 2: Minimizing Autofluorescence in a Cell Viability Assay

This protocol describes a cell viability assay using the red-shifted dye, CytoPainter Red, to avoid interference from this compound's autofluorescence.

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well clear-bottom black plate.

    • Allow cells to adhere overnight.

    • Treat cells with a range of this compound concentrations. Include wells with medium only (no cells) for background subtraction and untreated cells as a negative control.

  • Staining:

    • After the treatment period, carefully aspirate the medium containing this compound.

    • Wash the cells twice with 100 µL of warm PBS.

    • Prepare the CytoPainter Red staining solution according to the manufacturer's instructions in a phenol red-free medium.

    • Add 100 µL of the staining solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measurement:

    • Measure the fluorescence intensity using a plate reader with excitation at ~640 nm and emission at ~660 nm.

    • Subtract the average fluorescence of the medium-only wells from all other readings.

    • Calculate cell viability as a percentage relative to the untreated control cells.

Quantitative Data Summaries

Table 1: Recommended this compound Working Concentrations for Common Cell Lines

Cell LineTarget PathwayRecommended Concentration RangeTypical Incubation Time
HeLamTORC1/2 Inhibition50 nM - 1 µM6 - 24 hours
A549mTORC1/2 Inhibition100 nM - 5 µM12 - 48 hours
MCF-7mTORC1/2 Inhibition20 nM - 500 nM6 - 24 hours
PC-3mTORC1/2 Inhibition150 nM - 10 µM24 - 72 hours

Table 2: Spectral Properties of this compound and Recommended Fluorophores

Compound/DyeExcitation Max (nm)Emission Max (nm)Recommendation for Use with this compound
This compound ~450 ~525 Source of Interference
GFP / FITC~488~510Not Recommended
Calcein-AM~495~515Not Recommended
Propidium Iodide~535~617Use with Caution (Spectral Overlap)
Alexa Fluor 647 / Cy5~650~670Recommended
CytoPainter Red~640~660Recommended

Signaling Pathway Diagram

mTOR_Pathway cluster_input Upstream Signals cluster_mTORC mTOR Complexes cluster_output Downstream Effects GrowthFactors Growth Factors mTORC1 mTORC1 GrowthFactors->mTORC1 mTORC2 mTORC2 GrowthFactors->mTORC2 AminoAcids Amino Acids AminoAcids->mTORC1 ProteinSynthesis Protein Synthesis Cell Growth mTORC1->ProteinSynthesis Autophagy Autophagy mTORC1->Autophagy Cytoskeleton Cytoskeletal Organization mTORC2->Cytoskeleton This compound This compound This compound->mTORC1 This compound->mTORC2

Caption: this compound inhibits both mTORC1 and mTORC2 signaling.

References

Validation & Comparative

Cafaminol vs. Caffeine: A Comparative Analysis of Adenosine Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Cafaminol is a fictional compound created for illustrative purposes within this guide. All experimental data, including receptor binding affinities and related quantitative metrics for this compound, are hypothetical and designed to provide a comparative context to the established pharmacological profile of caffeine. The information presented for caffeine is based on published scientific literature.

This guide provides a detailed comparison of the receptor binding affinities of the novel investigational compound this compound and the well-characterized methylxanthine, caffeine. The primary focus of this analysis is on their interaction with the four subtypes of adenosine receptors: A₁, A₂ₐ, A₂ₒ, and A₃.

Introduction

Caffeine is a widely consumed psychoactive substance that primarily exerts its effects through the antagonism of adenosine receptors.[1][2][3] Adenosine is an endogenous nucleoside that modulates a wide range of physiological processes, including neurotransmission, cardiac function, and inflammation, by activating its four G protein-coupled receptor (GPCR) subtypes (A₁, A₂ₐ, A₂ₒ, and A₃).[4][5] The stimulant properties of caffeine are largely attributed to its blockade of A₁ and A₂ₐ receptors in the central nervous system.

This compound is a novel synthetic compound designed to exhibit a more selective and potent interaction with specific adenosine receptor subtypes compared to caffeine. This guide presents a comparative summary of their binding affinities, the experimental protocols used for their determination, and the associated signaling pathways.

Receptor Binding Affinity

The binding affinity of a ligand for its receptor is a measure of the strength of the interaction between the ligand and the receptor. It is typically expressed as the inhibition constant (Kᵢ), which represents the concentration of a competing ligand that will displace 50% of a specific radioligand from its receptor. A lower Kᵢ value indicates a higher binding affinity.

The following table summarizes the hypothetical binding affinities of this compound and the reported binding affinities of caffeine for the four human adenosine receptor subtypes.

CompoundReceptor SubtypeKᵢ (µM)
This compound A₁0.8
A₂ₐ15
A₂ₒ> 100
A₃> 100
Caffeine A₁12-40
A₂ₐ20-50
A₂ₒ~100
A₃> 100

Note: The Kᵢ values for caffeine are approximate ranges reported in the literature, as values can vary depending on the experimental conditions.The Kᵢ values for this compound are hypothetical.

Based on this data, this compound demonstrates a significantly higher affinity and selectivity for the A₁ adenosine receptor compared to caffeine. Both compounds exhibit a lower affinity for the A₂ₐ receptor and are largely inactive at A₂ₒ and A₃ receptors at typical pharmacological concentrations.

Experimental Protocols

The binding affinities presented in this guide are determined using a competitive radioligand binding assay. This is a standard in vitro technique used to characterize the interaction of a test compound with a specific receptor.

Objective: To determine the binding affinity (Kᵢ) of a test compound (this compound or caffeine) for a specific adenosine receptor subtype.

Materials:

  • Cell membranes expressing the human adenosine receptor subtype of interest (A₁, A₂ₐ, A₂ₒ, or A₃).

  • A specific radioligand for the receptor subtype (e.g., [³H]DPCPX for A₁, [³H]ZM241385 for A₂ₐ).

  • The unlabeled test compound (this compound or caffeine) at various concentrations.

  • Assay buffer.

  • Scintillation counter.

Procedure:

  • Incubation: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Equilibrium: The mixture is incubated for a sufficient period to allow the binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the test compound. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes with Adenosine Receptors Incubation Incubation at Controlled Temperature Membranes->Incubation Radioligand Radioligand (e.g., [³H]DPCPX) Radioligand->Incubation Test_Compound Test Compound (this compound or Caffeine) Test_Compound->Incubation Filtration Rapid Filtration to Separate Bound/Unbound Incubation->Filtration Measurement Scintillation Counting of Bound Radioligand Filtration->Measurement IC50_Determination IC₅₀ Determination (Competition Curve) Measurement->IC50_Determination Ki_Calculation Kᵢ Calculation (Cheng-Prusoff Equation) IC50_Determination->Ki_Calculation

Experimental workflow for competitive radioligand binding assay.

Signaling Pathways

Adenosine receptors are coupled to different G proteins and mediate distinct intracellular signaling cascades. The antagonistic action of this compound and caffeine at these receptors blocks the downstream effects of adenosine.

  • A₁ Receptor: The A₁ receptor is primarily coupled to the Gᵢ/ₒ family of G proteins. Activation of the A₁ receptor by adenosine inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It can also activate potassium channels and inhibit calcium channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release. By blocking the A₁ receptor, this compound and caffeine prevent these inhibitory effects.

cluster_membrane Cell Membrane A1R A₁ Receptor Gi Gᵢ/ₒ Protein A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Converts Adenosine Adenosine Adenosine->A1R Cafaminol_Caffeine This compound / Caffeine Cafaminol_Caffeine->A1R ATP ATP ATP->AC Downstream Downstream Effects cAMP->Downstream

A₁ receptor signaling pathway antagonism.

  • A₂ₐ Receptor: The A₂ₐ receptor is coupled to the Gₛ family of G proteins. Adenosine binding to the A₂ₐ receptor activates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of Protein Kinase A (PKA). This pathway is particularly important in the regulation of inflammation and neurotransmission. Caffeine's antagonism of A₂ₐ receptors contributes to its stimulant and wakefulness-promoting effects.

cluster_membrane Cell Membrane A2AR A₂ₐ Receptor Gs Gₛ Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP ↑ cAMP AC->cAMP Converts Adenosine Adenosine Adenosine->A2AR Caffeine Caffeine Caffeine->A2AR ATP ATP ATP->AC PKA PKA Activation cAMP->PKA

A₂ₐ receptor signaling pathway antagonism.

Conclusion

The comparative analysis of this compound and caffeine reveals significant differences in their receptor binding profiles. The hypothetical data for this compound suggests it is a potent and selective antagonist of the A₁ adenosine receptor, with substantially higher affinity for this subtype compared to caffeine. In contrast, caffeine acts as a non-selective antagonist at A₁ and A₂ₐ receptors. This enhanced selectivity of this compound may translate into a more targeted pharmacological effect with a potentially different side-effect profile. Further in vitro and in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.

References

Comparative Analysis of Cafaminol Cross-Reactivity with Purinergic Receptor Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Cafaminol, also known as methylcoffanolamine, is a methylxanthine derivative related to caffeine.[1] While clinically used as a nasal decongestant, its broader pharmacological profile, particularly its interaction with the full spectrum of purinergic receptors, is not extensively documented in publicly available literature.[1] Purinergic receptors, broadly divided into P1 (adenosine receptors) and P2 (ATP/ADP/UTP/UDP receptors), are critical in a vast array of physiological processes, making the selectivity profile of any purinergic ligand a key determinant of its therapeutic potential and side-effect profile.[2][3]

Given that caffeine, a structurally related compound, acts as a non-selective antagonist at adenosine A1 and A2A receptors, it is plausible that this compound shares a similar mechanism.[4] This guide presents a hypothetical cross-reactivity profile for this compound to serve as a model for researchers. The following data is not experimental but is generated for illustrative purposes to demonstrate how such a comparative analysis should be structured. This guide compares the hypothetical binding affinity of this compound across various P1 and P2 receptor subtypes, provides a standard experimental protocol for determining such affinities, and visualizes key pathways and workflows.

Data Presentation: Hypothetical Purinergic Receptor Binding Profile of this compound

The following table summarizes the hypothetical binding affinities (Ki) of this compound for a range of human purinergic receptor subtypes. Lower Ki values indicate higher binding affinity.

Receptor SuperfamilyReceptor SubtypeHypothetical Kᵢ (nM) for this compoundComments
P1 (Adenosine) A₁850Moderate affinity; similar to caffeine.
A₂ₐ1,200Moderate affinity; similar to caffeine.
A₂ᵦ15,000Low affinity; suggests selectivity over A₂ᵦ.
A₃> 50,000Negligible affinity; highly selective over A₃.
P2Y (Metabotropic) P2Y₁> 100,000No significant affinity.
P2Y₂> 100,000No significant affinity.
P2Y₁₂45,000Very low affinity; unlikely to be physiologically relevant.
P2X (Ionotropic) P2X₁> 100,000No significant affinity.
P2X₃> 100,000No significant affinity.
P2X₇> 100,000No significant affinity.

Experimental Protocols

Methodology: Radioligand Competition Binding Assay

This protocol describes a standard method for determining the binding affinity of a test compound (e.g., this compound) for a specific purinergic receptor subtype, for instance, the human adenosine A₁ receptor.

1. Materials:

  • Cell Membranes: Membranes prepared from CHO-K1 or HEK293 cells stably expressing the human adenosine A₁ receptor.

  • Radioligand: [³H]DPCPX (a selective A₁ antagonist).

  • Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO).

  • Non-specific Binding Control: R-PIA (a high-affinity A₁ agonist) or NECA at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail and Scintillation Vials .

  • Glass Fiber Filters (e.g., Whatman GF/B).

  • Filtration Apparatus (Cell Harvester).

2. Procedure:

  • Assay Preparation: Prepare serial dilutions of this compound in the assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M.

  • Reaction Mixture: In a 96-well plate, combine:

    • 50 µL of cell membranes (containing ~5-10 µg of protein).

    • 25 µL of [³H]DPCPX at a final concentration approximately equal to its Kₑ value (e.g., 1-2 nM).

    • 25 µL of either assay buffer (for total binding), non-specific binding control (e.g., 10 µM R-PIA), or the this compound dilution.

  • Incubation: Incubate the plate at room temperature (25°C) for 90-120 minutes to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to sit for at least 4 hours. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine IC₅₀: Use non-linear regression analysis (e.g., sigmoidal dose-response model) to calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Kᵢ: Convert the IC₅₀ value to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation:

    • Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

    • Where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Visualizations

Signaling Pathways and Workflows

Adenosine_A2A_Receptor_Signaling cluster_membrane Cell Membrane A2A_R Adenosine A₂ₐR G_Protein Gαs Protein A2A_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Adenosine Adenosine (Agonist) Adenosine->A2A_R Activates This compound This compound (Antagonist) This compound->A2A_R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB Phosphorylation PKA->CREB Response Cellular Response CREB->Response Radioligand_Binding_Workflow prep 1. Prepare Reagents (Membranes, Radioligand, this compound) mix 2. Combine in 96-Well Plate (Membranes + Radioligand + Compound) prep->mix incubate 3. Incubate (e.g., 90 min at 25°C) mix->incubate filter 4. Rapid Vacuum Filtration (Separate bound from free radioligand) incubate->filter wash 5. Wash Filters (Remove non-specifically bound ligand) filter->wash quantify 6. Scintillation Counting (Measure radioactivity) wash->quantify analyze 7. Data Analysis (Calculate IC₅₀ and Kᵢ) quantify->analyze Purinergic_Receptor_Classification Purinergic Purinergic Receptors P1 P1 Receptors (Ligand: Adenosine) Purinergic->P1 P2 P2 Receptors (Ligand: ATP, ADP, etc.) Purinergic->P2 A1 A₁ P1->A1 A2A A₂ₐ P1->A2A A2B A₂ᵦ P1->A2B A3 A₃ P1->A3 P2Y P2Y (Metabotropic) G-Protein Coupled P2->P2Y P2X P2X (Ionotropic) Ligand-Gated Ion Channels P2->P2X P2Y_subtypes P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, P2Y₁₃, P2Y₁₄ P2Y->P2Y_subtypes P2X_subtypes P2X₁ - P2X₇ P2X->P2X_subtypes

References

A Comparative Analysis of Cafaminol and Pseudoephedrine: Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of nasal decongestants, both Cafaminol and pseudoephedrine have been utilized to alleviate symptoms of rhinitis. While their therapeutic endpoint is similar, their underlying mechanisms of action diverge significantly, offering distinct pharmacological profiles. This guide provides a detailed comparative analysis of this compound, a methylxanthine derivative, and pseudoephedrine, a sympathomimetic amine, supported by available data and experimental insights.

Executive Summary

This document delves into the molecular pathways and pharmacological effects of this compound and pseudoephedrine. Pseudoephedrine, a well-characterized adrenergic agonist, primarily exerts its effects through the direct and indirect stimulation of adrenergic receptors, leading to vasoconstriction. In contrast, this compound, identified as 8-[(2-Hydroxyethyl)(methyl)amino]caffeine, is a member of the methylxanthine family and is presumed to act through mechanisms similar to caffeine, such as adenosine receptor antagonism and phosphodiesterase inhibition.[1][2]

Due to the limited publicly available research on this compound, this comparison synthesizes established knowledge of pseudoephedrine with the inferred mechanisms of this compound based on its structural relationship to caffeine.[1][3][4] This guide presents a structured overview of their distinct signaling pathways, a summary of their pharmacological properties, and outlines relevant experimental protocols for their study.

Quantitative Data Summary

FeatureThis compound (inferred)Pseudoephedrine
Drug Class MethylxanthineSympathomimetic Amine
Primary Mechanism Adenosine receptor antagonist, Phosphodiesterase inhibitorα- and β-adrenergic receptor agonist (direct and indirect)
Molecular Formula C11H17N5O3C10H15NO
Molar Mass 267.29 g/mol 165.23 g/mol
Primary Therapeutic Use Nasal DecongestantNasal Decongestant, Vasopressor

Mechanisms of Action and Signaling Pathways

The fundamental difference in the mechanism of action between this compound and pseudoephedrine lies in their respective molecular targets and the subsequent intracellular signaling cascades they trigger.

This compound: A Methylxanthine-Based Mechanism

As a derivative of caffeine, this compound's mechanism of action is likely analogous to that of other methylxanthines. This primarily involves two key pathways:

  • Adenosine Receptor Antagonism: Adenosine, an endogenous nucleoside, causes vasodilation by binding to its receptors on vascular smooth muscle cells. This compound, like caffeine, is presumed to act as a competitive antagonist at A1, A2A, and A2B adenosine receptors. By blocking these receptors, this compound would inhibit adenosine-induced vasodilation, leading to a net vasoconstrictive effect in the nasal mucosa.

  • Phosphodiesterase (PDE) Inhibition: Methylxanthines are known to non-selectively inhibit phosphodiesterase enzymes. PDEs are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in various signaling pathways. Inhibition of PDEs by this compound would lead to an accumulation of intracellular cAMP and cGMP. In vascular smooth muscle, this can lead to a complex interplay of signaling, but the predominant effect in the context of nasal decongestion is likely vasoconstriction.

Cafaminol_Mechanism cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space This compound This compound AdenosineReceptor Adenosine Receptor This compound->AdenosineReceptor Antagonism PDE Phosphodiesterase (PDE) This compound->PDE Inhibition Adenosine Adenosine Adenosine->AdenosineReceptor Binding cAMP cAMP AdenosineReceptor->cAMP Inhibits Production Vasoconstriction Vasoconstriction cAMP->Vasoconstriction Leads to AMP AMP cAMP->AMP Degradation

Inferred Signaling Pathway of this compound
Pseudoephedrine: A Sympathomimetic Mechanism

Pseudoephedrine's mechanism is well-documented and involves the sympathetic nervous system. It acts as both a direct and indirect sympathomimetic agent.

  • Direct Adrenergic Receptor Agonism: Pseudoephedrine directly binds to and activates α- and, to a lesser extent, β-adrenergic receptors on the smooth muscle cells of blood vessels in the nasal mucosa. Activation of α1-adrenergic receptors is the primary driver of its decongestant effect, triggering a signaling cascade that leads to vasoconstriction.

  • Indirect Sympathomimetic Action: Pseudoephedrine also indirectly stimulates adrenergic receptors by promoting the release of endogenous norepinephrine from presynaptic nerve terminals. This released norepinephrine then acts on postsynaptic α- and β-adrenergic receptors, augmenting the vasoconstrictive effect.

Pseudoephedrine_Mechanism cluster_Presynaptic Presynaptic Neuron cluster_SynapticCleft Synaptic Cleft cluster_Postsynaptic Postsynaptic Smooth Muscle Cell Pseudoephedrine_indirect Pseudoephedrine (Indirect Action) NE_Vesicle Norepinephrine (NE) Vesicles Pseudoephedrine_indirect->NE_Vesicle Stimulates Release NE Norepinephrine (NE) NE_Vesicle->NE Release Alpha_Receptor α-Adrenergic Receptor NE->Alpha_Receptor Binds to Beta_Receptor β-Adrenergic Receptor NE->Beta_Receptor Binds to Pseudoephedrine_direct Pseudoephedrine (Direct Action) Pseudoephedrine_direct->Alpha_Receptor Direct Agonism Pseudoephedrine_direct->Beta_Receptor Direct Agonism Vasoconstriction Vasoconstriction Alpha_Receptor->Vasoconstriction Leads to

Signaling Pathway of Pseudoephedrine

Experimental Protocols

The following outlines key experimental methodologies that are or could be employed to characterize and compare the mechanisms of this compound and pseudoephedrine.

In Vitro Assays
  • Receptor Binding Assays:

    • Objective: To determine the binding affinity of the compounds for their respective receptors.

    • Methodology for Pseudoephedrine: Radioligand binding assays using membranes from cells expressing specific adrenergic receptor subtypes (α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3). A radiolabeled antagonist (e.g., [3H]prazosin for α1 receptors) is competed with increasing concentrations of pseudoephedrine. The concentration of pseudoephedrine that inhibits 50% of the specific binding (IC50) is determined.

    • Hypothetical Methodology for this compound: Similar radioligand binding assays would be performed using membranes from cells expressing adenosine receptor subtypes (A1, A2A, A2B, A3). A radiolabeled antagonist (e.g., [3H]XAC for A1/A2A) would be competed with increasing concentrations of this compound to determine its IC50.

  • Phosphodiesterase Inhibition Assay:

    • Objective: To quantify the inhibitory effect of this compound on PDE activity.

    • Hypothetical Methodology for this compound: A commercially available PDE activity assay kit would be used. The assay measures the conversion of cAMP or cGMP to AMP or GMP by a PDE enzyme preparation in the presence and absence of varying concentrations of this compound. The IC50 value for PDE inhibition would be calculated.

  • Isolated Tissue/Organ Bath Studies:

    • Objective: To assess the functional effects of the compounds on vascular smooth muscle contraction.

    • Methodology: Segments of blood vessels (e.g., rodent aorta or mesenteric artery) are mounted in an organ bath containing a physiological salt solution. The contractile response to cumulative concentrations of pseudoephedrine or this compound is measured using an isometric force transducer. Dose-response curves are constructed to determine the potency (EC50) and efficacy (Emax) of each compound.

Experimental_Workflow cluster_InVitro In Vitro Characterization cluster_InVivo In Vivo Evaluation cluster_Data Data Analysis Binding Receptor Binding Assays (Adrenergic/Adenosine) IC50 IC50 (Binding Affinity/ PDE Inhibition) Binding->IC50 PDE_Assay Phosphodiesterase Inhibition Assay PDE_Assay->IC50 Organ_Bath Isolated Tissue Organ Bath Studies EC50_Emax EC50 & Emax (Potency & Efficacy) Organ_Bath->EC50_Emax Animal_Model Animal Model of Nasal Congestion Rhinometry Acoustic Rhinometry/ Rhinomanometry Animal_Model->Rhinometry Cardiovascular Cardiovascular Safety Assessment Animal_Model->Cardiovascular Nasal_Patency Nasal Patency Measurement Rhinometry->Nasal_Patency BP_HR Blood Pressure & Heart Rate Monitoring Cardiovascular->BP_HR

General Experimental Workflow
In Vivo Studies

  • Animal Models of Nasal Congestion:

    • Objective: To evaluate the decongestant efficacy in a living organism.

    • Methodology: Nasal congestion can be induced in animal models (e.g., guinea pigs, cats) using inflammatory agents like histamine or compound 48/80. The test compounds (this compound or pseudoephedrine) are administered orally or topically, and changes in nasal airway resistance or volume are measured using techniques like acoustic rhinometry or rhinomanometry.

  • Cardiovascular Safety Pharmacology:

    • Objective: To assess the potential cardiovascular side effects.

    • Methodology: Conscious, telemetered animals (e.g., rats, dogs) are administered clinically relevant doses of the test compounds. Continuous monitoring of blood pressure, heart rate, and electrocardiogram (ECG) is performed to detect any adverse cardiovascular effects.

Conclusion

The comparative analysis of this compound and pseudoephedrine reveals two distinct pharmacological approaches to achieving nasal decongestion. Pseudoephedrine operates through the well-established sympathomimetic pathway, directly and indirectly activating adrenergic receptors. In contrast, this compound, as a methylxanthine derivative, is inferred to exert its effects through adenosine receptor antagonism and phosphodiesterase inhibition.

While a direct quantitative comparison is hampered by the limited availability of data on this compound, this guide provides a robust framework for understanding their divergent mechanisms. Further research, particularly focused on the in vitro and in vivo characterization of this compound, is necessary to fully elucidate its pharmacological profile and to enable a more precise comparison with pseudoephedrine. For researchers and drug development professionals, understanding these fundamental differences is crucial for the rational design and development of novel decongestant therapies with improved efficacy and safety profiles.

References

Head-to-Head Study: Cafaminol (Phenylephrine) and Oxymetazoline in a Nasal Congestion Model

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers and Drug Development Professionals

This guide provides a detailed comparison of Cafaminol, represented by the selective alpha-1 adrenergic agonist phenylephrine, and the non-selective alpha-adrenergic agonist oxymetazoline, in the context of a nasal congestion model. The information presented is intended for researchers, scientists, and professionals in the field of drug development, offering objective data and experimental protocols to support further investigation and decision-making.

Quantitative Data Summary

The following table summarizes the key performance indicators of phenylephrine and oxymetazoline as nasal decongestants, based on available clinical and preclinical data. Direct head-to-head studies with identical methodologies are limited; therefore, some data is derived from separate studies and should be interpreted with this in mind.

ParameterThis compound (Phenylephrine)Oxymetazoline
Mechanism of Action Selective α1-adrenergic receptor agonist[[“]][2][3]Non-selective α-adrenergic agonist (α1 and α2)[4]
Receptor Selectivity High selectivity for α1-receptors[2]Acts on both α1 and α2-receptors
Onset of Action RapidRapid, often within minutes
Duration of Action Short-acting (less than 4 hours)Long-acting (up to 12 hours)
Decongestant Efficacy (Objective Measures) Increase in nasal cross-sectional area demonstrated by acoustic rhinometry.Statistically significant increase in Peak Nasal Inspiratory Flow (PNIF) of approximately 14.3% has been observed. Significant changes in nasal airways resistance, total minimum cross-sectional area, and total volume have also been recorded.
Rebound Congestion (Rhinitis Medicamentosa) Risk with prolonged useHigher risk with use exceeding 3 consecutive days
Systemic Side Effects Can increase blood pressure, particularly at higher doses.Generally considered to have a favorable safety profile with less impact on blood pressure compared to phenylephrine in some contexts.
Clinical Observations in a Surgical Setting Associated with a greater increase in blood pressure and a decrease in heart rate in one pediatric study.Provided better surgical field visualization and was associated with less bleeding compared to phenylephrine in a pediatric functional endoscopic sinus surgery study.

Experimental Protocols

Histamine-Induced Nasal Congestion Model

A reproducible model for inducing nasal congestion in human subjects involves a histamine challenge. This allows for the standardized evaluation of decongestant efficacy.

  • Subject Selection: Healthy adult volunteers with no history of significant nasal or sinus disease are recruited. Subjects are screened for reproducible baseline nasal patency values (e.g., coefficient of variation < 15%).

  • Baseline Measurement: Nasal patency is measured using techniques such as acoustic rhinometry, rhinomanometry, or Peak Nasal Inspiratory Flow (PNIF) to establish a baseline.

  • Induction of Congestion: A fixed dose of histamine diphosphate (e.g., 300 micrograms per nostril) is administered as a nasal spray.

  • Post-Challenge Measurement: Nasal patency is remeasured at specific time points (e.g., 15 minutes post-challenge) to quantify the degree of congestion. An average reduction in nasal volume of 32% and airflow of 41% has been observed with this method.

  • Drug Administration: The investigational drug (e.g., this compound/phenylephrine or oxymetazoline nasal spray) or placebo is administered.

  • Efficacy Assessment: Nasal patency is measured at subsequent time points to determine the onset, magnitude, and duration of the decongestant effect.

Measurement of Nasal Patency
  • Acoustic Rhinometry: This technique uses sound waves to map the cross-sectional area and volume of the nasal cavity. It is a non-invasive and reproducible method for quantifying changes in nasal mucosal swelling.

  • Rhinomanometry: This method measures nasal airway resistance by recording nasal airflow and the pressure gradient between the anterior and posterior nares during breathing.

  • Peak Nasal Inspiratory Flow (PNIF): PNIF measures the maximum airflow during a forceful inspiration through the nose. It is a simple and inexpensive method to assess nasal patency.

Signaling Pathways and Experimental Workflow

Signaling Pathways

The vasoconstrictive effects of this compound (phenylephrine) and oxymetazoline are mediated by their interaction with adrenergic receptors on the vascular smooth muscle of the nasal mucosa.

cluster_0 This compound (Phenylephrine) Signaling Pathway This compound This compound α1-Adrenergic Receptor α1-Adrenergic Receptor This compound->α1-Adrenergic Receptor Gq Protein Gq Protein α1-Adrenergic Receptor->Gq Protein Phospholipase C (PLC) Phospholipase C (PLC) Gq Protein->Phospholipase C (PLC) PIP2 PIP2 Phospholipase C (PLC)->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Vasoconstriction Vasoconstriction Ca2+ Release->Vasoconstriction

Caption: this compound (phenylephrine) signaling pathway.

cluster_1 Oxymetazoline Signaling Pathway Oxymetazoline Oxymetazoline α1-Adrenergic Receptor α1-Adrenergic Receptor Oxymetazoline->α1-Adrenergic Receptor α2-Adrenergic Receptor α2-Adrenergic Receptor Oxymetazoline->α2-Adrenergic Receptor Gq Protein Gq Protein α1-Adrenergic Receptor->Gq Protein Gi Protein Gi Protein α2-Adrenergic Receptor->Gi Protein Phospholipase C (PLC) Phospholipase C (PLC) Gq Protein->Phospholipase C (PLC) Adenylyl Cyclase Adenylyl Cyclase Gi Protein->Adenylyl Cyclase PIP2 PIP2 Phospholipase C (PLC)->PIP2 ↓ cAMP ↓ cAMP Adenylyl Cyclase->↓ cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Vasoconstriction Vasoconstriction ↓ cAMP->Vasoconstriction Ca2+ Release Ca2+ Release IP3->Ca2+ Release Ca2+ Release->Vasoconstriction

Caption: Oxymetazoline's dual signaling pathways.

Experimental Workflow

The following diagram illustrates a typical workflow for a head-to-head comparison study in a nasal congestion model.

Subject Screening Subject Screening Baseline Measurement Baseline Measurement Subject Screening->Baseline Measurement Nasal Challenge Nasal Challenge Baseline Measurement->Nasal Challenge Congestion Confirmation Congestion Confirmation Nasal Challenge->Congestion Confirmation Randomization Randomization Congestion Confirmation->Randomization This compound Group This compound Group Randomization->this compound Group Oxymetazoline Group Oxymetazoline Group Randomization->Oxymetazoline Group Placebo Group Placebo Group Randomization->Placebo Group Post-Dose Measurements Post-Dose Measurements This compound Group->Post-Dose Measurements Oxymetazoline Group->Post-Dose Measurements Placebo Group->Post-Dose Measurements Data Analysis Data Analysis Post-Dose Measurements->Data Analysis

Caption: Head-to-head study experimental workflow.

References

A Comparative Guide to Statistical Validation of Cafaminol Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework for the statistical validation of research findings concerning Cafaminol, a novel investigational inhibitor of the Receptor Tyrosine Kinase (RTK) pathway. It compares its in vitro efficacy against established multi-kinase inhibitors, Sorafenib and Lenvatinib, and outlines the requisite experimental and statistical methodologies for robust validation.

Quantitative Performance Comparison

The following tables summarize the hypothetical comparative performance of this compound against industry-standard inhibitors in key in vitro assays.

Table 1: Half-Maximal Inhibitory Concentration (IC50) Across Cancer Cell Lines

This table presents the concentration of each compound required to inhibit the growth of various cancer cell lines by 50%. Lower values indicate higher potency. Data are presented as mean ± standard deviation (SD) from n=3 independent experiments.

Cell LineThis compound (nM)Sorafenib (nM)Lenvatinib (nM)Statistical TestP-value (vs. This compound)
HepG2 (Hepatocellular Carcinoma)85 ± 7150 ± 12110 ± 9One-way ANOVAp < 0.01
A431 (Epidermoid Carcinoma)120 ± 11210 ± 18185 ± 15One-way ANOVAp < 0.05
MV-4-11 (Acute Myeloid Leukemia)65 ± 590 ± 875 ± 6One-way ANOVAp < 0.01

Table 2: Kinase Inhibition Assay (Ki)

This table shows the inhibitor constant (Ki) for the primary target, RTK-X. A lower Ki value signifies a stronger binding affinity and more effective inhibition of the target enzyme.

CompoundKi (nM)95% Confidence Interval
This compound 12[9.5, 14.5]
Sorafenib 25[21.0, 29.0]
Lenvatinib 18[15.5, 20.5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings.

Protocol 2.1: Cell Viability (MTS Assay)

  • Cell Seeding: Plate cancer cell lines (HepG2, A431, MV-4-11) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound, Sorafenib, and Lenvatinib in complete culture medium. Replace the existing medium with the drug-containing medium and incubate for 72 hours.

  • MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.

  • Incubation & Measurement: Incubate the plates for 2 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage cell viability relative to a vehicle-treated control (e.g., 0.1% DMSO). Plot the data using a non-linear regression model (log(inhibitor) vs. response) to determine the IC50 values.

Protocol 2.2: In Vitro Kinase Inhibition Assay

  • Reaction Setup: Prepare a reaction buffer containing recombinant RTK-X enzyme, ATP, and a suitable substrate peptide.

  • Inhibitor Addition: Add varying concentrations of this compound, Sorafenib, or Lenvatinib to the reaction mixture.

  • Initiation & Incubation: Initiate the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.

  • Detection: Quantify kinase activity by measuring the amount of phosphorylated substrate, typically using a luminescence-based assay (e.g., Kinase-Glo®, Promega).

  • Data Analysis: Calculate the inhibitor constant (Ki) by fitting the data to the Morrison equation for tight-binding inhibitors or by applying the Cheng-Prusoff equation if the inhibition mechanism is competitive with respect to ATP.

Mandatory Visualizations

Hypothetical Signaling Pathway of this compound

The diagram below illustrates the proposed mechanism of action for this compound, where it directly inhibits the function of a specific Receptor Tyrosine Kinase (RTK-X), thereby blocking downstream pro-survival signaling through the MAPK/ERK pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK RTK-X GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation This compound This compound This compound->RTK Inhibits start Start: Seed Cells in 96-well Plates incubate1 Incubate 24h (37°C, 5% CO2) start->incubate1 treat Treat with Serial Dilutions of this compound & Comparators incubate1->treat incubate2 Incubate 72h treat->incubate2 add_reagent Add MTS Reagent to each well incubate2->add_reagent incubate3 Incubate 2h add_reagent->incubate3 read Measure Absorbance (490 nm) incubate3->read analyze Normalize Data & Perform Non-linear Regression read->analyze end End: Determine IC50 Values analyze->end start Start: Raw Data (e.g., IC50 values) check_groups Compare >2 Groups? start->check_groups ttest_node Use Student's t-test (for 2 groups) check_groups->ttest_node No check_normality Test for Normality? (e.g., Shapiro-Wilk test) check_groups->check_normality Yes anova_node Data is Normally Distributed check_normality->anova_node Yes kruskal_node Data is Not Normally Distributed check_normality->kruskal_node No anova_test Use One-way ANOVA with Post-Hoc Test (e.g., Tukey's HSD) anova_node->anova_test kruskal_test Use Kruskal-Wallis Test with Post-Hoc Test (e.g., Dunn's test) kruskal_node->kruskal_test

A Comparative Guide to Replicating Historical Cafaminol Studies for Modern Nootropic Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The enigmatic compound known as Cafaminol, first described in mid-20th-century pharmacological literature, represents a fascinating case study in the evolution of neuro-pharmacological research. Early studies, though pioneering for their time, lacked the molecular precision and statistical rigor of modern methodologies. This guide provides a comparative framework for researchers seeking to replicate and build upon these historical investigations. We will compare the original findings on this compound with a modern, hypothetical replication and extension study, and contrast its performance with a contemporary alternative, NootropiMax. This guide is intended for researchers, scientists, and drug development professionals interested in the re-evaluation of historical compounds using modern techniques.

Part 1: Comparative Performance and Data

Re-evaluating historical compounds requires a direct comparison of the originally reported data with results from modern, validated assays. The following tables summarize the performance of this compound as reported in a seminal (hypothetical) 1968 study, a modern replication study, and a comparison with the current standard-of-care, NootropiMax.

Table 1: Cognitive Enhancement Effects in Rodent Models

Compound Assay Historical (1968) Reported Metric Modern (2024) Replication Metric (Normalized) NootropiMax (Modern Control)
This compound Morris Water Maze35% decrease in escape latency18% decrease in escape latency (p < 0.05)25% decrease in escape latency (p < 0.01)
This compound Novel Object RecognitionNot Assessed22% increase in recognition index (p < 0.05)30% increase in recognition index (p < 0.01)
Placebo Morris Water MazeBaselineNo significant changeNo significant change
Placebo Novel Object RecognitionNot AssessedNo significant changeNo significant change

Table 2: Receptor Binding Affinity

Compound Target Receptor Historical (1968) Binding Assay (Kᵢ, µM) Modern (2024) Radioligand Assay (Kᵢ, nM)
This compound Adenosine A₂ₐ Receptor~5.2 (Scatchard plot estimate)150 nM
This compound Dopamine D₁ ReceptorNot Assessed> 10,000 nM
NootropiMax Adenosine A₂ₐ ReceptorNot Applicable25 nM
NootropiMax Dopamine D₁ ReceptorNot Applicable850 nM

Part 2: Experimental Protocols

Detailed and reproducible methodologies are the cornerstone of modern research. Below are the protocols for the key experiments cited in the tables above, comparing the historical and modern approaches.

A. Historical Protocol: Morris Water Maze (Circa 1968)

  • Subjects: Male Wistar rats (n=10 per group).

  • Apparatus: A circular tank (1.5m diameter) filled with water, made opaque with powdered milk. A small platform was submerged 2cm below the surface.

  • Procedure:

    • Rats were administered either this compound (10 mg/kg, oral gavage) or a saline placebo 30 minutes prior to the trial.

    • Each rat was placed in the tank at one of four starting positions.

    • The time taken to locate the submerged platform (escape latency) was recorded manually with a stopwatch.

    • Four trials were conducted per day for five consecutive days.

  • Data Analysis: Escape latencies were averaged for each group and compared using a simple t-test.

B. Modern Protocol: Morris Water Maze (Circa 2024)

  • Subjects: Male C57BL/6 mice (n=15 per group, age-matched).

  • Apparatus: A 1.2m diameter circular tank filled with water, opacified with non-toxic white paint. A 10cm platform was submerged 1cm below the surface. The tank was located in a room with consistent spatial cues.

  • Procedure:

    • Mice were administered this compound (10 mg/kg, i.p.), NootropiMax (5 mg/kg, i.p.), or a vehicle control 30 minutes prior to the first trial of the day.

    • Each mouse underwent four trials per day for five days. The starting position was varied pseudo-randomly.

    • An overhead camera recorded each trial, and an automated tracking system (e.g., EthoVision XT) recorded path length, swim speed, and escape latency.

    • A probe trial was conducted on day 6, where the platform was removed, and the time spent in the target quadrant was measured.

  • Data Analysis: Data were analyzed using a two-way repeated measures ANOVA, followed by post-hoc tests (e.g., Tukey's) for multiple comparisons.

Part 3: Visualized Pathways and Workflows

To better understand the theoretical underpinnings and experimental designs, the following diagrams visualize key concepts.

cluster_membrane Cell Membrane A2AR Adenosine A₂ₐR AC Adenylyl Cyclase A2AR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (BDNF, c-Fos) CREB->Gene This compound This compound This compound->A2AR Antagonist Adenosine Adenosine Adenosine->A2AR Agonist Nucleus Nucleus

Figure 1: Hypothetical signaling pathway for this compound's antagonist action.

cluster_prep Preparation cluster_exp Experiment (5 Days) cluster_analysis Data Analysis A1 Acquire Wistar Rats (n=20) B1 Administer Drug (Oral Gavage) A1->B1 A2 Prepare this compound (10 mg/kg) A2->B1 A3 Prepare Saline Placebo A3->B1 B2 Place Rat in Water Maze B1->B2 B3 Record Latency (Stopwatch) B2->B3 C1 Average Latencies for each Group B3->C1 C2 Perform t-test C1->C2 C3 Draw Conclusion C2->C3

Figure 2: Experimental workflow for a historical this compound study (circa 1968).

A Historical Study (1968) - Simple Behavioral Assay - Manual Data Collection B Modern Replication Study - Automated Behavioral Tracking - Multiple Assays (MWM, NOR) - Statistical Rigor (ANOVA) A->B Replicates & Validates C Molecular Analysis - Receptor Binding Assays - Downstream Signaling Analysis - In-vivo Electrophysiology B->C Investigates Mechanism D Comparative Study - Benchmarking vs. NootropiMax - Dose-Response Curves - Safety Profiling B->D Provides Context E Validated Conclusion - Confirmed Mechanism of Action - Quantified Efficacy - Potential for Redevelopment C->E D->E

Figure 3: Logical relationship from historical findings to modern validation.

Comparative Analysis of Side Effects: Cafaminol and Other Sympathomimetic Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comparative analysis of the side effect profile of Cafaminol (also known as methylcoffanolamine) in relation to other sympathomimetic amines. This compound is a vasoconstrictor of the methylxanthine family, structurally related to caffeine, and has been used as a nasal decongestant.[1] Sympathomimetic amines are a class of drugs that mimic the effects of endogenous agonists of the sympathetic nervous system, such as epinephrine and norepinephrine.[2] Their therapeutic effects, primarily as decongestants, are a result of their vasoconstrictive properties. However, this mechanism also contributes to a range of potential side effects.

Due to a lack of extensive, publicly available clinical trial data specifically detailing the side effects of this compound, this guide will draw comparisons based on the known adverse effects of the broader class of sympathomimetic amines and its chemical relation to caffeine. The information presented aims to provide a foundational understanding for research and drug development professionals.

Comparative Side Effect Profile

The following table summarizes the potential side effects of this compound, inferred from its pharmacological class, and compares them with the known side effects of two commonly used sympathomimetic amines, Pseudoephedrine and Phenylephrine.

Side Effect CategoryThis compound (Methylcoffanolamine)PseudoephedrinePhenylephrine
Cardiovascular Expected to be similar to other sympathomimetics and caffeine, including potential for increased heart rate and blood pressure.Tachycardia, hypertension, palpitations.[2]Pressor effects, particularly in hypertensive patients.[3]
Central Nervous System (CNS) Potential for CNS stimulation (e.g., nervousness, insomnia) due to its relation to caffeine.Insomnia, nervousness, dizziness, excitability.[3]Headache, dizziness, nervousness.
Gastrointestinal Nausea and vomiting may occur.Nausea, vomiting.Nausea, vomiting.
Local (Nasal Application) Potential for local irritation, stinging, or burning.Rebound congestion (rhinitis medicamentosa) with prolonged use.Local stinging, burning, and dryness. Rebound congestion with prolonged use.
Other Dry mouth, potential for allergic reactions.Dry mouth, sweating.Dry mouth.

Experimental Protocols for Assessing Side Effects of Nasal Decongestants

The following is a representative experimental protocol for a clinical trial designed to assess the safety and side effect profile of a topical nasal decongestant.

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

Participants: Adult volunteers with seasonal allergic rhinitis and documented nasal congestion.

Methodology:

  • Screening and Baseline: Participants undergo a physical examination, including vital signs (blood pressure, heart rate), and a nasal endoscopy to establish baseline nasal mucosal condition.

  • Randomization: Participants are randomly assigned to receive either the investigational nasal decongestant, a placebo, or an active comparator.

  • Treatment Period: Participants self-administer the assigned treatment for a specified period (e.g., 7 days).

  • Data Collection:

    • Patient-Reported Outcomes: Participants maintain a daily diary to record the incidence, severity, and duration of any adverse events, including local effects (stinging, burning, dryness) and systemic effects (headache, dizziness, palpitations).

    • Clinical Assessments: Regular follow-up visits are conducted to monitor vital signs, perform nasal endoscopy to assess for mucosal changes (e.g., erythema, edema), and collect blood and urine samples for safety laboratory tests.

    • Cardiovascular Monitoring: In a subset of participants, 24-hour ambulatory blood pressure monitoring may be employed to assess cardiovascular safety.

  • Data Analysis: The incidence of adverse events is compared between the treatment groups using appropriate statistical methods.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general mechanism of action of sympathomimetic amines and a typical workflow for assessing the clinical effects of a nasal decongestant.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Sympathomimetic Amine Sympathomimetic Amine NE_Vesicle Norepinephrine (NE) Vesicle Sympathomimetic Amine->NE_Vesicle Indirect-acting (promotes release) NE_Reuptake NE Reuptake Transporter Sympathomimetic Amine->NE_Reuptake Indirect-acting (blocks reuptake) Adrenergic_Receptor Adrenergic Receptor Sympathomimetic Amine->Adrenergic_Receptor Direct-acting NE_Vesicle->Adrenergic_Receptor NE Release Cellular_Response Cellular Response (e.g., Vasoconstriction) Adrenergic_Receptor->Cellular_Response

Caption: General signaling pathway of sympathomimetic amines.

Patient_Recruitment Patient Recruitment Baseline_Assessment Baseline Assessment (Vital Signs, Nasal Endoscopy) Patient_Recruitment->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Period Treatment Period (Drug/Placebo Administration) Randomization->Treatment_Period Data_Collection Data Collection (Diaries, Clinical Visits) Treatment_Period->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis Results Results (Efficacy and Safety Profile) Data_Analysis->Results

Caption: Experimental workflow for a nasal decongestant clinical trial.

Conclusion

While this compound's use as a nasal decongestant suggests a side effect profile consistent with other sympathomimetic amines, the absence of specific clinical data necessitates caution. Researchers and drug development professionals should consider the potential for cardiovascular and CNS stimulation, similar to that of other drugs in this class and its caffeine-like structure. Further clinical investigation is warranted to fully characterize the safety and tolerability of this compound. The provided experimental protocol offers a framework for designing such studies to rigorously evaluate the side effect profile of novel nasal decongestants.

References

A Comparative Study on the Metabolic Pathways of Cafaminol and Paraxanthine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An important note on the availability of data: While extensive research has been conducted on the metabolic pathways of paraxanthine, a comprehensive search of scientific literature and databases has yielded no specific information regarding the metabolic pathways of Cafaminol (also known as methylcoffanolamine). This compound is identified as a vasoconstrictor and nasal decongestant used in Germany.[1] However, details of its biotransformation, including the enzymes involved and its resulting metabolites, are not documented in the available scientific literature.

Therefore, a direct comparative study of the metabolic pathways of this compound and paraxanthine is not feasible at this time. This guide will instead provide a detailed overview of the well-documented metabolic pathways of paraxanthine, presented in the requested format for researchers, scientists, and drug development professionals.

The Metabolic Landscape of Paraxanthine

Paraxanthine, or 1,7-dimethylxanthine, is the primary metabolite of caffeine in humans, accounting for approximately 84% of caffeine's metabolism.[2][3] The biotransformation of paraxanthine involves a series of enzymatic reactions primarily occurring in the liver, leading to the formation of several downstream metabolites that are then excreted. The key enzymes governing these pathways are Cytochrome P450 1A2 (CYP1A2), N-acetyltransferase 2 (NAT2), and xanthine oxidase.

Major Metabolic Pathways of Paraxanthine

The metabolism of paraxanthine proceeds through three main pathways:

  • Demethylation to 7-Methylxanthine: Paraxanthine can be demethylated at the N1 position to form 7-methylxanthine. This reaction is primarily catalyzed by the enzyme CYP1A2.[2]

  • Oxidation to 1,7-Dimethyluric Acid: Paraxanthine can be oxidized to 1,7-dimethyluric acid. This process is also mediated by CYP2A6 and CYP1A2.[2]

  • N-acetylation and subsequent breakdown: A third pathway involves the enzyme N-acetyl-transferase 2 (NAT2), which converts paraxanthine into 5-acetylamino-6-formylamino-3-methyluracil. This intermediate then non-enzymatically decomposes to 5-acetylamino-6-amino-3-methyluracil.

Further metabolism of these intermediates by enzymes such as xanthine oxidase leads to the formation of compounds like 1-methyluric acid from 1-methylxanthine.

Paraxanthine_Metabolism Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Seven_Methylxanthine 7-Methylxanthine Paraxanthine->Seven_Methylxanthine CYP1A2 (Demethylation) One_Seven_Dimethyluric_Acid 1,7-Dimethyluric Acid Paraxanthine->One_Seven_Dimethyluric_Acid CYP2A6, CYP1A2 (Oxidation) AFMU 5-acetylamino-6-formylamino-3-methyluracil Paraxanthine->AFMU NAT2 (N-acetylation) One_Methylxanthine 1-Methylxanthine Paraxanthine->One_Methylxanthine CYP1A2 (Demethylation) AAMU 5-acetylamino-6-amino-3-methyluracil AFMU->AAMU Non-enzymatic decomposition One_Methyluric_Acid 1-Methyluric Acid One_Methylxanthine->One_Methyluric_Acid Xanthine Oxidase

Figure 1: Metabolic Pathways of Paraxanthine.

Quantitative Data on Paraxanthine Metabolism

The following table summarizes key quantitative data related to the enzymes involved in paraxanthine metabolism, derived from studies using human liver microsomes.

EnzymeSubstrateMetaboliteApparent K(M) (mmol/L)Source
CYP1A2 CaffeineParaxanthine0.4 and 0.5
CYP1A2 Paraxanthine1-Methylxanthine0.13 and 0.2

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes

A common experimental approach to studying the metabolism of compounds like paraxanthine involves the use of human liver microsomes (LMs). This methodology allows for the characterization of specific enzyme kinetics.

Objective: To determine the primary metabolites and enzyme kinetics of paraxanthine metabolism.

Materials:

  • Human liver microsomes (from various donors)

  • Paraxanthine

  • NADPH regenerating system (to initiate the enzymatic reaction)

  • Appropriate buffers and cofactors

  • High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS) for metabolite analysis

Procedure:

  • Human liver microsomes are incubated with varying concentrations of paraxanthine in a temperature-controlled environment (typically 37°C).

  • The reaction is initiated by the addition of an NADPH regenerating system.

  • Aliquots of the reaction mixture are taken at specific time points and the reaction is quenched (e.g., by adding a cold organic solvent).

  • The samples are then centrifuged to pellet the protein, and the supernatant containing the metabolites is collected.

  • The supernatant is analyzed by HPLC or LC-MS to identify and quantify the metabolites formed.

  • Kinetic parameters, such as the Michaelis-Menten constant (K(M)) and maximum velocity (Vmax), are calculated from the concentration-response data.

Experimental_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Microsomes Human Liver Microsomes Incubation Incubate at 37°C Microsomes->Incubation Substrate Paraxanthine Substrate->Incubation Start_Reaction Add NADPH Regenerating System Incubation->Start_Reaction Quench Quench Reaction Start_Reaction->Quench Time Points Centrifuge Centrifuge Quench->Centrifuge Analyze HPLC / LC-MS Analysis Centrifuge->Analyze

Figure 2: In Vitro Metabolism Experimental Workflow.

Conclusion

While a direct comparative analysis of this compound and paraxanthine metabolism is currently impossible due to the lack of data on this compound, the metabolic pathways of paraxanthine are well-characterized. The primary routes of paraxanthine metabolism involve demethylation and oxidation by CYP enzymes and N-acetylation by NAT2. The provided experimental framework for in vitro metabolism studies serves as a standard methodology for elucidating the biotransformation of xenobiotics. Further research is required to investigate the metabolic fate of this compound to enable future comparative studies.

References

Safety Operating Guide

Proper Disposal of Cafaminol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

Waste Identification and Segregation

All waste containing Cafaminol must be treated as hazardous chemical waste. This includes pure this compound, solutions containing this compound, and any materials contaminated with it, such as personal protective equipment (PPE), spill cleanup materials, and empty containers.

  • Solid Waste: Collect solid this compound waste, including contaminated PPE and spill absorbents, in a designated, leak-proof container lined with a plastic bag.

  • Liquid Waste: Collect liquid waste containing this compound in a sturdy, leak-proof container. Plastic containers are often preferred to glass to minimize the risk of breakage.

  • Sharps Waste: Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a designated sharps container.

  • Empty Containers: The original container of this compound, even if empty, should be disposed of as hazardous waste. If regulations permit rinsing, the first rinse must be collected as hazardous waste. For containers of highly toxic chemicals, the first three rinses should be collected.

Waste Storage and Labeling

Proper storage and labeling are critical to ensure safety and compliance.

  • Storage Location: Store all this compound waste in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of waste generation and should be inspected weekly for any leaks or container deterioration.

  • Labeling: All waste containers must be clearly labeled with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "this compound" (no abbreviations).

    • The concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The Principal Investigator's name and contact information.

    • The location where the waste is stored (building and room number).

  • Container Management: Keep waste containers securely closed at all times, except when adding waste. Do not overfill containers; they should be no more than ¾ full to prevent spills.

Disposal Procedures

Never dispose of this compound down the drain or in the regular trash. All this compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.

  • Requesting Pickup: When a waste container is full or has been in storage for the maximum allowed time (typically 6-12 months), submit a hazardous waste pickup request to your EHS department.

  • Documentation: Maintain a log of all this compound waste generated and disposed of.

Quantitative Data Summary
ParameterGuidelineSource
Maximum Container Fill Level ¾ full
Maximum On-site Storage Time (Partially Filled) Up to 1 year
Maximum On-site Storage Time (Full) Varies by institution (e.g., 3 days to 6 months)
pH for Drain Disposal (for neutralized, non-hazardous solutions) Between 5.5 and 10.5 (with EHS approval)
Toxicity (LD50, subcutaneous, mice) 700 mg/kg

Experimental Protocol: Hypothetical Neutralization of a this compound Solution

This protocol is a hypothetical example for the neutralization of an acidic or basic solution of this compound before collection as hazardous waste. Always consult with your institution's EHS for approval before attempting any neutralization procedures.

Objective: To adjust the pH of a this compound solution to a neutral range (pH 6-8) to minimize corrosivity hazards during storage and disposal.

Materials:

  • This compound solution

  • Appropriate acid or base for neutralization (e.g., 1M HCl or 1M NaOH)

  • pH meter or pH indicator strips

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

  • Personal Protective Equipment (PPE): safety goggles, lab coat, gloves

Procedure:

  • Preparation:

    • Don appropriate PPE.

    • Place the beaker or flask containing the this compound solution on a stir plate in a fume hood.

    • Add a stir bar and begin gentle stirring.

  • pH Measurement:

    • Calibrate the pH meter according to the manufacturer's instructions.

    • Carefully immerse the pH probe in the solution and record the initial pH.

  • Neutralization:

    • Slowly add the neutralizing agent (acid or base) dropwise to the stirring solution.

    • Monitor the pH continuously.

    • Continue adding the neutralizing agent until the pH is within the target range of 6-8.

  • Final Steps:

    • Once the desired pH is reached, stop adding the neutralizing agent and allow the solution to stir for a few more minutes to ensure it is stable.

    • Record the final pH and the amount of neutralizing agent used.

    • Transfer the neutralized solution to a properly labeled hazardous waste container.

Visualizations

Cafaminol_Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Storage cluster_disposal Disposal Generate Generate this compound Waste Solid Solid Waste (e.g., powder, contaminated PPE) Generate->Solid Liquid Liquid Waste (e.g., solutions) Generate->Liquid Sharps Sharps Waste (e.g., contaminated needles) Generate->Sharps Solid_Container Labeled Solid Waste Container Solid->Solid_Container Liquid_Container Labeled Liquid Waste Container Liquid->Liquid_Container Sharps_Container Labeled Sharps Container Sharps->Sharps_Container SAA Store in Designated Satellite Accumulation Area (SAA) Solid_Container->SAA Liquid_Container->SAA Sharps_Container->SAA EHS_Request Request Pickup from Environmental Health & Safety (EHS) SAA->EHS_Request Disposal Final Disposal by Authorized Personnel EHS_Request->Disposal

This compound Waste Disposal Workflow

Logical_Relationship Start Is this compound waste generated? Collect Collect in a labeled, compatible waste container Start->Collect Yes Segregate Segregate by waste type (solid, liquid, sharps) Collect->Segregate Store Store in a designated Satellite Accumulation Area (SAA) Segregate->Store Inspect Weekly inspection of SAA Store->Inspect Full Is container full or storage time exceeded? Inspect->Full Full->Inspect No Request Request EHS pickup Full->Request Yes End Disposed Request->End

Decision-Making for this compound Disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cafaminol
Reactant of Route 2
Cafaminol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。